Technical Documentation Center

7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine
  • CAS: 105679-34-3

Core Science & Biosynthesis

Foundational

7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine physical properties

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazines for Researchers, Scientists, and Drug Development Professionals Introduction: The 1,4-Benzoxazine Scaffold The 1,4-benzoxazine rin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazines for Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2][3] Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][4][5] The structural rigidity and specific stereoelectronic features of the benzoxazine core allow it to serve as a versatile framework for designing novel therapeutic agents. The introduction of halogen substituents, such as bromine and fluorine, onto the aromatic ring can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed examination of the physical properties of a specific halogenated derivative, 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine, with a focus on practical data for laboratory applications.

Section 1: A Note on Nomenclature and Isomerism

A critical aspect for researchers working with this compound is the potential for ambiguity in its nomenclature. While the topic of this guide is 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine , a thorough review of chemical databases and literature reveals that the vast majority of experimentally verified data and commercial availability corresponds to its isomer, 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 1160102-28-2) .[6][7][8]

To ensure scientific accuracy and provide verifiable data, this guide will focus on the well-documented physical properties of the 6-bromo-7-fluoro isomer as a primary reference. The principles of characterization and general properties discussed are directly applicable to the 7-bromo-6-fluoro isomer, though specific spectral shifts and physical constants will differ.

Isomer NameStructureCAS Number
7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine Not Widely Published
6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine 1160102-28-2[7]

Caption: Chemical structures of the two key isomers.

Section 2: Physicochemical Properties

The following table summarizes the key computed and reported physical properties for 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 1160102-28-2) . These values are essential for planning synthetic workups, purification, formulation, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₈H₇BrFNO[7]
Molecular Weight 232.05 g/mol [7]
Monoisotopic Mass 230.96950 Da[7]
Appearance Solid / Powder[6][9]
XLogP3 (Predicted) 2.4[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 0[7]
Topological Polar Surface Area 21.3 Ų[7]
Storage Temperature Room Temperature / Ambient[6][9]

A related entry for 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine in the PubChemLite database provides predicted data, including the same molecular formula and weight, with a predicted XLogP of 2.4 and a monoisotopic mass of 230.9695 Da.[10]

Section 3: Synthesis and Characterization Workflow

The synthesis of substituted 3,4-dihydro-2H-1,4-benzoxazines typically involves the cyclization of a corresponding 2-aminophenol derivative.[4][11] A generalized workflow for the synthesis and subsequent characterization of a compound like 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine is outlined below. The choice of starting materials is paramount to achieving the desired substitution pattern on the aromatic ring.

Generalized Synthetic Protocol

A common and effective method for constructing the 1,4-benzoxazine ring is the reaction between a 2-aminophenol and a 1,2-dihaloethane (e.g., 1,2-dibromoethane) under basic conditions.[11]

  • Reactant Preparation: A solution of the appropriately substituted 2-aminophenol (e.g., 2-amino-3-bromo-4-fluorophenol) is prepared in a suitable solvent such as acetone or DMF.

  • Addition of Reagents: To this solution, 1,2-dibromoethane and a base (e.g., potassium carbonate) are added.[11]

  • Reaction: The mixture is heated to reflux and stirred for several hours to days, with reaction progress monitored by Thin Layer Chromatography (TLC).[11]

  • Workup: After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.[11]

  • Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated. Final purification is typically achieved by column chromatography on silica gel to yield the desired 3,4-dihydro-2H-1,4-benzoxazine derivative.[11]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_output Final Product Start 2-Amino-3-bromo-4-fluorophenol Reaction Cyclization (Reflux in Acetone) Start->Reaction Reagent 1,2-Dibromoethane + K₂CO₃ (Base) Reagent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Monitor by TLC Purify Column Chromatography Workup->Purify Product 7-Bromo-6-fluoro-3,4-dihydro- 2H-1,4-benzoxazine Purify->Product

Caption: Generalized workflow for the synthesis of a substituted 1,4-benzoxazine.

Structural Characterization

A logical workflow for confirming the identity and purity of the synthesized product involves a combination of spectroscopic and spectrometric techniques.

Characterization_Workflow Product Purified Product NMR_H ¹H NMR Product->NMR_H NMR_F ¹⁹F NMR Product->NMR_F MS Mass Spectrometry (MS) Product->MS IR Infrared (IR) Spectroscopy Product->IR Purity Purity Assessment (HPLC / Elemental Analysis) NMR_H->Purity Confirms Structure NMR_F->Purity Confirms Structure MS->Purity Confirms Structure IR->Purity Confirms Structure

Caption: Standard workflow for the analytical characterization of the final product.

Section 4: Spectral Data Insights

While specific experimental spectra for 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine are not widely published, the expected characteristics can be inferred from the known behavior of related compounds.

  • ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for unambiguous structure determination.

    • ¹H NMR: The spectrum would show characteristic signals for the two methylene groups of the oxazine ring (-O-CH₂- and -N-CH₂-), typically appearing as triplets in the 3.5-4.5 ppm range.[12][13] The aromatic region would display signals for the two protons on the benzene ring, with their chemical shifts and coupling patterns dictated by the positions of the bromine and fluorine substituents. A broad singlet for the N-H proton would also be expected.

    • ¹⁹F NMR: This technique is crucial for confirming the presence and chemical environment of the fluorine atom. A single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.[14][15][16]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides information about the elemental composition.

    • Isotopic Pattern: A key feature in the mass spectrum of a monobrominated compound is the presence of two peaks of nearly equal intensity (the M+ and M+2 ions) due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[17][18] This provides a clear signature for the presence of a single bromine atom.

    • High-Resolution MS (HRMS): HRMS would be used to confirm the exact mass of the molecular ion, which must match the calculated value for C₈H₇BrFNO to four or more decimal places, thereby verifying the elemental formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

    • Expected absorptions include a characteristic N-H stretching band around 3300-3400 cm⁻¹, C-H stretches for the aromatic and aliphatic protons, C=C stretches in the aromatic region (approx. 1500-1600 cm⁻¹), and strong C-O and C-N stretching bands. The C-Br and C-F stretches would appear in the fingerprint region.[12][19]

Section 5: Safety and Handling

As a halogenated heterocyclic compound, 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine and its isomers should be handled with appropriate care in a laboratory setting.

  • Hazard Classification: The closely related 6-bromo-7-fluoro isomer is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8][9] It is prudent to assume the 7-bromo-6-fluoro isomer carries similar risks.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses with side shields, must be worn at all times.[20] If handling larger quantities or generating dust, splash-proof goggles and a face shield may be necessary.

  • Handling Procedures: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[20][21] Avoid direct contact with skin and eyes.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Storage and Disposal: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Dispose of waste according to local, state, and federal regulations for halogenated organic compounds.[20]

References

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Publications. Available at: [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (2022). PubMed. Available at: [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2007). Taylor & Francis Online. Available at: [Link]

  • The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. (n.d.). ProQuest. Available at: [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (n.d.). ResearchGate. Available at: [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (2022). Bentham Science. Available at: [Link]

  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). acs.org. Available at: [Link]

  • (a) ¹ H NMR spectra and (b) ¹⁹F NMR spectra of benzoxazine monomers. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. (2014). Bentham Science. Available at: [Link]

  • Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. (2015). ACS Publications. Available at: [Link]

  • 7-bromo-6-fluoro-3,4-dihydro-2h-1,4-benzoxazine. (n.d.). PubChemLite. Available at: [Link]

  • 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one. (n.d.). PubChem. Available at: [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. (2026). ResearchGate. Available at: [Link]

  • Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. (2003). ScienceDirect. Available at: [Link]

  • 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. (n.d.). PubChem. Available at: [Link]

  • Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. (2026). ResearchGate. Available at: [Link]

  • Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. (2019). National Center for Biotechnology Information. Available at: [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). ResearchGate. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. (n.d.). Semantic Scholar. Available at: [Link]

  • A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. (2023). MDPI. Available at: [Link]

  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. (2024). National Center for Biotechnology Information. Available at: [Link]

  • 7-bromo-3,4-dihydro-2h-1,4-benzoxazin-3-one. (n.d.). PubChemLite. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Available at: [Link]

  • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Available at: [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). ACS Publications. Available at: [Link]

  • Safe Handling of Pyrophoric Chemicals. (n.d.). Central Washington University. Available at: [Link]

Sources

Exploratory

The 1,4-Benzoxazine Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Executive Summary & Structural Rationale In contemporary medicinal chemistry, the pursuit of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the pursuit of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a core strategy for accelerating drug discovery. The 1,4-benzoxazine scaffold, characterized by the fusion of a benzene ring with a morpholine-like oxazine ring containing oxygen and nitrogen at the 1,4-positions, stands out as a highly versatile pharmacophore[1].

The intrinsic biological activity of 1,4-benzoxazine derivatives stems from their unique electronic and steric properties. The heteroatoms (O and N) serve as critical hydrogen-bond acceptors and donors, facilitating precise interactions with target proteins such as bacterial enzymes and cancer-associated kinases[2][3]. Furthermore, the relative rigidity of the bicyclic system minimizes the entropic cost of binding, while the aromatic core provides a lipophilic anchor for membrane permeability and hydrophobic pocket occupation[1].

Mechanistic Pathways and Biological Targets

The therapeutic profile of 1,4-benzoxazine derivatives is remarkably broad, encompassing antimicrobial, antitubercular, and anti-proliferative activities[1]. Understanding the specific mechanisms of action is critical for rational drug design.

Antimicrobial Activity: DNA Gyrase & MenB Inhibition

Bacterial resistance necessitates the exploitation of novel targets. Benzoxazine derivatives have demonstrated profound efficacy against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis by targeting DNA Gyrase B (GyrB) [2]. Molecular docking studies reveal that sulfonamide-substituted benzoxazines competitively bind to the ATP-binding pocket of GyrB, halting DNA supercoiling and leading to bacterial apoptosis[2].

In Mycobacterium tuberculosis, 1,4-benzoxazines act as potent inhibitors of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) [4]. MenB is a critical enzyme in the menaquinone biosynthesis pathway, which is essential for the mycobacterial electron transport chain. By mimicking the transition state of the natural substrate o-succinylbenzoate (OSB), these derivatives deplete menaquinone levels, effectively suffocating the pathogen[4].

MOA OSB o-Succinylbenzoate (OSB) MenB MenB Enzyme OSB->MenB Substrate DHNA DHNA-CoA MenB->DHNA Catalysis Menaquinone Menaquinone DHNA->Menaquinone Biosynthesis Death Pathogen Death Menaquinone->Death Depletion Benzoxazine 1,4-Benzoxazine Benzoxazine->MenB Inhibits

Fig 1. Inhibition of the Menaquinone biosynthesis pathway (MenB) by 1,4-benzoxazine derivatives.

Oncology: Anti-Proliferative Mechanisms

In oncology, 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have been developed as potent anti-proliferative agents against aggressive cell lines like PC-3 (prostate), MDA-MB-231 (breast), and U-87 MG (glioblastoma)[3]. The structural similarity of these compounds to isoflavans allows them to intercalate into specific kinase domains. Structure-Activity Relationship (SAR) analyses indicate that the inclusion of hydroxyl groups on the A and B rings enhances aqueous solubility and target affinity, while a para-amino group on the C ring significantly amplifies cytotoxic potency[3].

In Vitro Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of 1,4-benzoxazine derivatives. These methodologies are designed as self-validating systems, incorporating internal QC checkpoints to prevent downstream experimental failure.

G N1 2-Aminophenol + Chloroacetic Acid N2 Cyclization (2H-1,4-benzoxazin-3(4H)-one) N1->N2 Condensation (Base + TEBA) N3 Sulfonation & Substitution (Aryl Amines) N2->N3 Structural Diversification N4 Purification & QA/QC (NMR, IR, HRMS) N3->N4 Crystallization N5 Biological Screening (MIC / IC50 Determination) N4->N5 Lead Identification

Fig 2. Standardized workflow for the synthesis and biological evaluation of 1,4-benzoxazines.

Protocol 3.1: Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives

This protocol utilizes a condensation-sulfonation-substitution sequence to generate a library of antimicrobial candidates[2].

  • Condensation & Cyclization: React 2-aminophenol with chloroacetic acid in chloroform. Add sodium bicarbonate and triethylbenzylammonium chloride (TEBA).

    • Causality: Sodium bicarbonate acts as an acid scavenger to neutralize the HCl byproduct, driving the nucleophilic attack forward. TEBA, a phase-transfer catalyst, facilitates the interaction between the organic and aqueous phases, drastically improving the yield of the rigid oxazine ring[2].

  • Sulfonation: Treat the isolated 2H-benzo[b][1,4]oxazin-3(4H)-one with chlorosulfonic acid at 0°C, then slowly warm to room temperature.

    • Causality: The low initial temperature prevents uncontrolled exothermic degradation. This step introduces a sulfonyl chloride moiety, establishing a highly reactive electrophilic center.

  • Nucleophilic Substitution: React the sulfonyl chloride intermediate with various aryl amines in the presence of a weak base.

    • Causality: The aryl amines act as nucleophiles, displacing the chloride to form stable sulfonamides. This specific functionalization is critical for mimicking the binding geometry required for GyrB inhibition[2].

  • Validation Checkpoint: Confirm structure via 1 H-NMR and HRMS. A successful cyclization is validated by the disappearance of the primary amine protons and the appearance of a distinct singlet (~4.6 ppm) corresponding to the methylene protons of the oxazine ring.

Protocol 3.2: High-Throughput Screening (HTS) of MenB Inhibition

This assay evaluates the antitubercular potential of synthesized derivatives[4].

  • Enzyme Preparation: Incubate recombinant M. tuberculosis MenB (150 nM) with varying concentrations of the 1,4-benzoxazine derivative in a buffered solution (pH 7.5) for 15 minutes at 37°C.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium between the enzyme and the potential inhibitor before the reaction is initiated.

  • Substrate Initiation: Add o-succinylbenzoate (OSB) to a final concentration of 30 µM, along with Coenzyme A.

    • Causality: 30 µM OSB represents the Km​ (Michaelis constant) for MenB. Running the assay at Km​ ensures maximum sensitivity for identifying competitive inhibitors[4].

  • Kinetic Detection: Monitor the formation of 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) continuously using LC-MS or a UV-Vis spectrophotometer at 392 nm.

    • Validation Checkpoint: Calculate the IC50​ using a 4-parameter logistic non-linear regression model. Ensure the Z'-factor of the assay plate is >0.5 to validate the robustness of the HTS system.

Quantitative Structure-Activity Relationship (SAR) Data

The translation of structural modifications into biological efficacy is summarized in the tables below, highlighting the most potent derivatives identified in recent literature.

Table 1: Antimicrobial & Antitubercular Efficacy

Data synthesized from evaluations against standard bacterial strains and M. tuberculosis H37Rv[2][4].

Compound Class / ModificationTarget OrganismPrimary TargetEfficacy MetricKey SAR Observation
Compound 4e (Sulfonamide derivative)E. coli, S. aureusDNA Gyrase (GyrB)Highest Zone of Inhibition (Broad Spectrum)Strongest binding affinity to GyrB active site; specific H-bond interactions with key amino acid residues dictate potency[2].
Substituted 1,4-benzoxazines M. tuberculosis H37RvMenB EnzymeMIC = 0.6 µg/mLReplacement of methyl ester with a substituted phenyl ring significantly enhances lipid membrane penetration and target binding[4].
Table 2: Anti-Proliferative (Anticancer) Efficacy

Data synthesized from in vitro viability assays against human cancer cell lines[3].

CompoundTarget Cell LinesIC50 Range (µM)Structural Rationale for Efficacy
Molecule 14f (4-aryl-3,4-dihydro-2H-1,4-benzoxazine)PC-3, MDA-MB-231, U-87 MG7.84 – 16.2 µMHydroxyl groups on rings A/B improve solubility; para-amino group on ring C maximizes cytotoxic potency via optimized target intercalation[3].
General 4-Aryl Analogues NHDF, MIA PaCa-215.0 – >50.0 µMBulky aryl substitutions at the 4-position increase lipophilicity, aiding in solid tumor microenvironment penetration[3].

Conclusion

The 1,4-benzoxazine framework is a highly adaptable chemical space. By leveraging rational structure-based drug design—specifically through Buchwald-Hartwig cross-coupling for oncology targets[3] and targeted nucleophilic substitutions for antimicrobial agents[2]—researchers can fine-tune these molecules to address critical unmet medical needs, from multi-drug resistant tuberculosis to aggressive carcinomas.

References

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences (IJPS). Available at:[Link]

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Bentham Science Publishers. Available at:[Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. Available at: [Link]

  • Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis. PMC / NIH. Available at:[Link]

Sources

Foundational

Engineering the Benzoxazine Scaffold: A Technical Guide to Next-Generation Therapeutic Applications

Executive Summary As drug discovery pivots toward multifunctional ligands, the benzoxazine scaffold has emerged as a highly privileged pharmacophore. Characterized by a bicyclic system fusing a benzene ring with an oxazi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward multifunctional ligands, the benzoxazine scaffold has emerged as a highly privileged pharmacophore. Characterized by a bicyclic system fusing a benzene ring with an oxazine ring (containing both oxygen and nitrogen heteroatoms), substituted benzoxazines offer exceptional structural plasticity. By modulating the heteroatom placement (e.g., 1,3- vs. 1,4-benzoxazines) and introducing specific functional groups, medicinal chemists can precisely tune these molecules to engage diverse biological targets.

This whitepaper explores the mechanistic rationale, target engagement strategies, and validated experimental protocols for leveraging benzoxazine derivatives in modern therapeutics, bridging the gap between synthetic chemistry and in vivo pharmacological efficacy.

Structural Diversification and Target Landscape

The therapeutic utility of benzoxazines stems from their ability to mimic endogenous ligands while providing a rigid framework that reduces entropic penalties upon receptor binding.

  • 1,3-Benzoxazines are frequently utilized in the development of antimicrobial and anti-tubercular agents, notably acting as inhibitors of the Receptor for Advanced Glycation Endproducts (RAGE) 1.

  • 1,4-Benzoxazines have shown profound efficacy in cardiometabolic and neurological applications, including the dual inhibition of squalene synthase and lipid peroxidation for atherosclerosis 2, as well as the allosteric modulation of NaV1.7 sodium channels for neuropathic pain 3.

G Core Substituted Benzoxazine Core Isomer1 1,3-Benzoxazines Core->Isomer1 Isomer2 1,4-Benzoxazines Core->Isomer2 Target1 RAGE Inhibitors (Anti-Tubercular) Isomer1->Target1 Target2 Integrin β3 / Kinases (Anticancer) Isomer1->Target2 Target3 NaV1.7 Channels (Analgesic) Isomer2->Target3 Target4 Squalene Synthase (Antihyperlipidemic) Isomer2->Target4

Caption: Structural diversification of the benzoxazine scaffold and its primary pharmacological targets.

Oncology: Disrupting Metastasis and Inducing Apoptosis

Benzoxazine-Purine Hybrids

Recent advances have highlighted the therapeutic potential of hybrid molecules combining purine cores with benzoxazine moieties. By eliminating rotatable bonds (a pharmacomodulation strategy known as truncation), researchers have synthesized rigid derivatives that exert cytotoxic activity by disrupting cell membrane permeability. This triggers both inflammatory and non-inflammatory cell death mechanisms, achieving IC50 values as low as 2.27 μM against MCF-7 breast cancer cell lines 4.

Targeting Integrin β3 with Benzoxazine Dimers

Metastatic cancer cells rely on specific integrins to survive detachment from the extracellular matrix—a phenomenon known as anoikis resistance. Benzoxazine dimer analogues have been proven to dramatically downregulate Integrin β3, subsequently suppressing downstream Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT) activation. This cascade inhibition directly halts filopodia formation and restores anoikis in non-small cell lung cancer (NSCLC) 5.

Pathway Drug Benzoxazine Dimer Analogue Receptor Integrin β3 Drug->Receptor Targets / Downregulates FAK Focal Adhesion Kinase (FAK) Receptor->FAK Activates AKT Protein Kinase B (AKT) FAK->AKT Phosphorylates Outcome1 Filopodia Formation FAK->Outcome1 Promotes Outcome2 Anoikis Resistance AKT->Outcome2 Promotes

Caption: Mechanism of Integrin β3 inhibition by benzoxazine dimers, suppressing cancer metastasis.

Protocol 1: Anchorage-Independent Growth Assay for Anoikis Resistance

Objective: To quantify the ability of benzoxazine dimers to restore anoikis in metastatic lung cancer cells.

Causality of Design: Metastatic cells evade apoptosis when detached from the extracellular matrix. By forcing cells into a suspended state using ultra-low attachment plates, we isolate anchorage-independent survival pathways. If the benzoxazine derivative successfully downregulates Integrin β3, the cells will lose this resistance and undergo apoptosis.

Self-Validating System:

  • Negative Control (Vehicle): 0.1% DMSO establishes baseline anchorage-independent growth.

  • Positive Control: A known FAK inhibitor (e.g., Defactinib) validates that the suppression of the Integrin β3/FAK axis is directly responsible for cell death.

  • Orthogonal Validation: Coupling morphological colony counting with a metabolic viability readout (MTT assay) ensures that reduced colony size correlates directly with metabolic suppression, ruling out cytostatic artifacts.

Step-by-Step Methodology:

  • Coat 6-well plates with 1.2% poly-HEMA dissolved in 95% ethanol. Allow to dry overnight in a sterile hood to create an ultra-low attachment surface.

  • Harvest NSCLC cells (e.g., A549) and resuspend in serum-free DMEM to eliminate confounding growth factor-induced survival signaling.

  • Seed cells at a density of 1×104 cells/well.

  • Treat cells with varying concentrations of the benzoxazine dimer analogue (1 μM, 5 μM, 10 μM), vehicle control, or positive control.

  • Incubate for 7 days at 37°C, 5% CO2.

  • Add 10% MTT reagent (5 mg/mL) for the final 4 hours of incubation to assess metabolic activity.

  • Solubilize formazan crystals with DMSO and read absorbance at 570 nm using a microplate reader. Concurrently, capture brightfield images to quantify colony size and number via ImageJ.

Cardiometabolic & Neurological Interventions

Beyond oncology, the benzoxazine core is highly effective in systemic and central nervous system applications. Novel 1,4-benzoxazine derivatives have been engineered as multifunctional antihyperlipidemic agents. These compounds simultaneously inhibit microsomal lipid peroxidation and squalene synthase activity, effectively decreasing total cholesterol and LDL levels in hyperlipidemic models 2.

In neurology, benzoxazine sulfonamides have been discovered as potent inhibitors of the voltage-gated sodium channel NaV1.7. Because human genetic data links NaV1.7 gain-of-function mutations to severe pain phenotypes, these inhibitors serve as critical tools for bridging target engagement with in vivo efficacy, effectively reducing formalin-induced pain and histamine-induced pruritus 3.

Protocol 2: Automated Patch-Clamp Electrophysiology for NaV1.7 Target Engagement

Objective: To electrophysiologically validate the inhibitory potency of benzoxazine sulfonamides on human NaV1.7 channels.

Causality of Design: Analgesic efficacy in behavioral models must be directly linked to the physical blockade of the NaV1.7 pore or voltage sensor. Patch-clamp provides real-time, high-fidelity measurement of ion flux, confirming direct target engagement rather than downstream off-target effects.

Self-Validating System:

  • State-Dependent Voltage Protocols: Applying both resting-state (-120 mV) and half-inactivated state (-70 mV) holding potentials validates whether the compound binds preferentially to the open or inactivated conformation of the channel.

  • Reference Standard: Tetrodotoxin (TTX) is used as a full-block control to define the 100% inhibition window and ensure cell membrane seal integrity.

Step-by-Step Methodology:

  • Culture HEK293 cells stably expressing human NaV1.7 and the β1/β2 auxiliary subunits.

  • Prepare extracellular recording solution (140 mM NaCl) and intracellular solution (130 mM CsF to block endogenous K+ currents).

  • Achieve whole-cell configuration using borosilicate glass pipettes (resistance 2-4 MΩ). Ensure series resistance is compensated by at least 80% to prevent voltage errors.

  • Apply a voltage-step protocol: hold at -120 mV, step to -10 mV for 20 ms to elicit inward sodium currents.

  • Perfuse benzoxazine sulfonamide compounds at escalating concentrations (0.1 nM to 10 μM) until steady-state block is achieved at each concentration (typically 3-5 minutes per sweep).

  • Plot normalized peak current against compound concentration to derive the IC50 value using a 4-parameter logistic Hill equation fit.

Quantitative Efficacy Summary

The structural versatility of benzoxazines translates into high-potency metrics across radically different disease models. The table below summarizes the quantitative data associated with key benzoxazine derivatives.

Compound ClassPrimary Target / MechanismDisease ApplicationKey Quantitative Metrics
Benzoxazine-Purine Hybrids Cell membrane permeability / ApoptosisColorectal & Breast CancerIC50: 2.27 – 13 μM (MCF-7, HCT-116)
Benzoxazine Dimers Integrin β3 / FAK / AKT downregulationMetastatic Lung CancerDose-dependent suppression of anoikis
1,4-Benzoxazine Hybrids Squalene Synthase / Lipid PeroxidationAtherosclerosis / DyslipidemiaIC50: 5 – 16 μM (SQS inhibition)
Benzoxazine Sulfonamides NaV1.7 Voltage-Gated Sodium ChannelNeuropathic Pain / PruritusLow nanomolar potency
1,3-Benzoxazines RAGE (Receptor for Advanced Glycation Endproducts)Tuberculosis / InfectionHigh binding affinity (ELISA confirmed)

Conclusion

The benzoxazine pharmacophore represents a masterclass in medicinal chemistry, offering a rigid yet highly tunable scaffold capable of engaging diverse biological targets. From disrupting critical metastatic signaling axes in oncology to allosterically modulating ion channels in neurology, substituted benzoxazines provide a robust foundation for next-generation drug discovery. By employing rigorous, self-validating experimental protocols—such as anchorage-independent growth assays and patch-clamp electrophysiology—researchers can confidently translate the structural elegance of these molecules into validated clinical candidates.

References

  • Synthesis, Computational Studies, and Anti-Tuberculosis Activity of Benzoxazines That Act as RAGE Inhibitors. MDPI.[Link]

  • Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents. ACS Publications.[Link]

  • The discovery of benzoxazine sulfonamide inhibitors of NaV1.7: Tools that bridge efficacy and target engagement. PubMed.[Link]

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. MDPI.[Link]

  • Benzoxazine Dimer Analogue Targets Integrin β3 in Lung Cancer Cells and Suppresses Anoikis Resistance and Migration. PubMed.[Link]

Sources

Exploratory

Technical Whitepaper: 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine in Drug Discovery

Introduction & Structural Rationale The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for coumarins, quinolines, and benzothiazines[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for coumarins, quinolines, and benzothiazines[1]. The specific derivative, 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 105679-34-3)[2], offers a unique dual-halogenated profile that is highly prized in rational drug design and late-stage functionalization.

As a Senior Application Scientist, it is critical to understand that this compound is not merely a passive structural unit; it is a highly engineered chemical tool. The causality behind its specific substitution pattern dictates its utility:

  • 6-Fluoro Substitution: The introduction of a fluorine atom at the C6 position serves two primary functions. First, it blocks oxidative metabolism (e.g., by CYP450 enzymes) at a typically vulnerable aromatic position. Second, its strong inductive electron-withdrawing effect (-I) lowers the pKa of the adjacent secondary amine (N4). This reduces the overall basicity of the molecule, thereby enhancing passive membrane permeability and reducing hERG liability.

  • 7-Bromo Substitution: The bromine atom at C7 acts as a programmable synthetic vector. It enables late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly explore chemical space in the solvent-exposed regions of target binding pockets.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological assays[3].

Table 1: Key Physicochemical Parameters of CAS 105679-34-3

ParameterValueRationale / Implication
CAS Number 105679-34-3Standard registry identifier for procurement[2].
Molecular Formula C8H7BrFNODefines the exact atomic composition[3].
Monoisotopic Mass 230.9695 DaCrucial for High-Resolution Mass Spectrometry (HRMS) validation[3].
Predicted CCS [M+H]+ 140.9 ŲUseful for ion mobility-mass spectrometry (IM-MS) tracking[3].
Role in Synthesis Bifunctional ScaffoldN4 for acylation/alkylation; C7 for cross-coupling.

Synthetic Methodologies & Self-Validating Protocols

The most direct and atom-economical route to the 3,4-dihydro-2H-1,4-benzoxazine core involves the base-mediated double alkylation of an ortho-aminophenol derivative with 1,2-dibromoethane[4].

Causality behind Experimental Choices

The reaction relies on the differential nucleophilicity and pKa of the phenol (-OH) versus the aniline (-NH2). Using a mild base like potassium carbonate (K₂CO₃) preferentially deprotonates the more acidic phenol (pKa ~9.5) over the aniline (pKa ~4.5). This ensures that the first SN2 attack on 1,2-dibromoethane occurs via the oxygen atom (O-alkylation). The subsequent intramolecular cyclization occurs via the proximate amine (N-alkylation) to form the 6-membered morpholine-like ring[4]. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, maximizing its nucleophilicity.

SynthesisWorkflow A 2-Amino-4-bromo-5-fluorophenol (Starting Material) B 1,2-Dibromoethane + K2CO3 DMF, 80°C A->B Reagent Addition C O-Alkylation Intermediate (Monitored via LC-MS) B->C Step 1: Fast D Intramolecular N-Alkylation (Ring Closure) C->D Step 2: Rate-Limiting E 7-bromo-6-fluoro-3,4-dihydro -2H-1,4-benzoxazine D->E Isolation

Stepwise mechanistic workflow for the synthesis of the fluorinated benzoxazine core.

Step-by-Step Protocol: Synthesis of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine
  • Preparation & Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2-amino-4-bromo-5-fluorophenol (10.0 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add anhydrous K₂CO₃ (25.0 mmol, 2.5 eq). Validation Checkpoint: The solution will slightly darken as the phenoxide anion forms. Stir at room temperature for 15 minutes.

  • Electrophile Addition: Introduce 1,2-dibromoethane (12.0 mmol, 1.2 eq) dropwise via syringe.

  • Thermal Cyclization: Heat the reaction mixture to 80°C. Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material spot (typically lower Rf) should cleanly convert to an intermediate (O-alkylated), which then slowly converts to the higher Rf cyclized product over 6-8 hours.

  • Quench & Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold distilled water (200 mL) to precipitate the product and remove the water-soluble DMF and inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

  • Analytical Validation:

    • ¹H NMR (CDCl₃): Look for the characteristic multiplets of the morpholine ring: ~4.25 ppm (t, 2H, O-CH₂) and ~3.40 ppm (t, 2H, N-CH₂). The aromatic region should show distinct signals for the isolated C5 and C8 protons.

    • LC-MS: Confirm the presence of the [M+H]+ peak at m/z ~231.9 (with a characteristic 1:1 isotopic pattern indicative of the bromine atom)[3].

Table 2: Optimization of Cyclization Conditions

BaseSolventTemp (°C)Time (h)Yield (%)Observation
Na₂CO₃Acetone602445Incomplete ring closure; weak base.
K₂CO₃DMF80882Optimal SN2 kinetics; clean profile.
Cs₂CO₃MeCN801278Good yield, but higher reagent cost.

Mechanistic Applications in Drug Discovery

Aryl-fused 1,4-oxazine derivatives are heavily utilized in the development of neuroprotective agents, antibacterial compounds, and kinase inhibitors due to their favorable pharmacological activities[1].

Pharmacophore Mapping

When integrated into a larger drug molecule, the benzoxazine nitrogen (N4) often serves as a hydrogen bond donor (if unsubstituted) or a precise vector for acyl/alkyl extensions. The oxygen atom (O1) acts as a weak hydrogen bond acceptor.

PharmacophoreMapping Core Benzoxazine Core Conformational Restriction H-Bonding (N4, O1) Target Target Protein Hydrophobic Pocket Kinase Hinge Region Core->Target Anchors to Hinge F_Sub 6-Fluoro Blocks CYP450 Oxidation Modulates N4 pKa F_Sub->Target Fills Hydrophobic Cleft Br_Sub 7-Bromo Vector for Suzuki Coupling (Adds Biaryl Motif) Br_Sub->Core Enables Late-Stage Diversification

Pharmacophore contributions of the halogenated benzoxazine scaffold in target binding.

In kinase inhibitor design, the planar nature of the aromatic ring combined with the slight pucker of the oxazine ring allows the molecule to perfectly slot into the ATP-binding hinge region. The 7-bromo position is strategically aimed towards the solvent-exposed region or the DFG-out pocket, allowing chemists to append solubilizing groups or large hydrophobic moieties via cross-coupling, thereby tuning the molecule for Type I or Type II kinase inhibition.

References

  • Title: 7-bromo-6-fluoro-3,4-dihydro-2h-1,4-benzoxazine - PubChemLite Source: uni.lu URL: [Link]

  • Title: Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review Source: eurekaselect.com URL: [Link]

  • Title: Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines Source: researchgate.net URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Discovery of Halogenated Benzoxazine Scaffolds

Abstract This technical guide provides a comprehensive overview of the discovery and development of halogenated benzoxazine scaffolds, a class of heterocyclic compounds with significant potential in both medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and development of halogenated benzoxazine scaffolds, a class of heterocyclic compounds with significant potential in both medicinal chemistry and materials science. We will delve into the strategic rationale for incorporating halogens into the benzoxazine framework, explore detailed synthetic methodologies, and provide robust protocols for characterization. Furthermore, this guide will illuminate the structure-activity relationships (SAR) that govern the biological and chemical properties of these fascinating molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of halogenated benzoxazines in their scientific endeavors.

The Strategic Imperative for Halogenation in Benzoxazine Scaffolds

The benzoxazine core, a bicyclic system containing an oxazine ring fused to a benzene ring, represents a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules.[1] These compounds exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this scaffold is a deliberate and strategic decision aimed at modulating its physicochemical and biological properties.

The rationale for halogenation is multifaceted and rooted in established principles of medicinal chemistry:[3][4][5]

  • Modulation of Lipophilicity: Halogens, particularly chlorine and bromine, can significantly increase the lipophilicity of a molecule.[5][6] This can enhance membrane permeability and improve oral absorption, key pharmacokinetic parameters in drug design.

  • Metabolic Stability: The strategic placement of a halogen atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[3][4][5]

  • Target Binding Affinity: Halogens can participate in various non-covalent interactions, including halogen bonding, which can enhance the binding affinity and selectivity of a ligand for its biological target.[3][4][7]

  • Electronic Effects: The electron-withdrawing nature of halogens can influence the pKa of nearby functional groups, which can in turn affect a molecule's solubility, ionization state, and target interactions.[8]

The following diagram illustrates the key considerations for the strategic halogenation of a benzoxazine scaffold.

Caption: Key property modulations achieved through strategic halogenation of the benzoxazine scaffold.

Synthetic Pathways to Halogenated Benzoxazines

The synthesis of halogenated benzoxazines can be broadly approached in two ways: by employing a pre-halogenated precursor (typically a halogenated phenol) in a classic benzoxazine synthesis or by direct halogenation of a pre-formed benzoxazine ring or its precursor.

The Pre-halogenated Precursor Approach: A Reliable Workhorse

The most common and often most reliable method for preparing halogenated benzoxazines is through the Mannich-like condensation of a halogenated phenol, a primary amine, and formaldehyde.[9][10] This method offers excellent control over the regiochemistry of halogenation.

The general workflow for this approach is depicted below:

Synthetic_Workflow Halogenated_Phenol Halogenated Phenol Reaction Mannich-like Condensation Halogenated_Phenol->Reaction Primary_Amine Primary Amine Primary_Amine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Halogenated_Benzoxazine Halogenated Benzoxazine Reaction->Halogenated_Benzoxazine Purification Purification (Crystallization/Chromatography) Halogenated_Benzoxazine->Purification Characterization Characterization (NMR, FT-IR, MS) Purification->Characterization Final_Product Pure Halogenated Benzoxazine Characterization->Final_Product

Caption: General workflow for the synthesis of halogenated benzoxazines using the pre-halogenated precursor approach.

2.1.1. Detailed Experimental Protocol: Synthesis of a 6-Chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine

This protocol provides a step-by-step guide for the synthesis of a representative chlorinated benzoxazine.

Materials:

  • 4-Chlorophenol

  • Aniline

  • Paraformaldehyde

  • 1,4-Dioxane

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) and aniline (1.0 eq) in 1,4-dioxane (100 mL).

  • Addition of Paraformaldehyde: To the stirred solution, add paraformaldehyde (2.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the solution with 1N aqueous NaOH (3 x 50 mL) to remove any unreacted phenol, followed by washing with deionized water (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexanes:ethyl acetate gradient.

2.1.2. Causality Behind Experimental Choices:

  • Choice of Solvent: 1,4-Dioxane is a good solvent for all three reactants and has a suitable boiling point for the reaction.

  • Stoichiometry of Formaldehyde: A slight excess of paraformaldehyde is used to ensure the complete conversion of the phenol and amine.

  • Aqueous Wash: The NaOH wash is crucial for removing acidic impurities, particularly unreacted 4-chlorophenol, which simplifies the purification process.

Direct Halogenation: A Route to Novel Scaffolds

Direct halogenation of a pre-formed benzoxazine ring or its precursors can be a powerful tool for accessing novel halogenated derivatives that may not be readily available from halogenated phenols. Electrophilic aromatic substitution (EAS) is the key reaction type in this approach.

2.2.1. Electrophilic Halogenating Agents:

The choice of halogenating agent is critical and depends on the desired halogen and the reactivity of the aromatic ring.

Halogenating AgentHalogenTypical ConditionsNotes
N-Chlorosuccinimide (NCS)ChlorineAcetonitrile, room temp. or refluxMild and selective chlorinating agent.
N-Bromosuccinimide (NBS)BromineAcetonitrile or CCl₄, often with a radical initiator (e.g., AIBN) or light.Versatile brominating agent.
Selectfluor®FluorineAcetonitrile, refluxA user-friendly electrophilic fluorinating agent.
Iodine (I₂) with an oxidantIodineI₂ with an oxidizing agent like nitric acid or HIO₃.Required to generate the electrophilic iodine species.[11]

2.2.2. Mechanistic Insight: Electrophilic Aromatic Substitution

The mechanism of electrophilic aromatic halogenation of a phenol (a key precursor) involves the attack of the electron-rich aromatic ring on the electrophilic halogen species, followed by deprotonation to restore aromaticity.

EAS_Mechanism Phenol Phenol Intermediate Sigma Complex (Carbocation Intermediate) Phenol->Intermediate Attack on Electrophile Electrophile Br-Br Electrophile->Intermediate Product Bromophenol Intermediate->Product Deprotonation Base Base Base->Product

Caption: Simplified mechanism of electrophilic bromination of a phenol precursor.

Characterization of Halogenated Benzoxazines

The unambiguous characterization of newly synthesized halogenated benzoxazines is paramount. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data for a Representative Halogenated Benzoxazine Series

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key FT-IR absorption bands for a series of 6-halo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazines.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key FT-IR Bands (cm⁻¹)
6-Fluoro ~4.6 (s, 2H, Ar-CH ₂-N), ~5.4 (s, 2H, O-CH ₂-N)~50 (Ar-C H₂-N), ~80 (O-C H₂-N)~930-950 (oxazine ring), ~1230 (C-F stretch)
6-Chloro ~4.6 (s, 2H, Ar-CH ₂-N), ~5.4 (s, 2H, O-CH ₂-N)~50 (Ar-C H₂-N), ~80 (O-C H₂-N)~930-950 (oxazine ring), ~1090 (C-Cl stretch)
6-Bromo ~4.6 (s, 2H, Ar-CH ₂-N), ~5.4 (s, 2H, O-CH ₂-N)~50 (Ar-C H₂-N), ~80 (O-C H₂-N)~930-950 (oxazine ring), ~1070 (C-Br stretch)

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and the specific substituents on the benzoxazine scaffold.[12][13][14][15][16]

Self-Validating Protocols for Characterization
  • ¹H NMR: Integration of the characteristic methylene proton signals (Ar-CH ₂-N and O-CH ₂-N) should correspond to a 2:2 ratio.

  • ¹³C NMR: The presence of the two characteristic signals for the methylene carbons of the oxazine ring is a key indicator of successful synthesis.

  • FT-IR: The appearance of the characteristic absorption band for the oxazine ring (around 930-950 cm⁻¹) and the disappearance of the N-H and O-H stretching bands of the starting materials confirm ring formation.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target halogenated benzoxazine. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) containing compounds provides definitive evidence of their presence.

Structure-Activity Relationships (SAR) and Applications

The true value of synthesizing a series of halogenated benzoxazines lies in understanding how the nature and position of the halogen atom influence the compound's biological activity or material properties.

Halogenated Benzoxazines in Drug Discovery

Halogenated benzoxazines have shown promise as anticancer, antimicrobial, and antiviral agents.[1][2][17][18] A general SAR trend often observed is that the introduction of a halogen atom enhances the potency of the parent compound.

For instance, in a series of benzoxazine-based potassium channel openers, the presence of a bromo and a chloro group at the 6 and 7 positions, respectively, resulted in a compound with more potent vasorelaxant activity than the non-halogenated analogue.[19] This highlights the significant impact of halogenation on biological activity.

The following diagram illustrates a conceptual SAR for a hypothetical series of halogenated benzoxazine anticancer agents.

Caption: Conceptual structure-activity relationship for halogenated benzoxazines in cancer therapy.

Halogenated Benzoxazines in Materials Science

In the realm of materials science, halogenation, particularly with fluorine and chlorine, can impart desirable properties to polybenzoxazines, such as:

  • Flame Retardancy: Halogenated compounds can act as flame retardants by releasing radical species that interrupt the combustion cycle.[20]

  • Low Dielectric Constant: Fluorinated polymers often exhibit low dielectric constants, making them suitable for applications in microelectronics.

  • Enhanced Thermal Stability: The incorporation of halogens can increase the thermal stability of the resulting polymer.

Conclusion

The halogenated benzoxazine scaffold represents a versatile and highly tunable platform for the discovery of new therapeutic agents and advanced materials. A thorough understanding of the synthetic methodologies, coupled with a rational approach to structure-activity relationship studies, will undoubtedly continue to drive innovation in this exciting field. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to explore the vast potential of halogenated benzoxazines.

References

  • Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI. [Link]

  • (PDF) Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. ResearchGate. [Link]

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC. [Link]

  • 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. ResearchGate. [Link]

  • Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. Organic Process Research & Development. [Link]

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PMC. [Link]

  • Key contemporary considerations for halogens in drug discovery. Taylor & Francis Online. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Royal Society of Chemistry. [Link]

  • Electrophilic halogenation. Wikipedia. [Link]

  • Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. PubMed. [Link]

  • Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Publications. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]

  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. [Link]

  • The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers. ResearchGate. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. [Link]

  • Photoelectrochemical synthesis of 4-halomethyl benzoxazines with a halogen anion source. Royal Society of Chemistry. [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]

  • Optimization of reaction conditions for the synthesis of benzoxazines... ResearchGate. [Link]

  • Process for preparation of benzoxazine compounds in solventless systems.
  • Halogenation of Aromatic Hydrocarbons by Halide Anion Oxidation with Poly(heptazine imide) Photocatalyst. Refubium - Freie Universität Berlin. [Link]

  • Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Royal Society of Chemistry. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

  • Electrophilic Aromatic Substitution. Making Molecules. [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PMC. [Link]

  • (A) FT‐IR spectrum of benzoxazine monomer, (B) ¹H‐NMR spectrum of... ResearchGate. [Link]

  • 1 H NMR of the benzoxazines (a) BAB; (b) IBPB; (c) SBIB. ResearchGate. [Link]

  • Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization. Semantic Scholar. [Link]

  • Metal-free oxidative all-halogen–compatible halogenation of methylenecyclopropane for accessing benzoxazines. Royal Society of Chemistry. [Link]

  • XII-11#24 Halogenation of Phenols. YouTube. [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv. [Link]

  • Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. ACS Publications. [Link]

  • Methods of preparation of benzoxazines. ResearchGate. [Link]

  • An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research. [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

  • Schematic comparison of the most common benzoxazine production methods.... ResearchGate. [Link]

  • Benzoxazines with enhanced thermal stability from phenolated organosolv lignin. Royal Society of Chemistry. [Link]

  • Aromatic dialdehyde-based bisbenzoxazines: The influence of relative position of oxazine rings. ResearchGate. [Link]

  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. Royal Society of Chemistry. [Link]

  • Optimized reaction condition for 4H‐3,1‐benzoxazine synthesis using a commercial copper catalyst... ResearchGate. [Link]

  • Design and Synthesis of Bio-Based Benzoxazines. IntechOpen. [Link]

  • Development of Halogen Free Sustainable Polybenzoxazine Matrices and Composites for Flame Retardant Applications. IntechOpen. [Link]

  • Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. International Journal of Research in Engineering and Science. [Link]

Sources

Exploratory

7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine: Chemical Mechanisms, Pharmacophoric Utility, and Target Pathway Integration

A Technical Whitepaper for Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, the architectural foundation of an active pharmaceutical ingredient (API) often d...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the architectural foundation of an active pharmaceutical ingredient (API) often dictates its clinical success. 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 105679-34-3) is not a standalone biological therapeutic; rather, it is a highly specialized, privileged synthetic intermediate and pharmacophoric building block[1]. Its "mechanism of action" must be understood through a dual lens:

  • Chemical Reactivity Mechanism: The synergistic electronic effects of the 6-fluoro and 7-bromo substituents that enable regioselective functionalization.

  • Biological Mechanism of the Downstream Pharmacophore: How the resulting 6-fluoro-benzoxazine core interacts with biological targets (e.g., bacterial topoisomerases or mammalian kinases) once incorporated into a mature API[2].

This guide provides an in-depth analysis of the chemical causality behind functionalizing this core, the biological rationale for its structural features, and self-validating experimental protocols for its integration into drug discovery pipelines.

Chemical Mechanism of Action: The Logic of the Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine core acts as a conformationally restricted bioisostere of morpholine and aniline derivatives. The specific substitution pattern of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine is strategically designed for orthogonal synthetic elaboration:

  • The 6-Fluoro Substituent: Fluorine is highly electronegative (3.98 Pauling scale) but sterically small (van der Waals radius 1.47 Å, comparable to oxygen)[3]. Chemically, it withdraws electron density from the aromatic ring via the inductive effect (-I), which strongly activates the adjacent 7-position for nucleophilic aromatic substitution (S_NAr) or transition-metal-catalyzed cross-coupling.

  • The 7-Bromo Substituent: Bromine serves as an optimal leaving group. While iodine is more reactive, bromine offers a superior balance of chemical stability during upstream synthesis and reactivity during downstream palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations)[4].

  • The 4-NH Secondary Amine: This nucleophilic center allows for N-alkylation or N-acylation, which is often the first step in building fused tricyclic systems (such as the pyrido-benzoxazine core found in fluoroquinolone antibacterials).

Workflow Visualization

ChemWorkflow Core 7-Br-6-F-Benzoxazine (Core Scaffold) N_Alk N-Alkylation / Acylation (Position 4) Core->N_Alk Base, R-X C_N_Couple Buchwald-Hartwig Amination (Position 7) N_Alk->C_N_Couple Pd cat., Amine API Active Pharmaceutical Ingredient (API) C_N_Couple->API Deprotection/ Formulation

Fig 1: Regioselective chemical functionalization workflow of the benzoxazine core.

Biological Mechanism of Action: The Fluorinated Pharmacophore

Once 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine is elaborated into a final API, the retained 6-fluoro-benzoxazine moiety plays a critical role in the drug's biological mechanism of action[1].

Pharmacokinetic and Pharmacodynamic Enhancements
  • Metabolic Stability: The strong C-F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated oxidative metabolism, preventing the formation of toxic quinone-imine reactive metabolites that often plague electron-rich aniline derivatives[2].

  • Target Binding Affinity: The fluorine atom can participate in multipolar interactions with the amide backbone of target proteins or act as a weak hydrogen bond acceptor, significantly lowering the Kd​ (dissociation constant) of the drug-target complex[3].

  • Lipophilicity (logP) Modulation: Fluorine enhances membrane permeability, allowing the resulting API to effectively cross lipid bilayers, a critical requirement for intracellular targets or central nervous system (CNS) penetration.

Pathway Visualization

BioPathway Drug 6-Fluoro-Benzoxazine Derivative (API) Target Target Enzyme (e.g., DNA Gyrase / Kinase) Drug->Target Binds Active Site Complex Drug-Enzyme Complex (F-mediated H-bonding) Target->Complex Conformational Lock Effect Inhibition of Target Activity / Cellular Apoptosis Complex->Effect Pathway Arrest

Fig 2: Downstream biological mechanism of action of the 6-fluoro-benzoxazine pharmacophore.

Quantitative Data & Reaction Optimization

To successfully utilize this scaffold, researchers must optimize the cross-coupling conditions. The steric hindrance of the benzoxazine ring and the electronic deactivation by the fluorine atom require specific catalyst-ligand systems.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue / Description
CAS Number 105679-34-3
Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Profile Soluble in DMF, DMSO, DCM; Insoluble in H2​O

Table 2: Reaction Optimization Matrix for Buchwald-Hartwig Amination (Position 7)

PrecatalystLigandBaseSolventTemp (°C)Yield (%)Causality / Rationale
Pd2​(dba)3​ XPhos Cs2​CO3​ Toluene11085-92XPhos accommodates the steric bulk of the benzoxazine ring, promoting rapid reductive elimination[4].
Pd(OAc)2​ BINAP NaOtBu Dioxane10078-84BINAP is effective for primary amines but can suffer from β -hydride elimination side reactions.
Pd2​(dba)3​ BrettPhos K3​PO4​ t-Amyl OH10088-95BrettPhos is highly selective for monoarylation of primary amines, preventing over-alkylation.

Experimental Protocols: Self-Validating Systems

The following protocol details the Buchwald-Hartwig amination of the 7-bromo position. This protocol is designed as a self-validating system : it incorporates internal controls and specific analytical checkpoints to ensure causality between the experimental steps and the chemical outcome.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To couple a secondary amine to the 7-position of an N-protected 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine.

Materials:

  • N-protected 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., N-methylpiperazine) (1.2 equiv, 1.2 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • XPhos ligand (0.04 equiv, 4 mol%)

  • Cs2​CO3​ (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (10 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (for quantitative NMR validation)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species (Glovebox or Schlenk Line):

    • Action: In an oven-dried Schlenk tube, combine Pd2​(dba)3​ , XPhos, and Cs2​CO3​ .

    • Causality: Pd2​(dba)3​ is a Pd(0) source. XPhos is an electron-rich, bulky biaryl phosphine ligand that facilitates the oxidative addition of the deactivated C-Br bond and accelerates the reductive elimination of the product[4].

  • Substrate Addition and Degassing:

    • Action: Add the benzoxazine substrate and the secondary amine. Add anhydrous toluene (10 mL). Seal the tube with a septum, and subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Palladium catalysts are highly sensitive to oxygen, which can oxidize the phosphine ligand to a phosphine oxide, killing the catalytic cycle. The freeze-pump-thaw method guarantees a strictly anaerobic environment.

  • Reaction Execution and IPC (In-Process Control):

    • Action: Heat the reaction mixture to 110 °C in an oil bath. After 2 hours, withdraw a 50 μ L aliquot, dilute with LC-MS grade acetonitrile, filter through a 0.2 μ m PTFE syringe filter, and analyze via LC-MS.

    • Validation System: The LC-MS acts as the self-validating checkpoint. You must observe the disappearance of the starting material mass ( [M+H]+≈232 for the unprotected core) and the appearance of the product mass. If the intermediate palladium-amido complex is observed without product formation, the base ( Cs2​CO3​ ) is insufficiently soluble, indicating a need to switch to a stronger base like NaOtBu .

  • Workup and Purification:

    • Action: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

    • Action: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Quantitative Validation:

    • Action: Add a known mass of 1,3,5-trimethoxybenzene to the purified product and acquire a 1H -NMR spectrum.

    • Causality: Comparing the integration of the internal standard's aromatic protons (6.08 ppm) against the distinct fluorinated aromatic protons of the benzoxazine product ensures absolute purity and precise yield calculation, validating the efficiency of the chosen ligand system.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 320-330.[Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.[Link]

  • Zhang, Y., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 29(4).[Link]

Sources

Foundational

The Pharmacological Frontier: A Technical Guide to Bromo-Fluoro Substituted Benzoxazines

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals The confluence of bromine and fluorine atoms on a benzoxazine scaffold presents a compelling frontier in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

The confluence of bromine and fluorine atoms on a benzoxazine scaffold presents a compelling frontier in medicinal chemistry. This guide provides a comprehensive technical exploration of the pharmacological profile of these unique chemical entities. We will delve into the rationale behind their synthesis, the nuances of their structure-activity relationships (SAR), and the critical experimental protocols required for their evaluation. This document is designed to be a practical and authoritative resource, empowering researchers to navigate the complexities of developing novel bromo-fluoro substituted benzoxazine-based therapeutics.

The Strategic Advantage of Bromo-Fluoro Substitution

The incorporation of halogens, particularly bromine and fluorine, into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties. The synergistic effect of having both a bromine and a fluorine atom on the benzoxazine core can offer several advantages:

  • Enhanced Lipophilicity and Membrane Permeability: The lipophilic nature of the bromine atom can improve the compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.

  • Modulation of Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

  • Fine-tuning of Electronic Properties: The electron-withdrawing nature of both halogens can influence the acidity of nearby protons and the overall electron distribution of the molecule, impacting its binding affinity to biological targets.

  • Increased Potency: The combination of these effects can lead to a significant increase in the pharmacological potency of the parent benzoxazine molecule.

A preliminary structure-activity relationship study of benzoxazinone derivatives has shown that the presence of a fluoro group on the phenyl substituent increased inhibitory potential, followed by chloro and bromo substituents[1]. This suggests that the strategic placement of both bromo and fluoro moieties could lead to compounds with superior activity.

Synthetic Strategies: Crafting the Bromo-Fluoro Benzoxazine Core

The synthesis of bromo-fluoro substituted benzoxazines typically involves a multi-step process, starting from appropriately substituted phenols and anilines. A general synthetic workflow is outlined below.

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Final Product A Bromo-substituted Phenol C Mannich Condensation (Paraformaldehyde) A->C B Fluoro-substituted Aniline B->C D Intramolecular Cyclization C->D E Bromo-Fluoro Substituted Benzoxazine D->E

Caption: General synthetic route for bromo-fluoro substituted benzoxazines.

This approach offers modularity, allowing for the introduction of bromine and fluorine atoms at various positions on the benzoxazine scaffold to explore a wide chemical space and optimize pharmacological activity. For instance, a high-yield synthesis of fluorinated benzoxazine monomers has been described, highlighting that acidic conditions are necessary when dealing with weak amines[2].

Pharmacological Evaluation: A Step-by-Step Guide

A thorough pharmacological evaluation is paramount to understanding the therapeutic potential of novel bromo-fluoro substituted benzoxazines. The following sections detail the essential in vitro and in vivo experimental protocols.

In Vitro Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric assay for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the bromo-fluoro substituted benzoxazine compounds in the appropriate cell culture medium. Add the compounds to the cells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). Recent studies have evaluated new substituted benzoxazine derivatives against MCF-7 and HCT-116 cell lines, showing IC50 values in the low micromolar range[3][4].

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reliable in vivo assay to screen for acute anti-inflammatory activity.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins and cytokines.

Experimental Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the bromo-fluoro substituted benzoxazine compounds orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity. This model is a standard for evaluating novel anti-inflammatory agents[5][6].

Antimicrobial Susceptibility Testing: Disc Diffusion and Broth Microdilution Methods

The antimicrobial potential of bromo-fluoro substituted benzoxazines can be assessed using standard methods to determine their inhibitory effects on bacterial and fungal growth.

Experimental Workflow:

G cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Bactericidal/Fungicidal Activity A Disc Diffusion Assay (Qualitative) B Broth Microdilution Assay (Determine MIC) A->B If active C Determine MBC/MFC B->C If bacteriostatic/fungistatic

Caption: Workflow for antimicrobial susceptibility testing.

Disc Diffusion Assay (Kirby-Bauer Test):

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Agar Plate Inoculation: Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Place sterile paper discs impregnated with known concentrations of the bromo-fluoro substituted benzoxazine compounds onto the agar surface.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is proportional to the susceptibility of the microorganism to the compound. This method is a standard for initial antimicrobial screening[7].

Broth Microdilution Assay:

  • Serial Dilutions: Prepare two-fold serial dilutions of the benzoxazine compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the microtiter plate under appropriate conditions.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[7].

Structure-Activity Relationship (SAR) Insights

While specific SAR data for bromo-fluoro co-substituted benzoxazines is emerging, we can extrapolate from existing knowledge on halogenated benzoxazines.

Key Observations from the Literature:

Substituent PositionHalogenObserved Effect on ActivityReference
Phenyl substituentFluoroIncreased inhibitory potential against α-chymotrypsin[1]
Phenyl substituentChloro, BromoModerate inhibitory potential against α-chymotrypsin[1]
6-position of benzoxazineBromoEnhanced antiproliferative activity against MCF-7 cells[8]
7-position of benzoxazineChloroModerate antiproliferative activity against MCF-7 cells[8]

These findings suggest that the position and nature of the halogen substituent are critical determinants of biological activity. The combination of a highly electronegative fluorine atom and a more polarizable bromine atom could lead to compounds with unique and potent pharmacological profiles.

Potential Signaling Pathways and Mechanisms of Action

Based on the diverse biological activities reported for benzoxazine derivatives, several signaling pathways could be modulated by bromo-fluoro substituted analogs.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

G A Inflammatory Stimuli (e.g., LPS) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Release & Nuclear Translocation C->D E Gene Transcription (TNF-α, IL-6, COX-2) D->E F Inflammatory Response E->F G Bromo-Fluoro Benzoxazine G->B Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Bromo-fluoro substituted benzoxazines may inhibit the activation of IKK (IκB kinase), thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This would lead to a reduction in the expression of pro-inflammatory genes.

Conclusion and Future Directions

Bromo-fluoro substituted benzoxazines represent a promising class of compounds with the potential for diverse therapeutic applications. Their unique combination of physicochemical properties warrants further investigation. This guide has provided a foundational framework for their synthesis, pharmacological evaluation, and mechanistic understanding.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a library of bromo-fluoro benzoxazines with varying substitution patterns to elucidate clear structure-activity relationships.

  • Target identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific molecular targets of the most potent compounds.

  • In-depth mechanistic studies: Elucidating the precise mechanisms of action through which these compounds exert their biological effects.

  • Pharmacokinetic and toxicological profiling: Conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the drug-like properties of lead candidates.

By adopting a rigorous and systematic approach, the full therapeutic potential of bromo-fluoro substituted benzoxazines can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.

References

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • Conejo-García, A., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry. [Link]

  • Blattes, E., et al. (2005). Novel 2-alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure-Activity Relationship Studies. PubMed. [Link]

  • Narayana, B., et al. (2012). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. PMC. [Link]

  • Ezeja, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Basic and Clinical Pharmacy. [Link]

  • Honkanen, E., & Virtanen, A. I. (1960). Synthesis of Some 1,4-Benzoxazine Derivatives and Their Antimicrobial Activity. Acta Chemica Scandinavica. [Link]

  • Antimicrobial evaluation of 1,4-benzoxazine derivatives. (2025). ResearchGate. [Link]

  • Conejo-García, A., et al. (2026). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. ResearchGate. [Link]

  • Conejo-García, A., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry. [Link]

  • Zheng, Z., et al. (2023). Novel amide compound shows anti-inflammatory activity in models of LPS-induced ALI and sepsis. BioWorld. [Link]

  • Conejo-García, A., et al. (2024). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. PMC. [Link]

  • Nagarapu, L., et al. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. PubMed. [Link]

  • Conejo-García, A., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. [Link]

  • Varela-Vázquez, A., et al. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. MDPI. [Link]

  • Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. PubMed. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • Fluorinated benzoxazines and the structure‐property relationship of resulting polybenzoxazines. (2025). ResearchGate. [Link]

  • Nuvisan. (2024). Advanced in vivo inflammation & immunology models. [Link]

  • Blattes, E., et al. (2004). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry. [Link]

  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]

  • Singh, U. P., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2 H-1,4-Benzoxazines. PubMed. [Link]

  • Ishida, H., & Lee, Y. (2025). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. ResearchGate. [Link]

  • Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]

  • Ohta, M., et al. (1993). Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. PubMed. [Link]

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2021). Scilit. [Link]

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. (2025). Bentham Science Publishers. [Link]

  • Sudarma, I. M., et al. (2026). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. ResearchGate. [Link]

  • Sudarma, I. M., et al. (2020). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PMC. [Link]

  • Chegaev, K., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Usiena air. [Link]

  • Liu, Y., et al. (2009). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. ResearchGate. [Link]

  • Ramsey, M. M., et al. (2016). Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. PubMed. [Link]

  • Opletalová, V., et al. (2003).
  • Moustafa, H. M. (2005). Synthesis of Some New Fused and Spiro 1,4-Benzoxazine Derivatives. Sci-Hub. [Link]

  • Kajino, M., et al. (1991). Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. PubMed. [Link]

  • Schorr, J. (2017). Antimicrobial Susceptibility Testing Protocols. Springer. [Link]

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (2020). ResearchGate. [Link]

  • An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. (2014). International Journal of Scientific & Technology Research. [Link]

  • A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. (2025). PMC. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Vasilev, K., & Vasileva, M. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2026). MDPI. [Link]

  • Shinde, M. V. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. [Link]

Sources

Exploratory

Targeting Malignancy: The Anticancer Pharmacology of Novel 1,4-Benzoxazine Derivatives

An In-Depth Technical Whitepaper on Structural Design, Mechanistic Profiling, and Preclinical Evaluation Executive Summary: The 1,4-Benzoxazine Pharmacophore In the landscape of modern oncology drug discovery, the identi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on Structural Design, Mechanistic Profiling, and Preclinical Evaluation

Executive Summary: The 1,4-Benzoxazine Pharmacophore

In the landscape of modern oncology drug discovery, the identification of privileged scaffolds that can simultaneously navigate complex biological barriers and engage specific molecular targets is paramount. As a Senior Application Scientist overseeing preclinical development, I frequently encounter chemotypes that fail due to poor pharmacokinetic profiles or off-target toxicity. The 1,4-benzoxazine scaffold—a bicyclic heterocycle comprising a benzene ring fused to an oxazine ring—stands out as a highly versatile exception.

Because of its structural resemblance to naturally occurring nucleotides and its capacity for extensive hydrogen bonding and π-π stacking, the 3,4-dihydro-2H-1,4-benzoxazine core acts as a highly effective bioisostere[1]. Recent medicinal chemistry efforts have demonstrated that functionalizing this core can yield potent anticancer agents capable of modulating critical kinase cascades, disrupting tumor angiogenesis, and directly inducing apoptosis in multidrug-resistant cell lines[2].

Rational Design and Structure-Activity Relationship (SAR)

The biological activity of 1,4-benzoxazine derivatives is not coincidental; it is heavily dictated by precise spatial functionalization.

  • 4-Position Substitutions: The introduction of aryl groups at the N4 position via cross-coupling significantly enhances the lipophilicity of the molecule, allowing for better cellular penetration. SAR analysis indicates that maintaining hydroxyl groups on the peripheral rings improves target binding, while the inclusion of a para-amino group on the C-ring drastically enhances antiproliferative potency[2].

  • 6- and 7-Position Functionalization: Substituting the benzofused ring at the 6- or 7-position with methyl groups, halogens (chloro/bromo), or bulky purine moieties shifts the molecule's mechanism toward kinase inhibition. For instance, coupling a 2,6-dichloropurine moiety to a 6-methyl-1,4-benzoxazine core yields sub-micromolar efficacy against specific breast and colon cancer phenotypes[3].

Mechanistic Pathways: Dual Targeting in Oncology

A critical advantage of the 1,4-benzoxazine chemotype is its polypharmacological potential. Rather than acting as a blunt cytotoxic instrument, optimized derivatives interact with specific nodes in oncogenic signaling networks[4].

  • Kinase Inhibition (EGFR & PI3K/Akt): Many derivatives act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) and downstream Phosphoinositide 3-kinase (PI3K) pathways[4]. By blocking these cascades, the compounds prevent the phosphorylation of Akt, thereby lifting the inhibition on apoptotic pathways and halting uncontrolled cellular proliferation. Residual inhibitory activity on HER2 and JNK1 kinases has also been documented[3].

  • Angiogenesis Arrest: Certain esterified 1,4-benzoxazine derivatives exhibit potent anti-angiogenic properties. By inhibiting thrombin and antagonizing GPIIb/IIIa (and potentially VEGFR2), these compounds block endothelial cell migration and tube formation, effectively starving the tumor microenvironment[5].

  • Membrane Permeability: Advanced purine-linked derivatives have been shown to disrupt cell membrane permeability, triggering both inflammatory and non-inflammatory cell death mechanisms, which is highly advantageous for treating heterogeneous tumor stages[3].

MoA BZX 1,4-Benzoxazine Derivatives EGFR EGFR / HER2 BZX->EGFR Kinase Inhibition Angio Angiogenesis (VEGFR2 / Thrombin) BZX->Angio Endothelial Arrest Death Apoptosis & Membrane Disruption BZX->Death Direct Induction PI3K PI3K Pathway EGFR->PI3K Activation AKT Akt Signaling PI3K->AKT Phosphorylation AKT->Death Inhibits Apoptosis

Fig 1: Mechanistic pathways modulated by 1,4-benzoxazine derivatives in oncology.

Quantitative Efficacy Profiles

To contextualize the potency of these novel derivatives, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of recently synthesized lead compounds against a panel of standard human cancer cell lines.

CompoundSubstitution PatternTarget Cell LineTissue OriginIC₅₀ (µM)Source
14f 4-aryl-3,4-dihydroPC-3Prostate9.71[2]
14f 4-aryl-3,4-dihydroMIA PaCa-2Pancreatic9.58[2]
14f 4-aryl-3,4-dihydroMDA-MB-231Breast (TNBC)12.90[2]
4b 6-CH₃, 2,6-dichloropurineMCF-7Breast2.27[3]
4b 6-CH₃, 2,6-dichloropurineHCT-116Colon4.44[3]
2b 7-Cl, 2,6-dichloropurineMCF-7Breast3.26[3]
1a1-1a4 6-N-alkylaminoEndothelialVascular3.5 - 5.3[5]

Data Interpretation: The introduction of a 6-methyl group combined with a dichloropurine moiety (Compound 4b ) yields exceptional low-micromolar toxicity against MCF-7 cells, outperforming unsubstituted baseline derivatives[3].

Experimental Methodologies: A Self-Validating Framework

Generating trustworthy preclinical data requires protocols that inherently control for false positives. Below are the standardized, self-validating methodologies utilized to synthesize and evaluate these compounds.

Protocol A: Synthesis via Buchwald–Hartwig Cross-Coupling

Objective: To generate 4-aryl-substituted 1,4-benzoxazines[2].

  • Step 1 (Core Formation): Subject substituted aminophenols to a cascade hydrogenation and reductive amination in a one-pot reaction to yield the 3,4-dihydro-2H-1,4-benzoxazine core.

  • Step 2 (Cross-Coupling): React the core with substituted bromobenzenes using a Palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand, and a strong base in anhydrous toluene at 90°C.

  • Causality & Validation: Why Buchwald-Hartwig over standard SₙAr? The secondary amine of the benzoxazine core requires mild conditions to prevent ring-opening. Palladium-catalyzed cross-coupling ensures high-fidelity C-N bond formation without degrading the bioisostere. Reaction completion must be validated via HRMS and ¹H/¹³C NMR to ensure no unreacted bromobenzene remains, which could artificially skew downstream toxicity assays.

Protocol B: Orthogonal In Vitro Cytotoxicity Evaluation

Objective: To accurately quantify the anti-proliferative effect (IC₅₀)[4].

  • Step 1 (Seeding): Seed target cells (e.g., MCF-7, PC-3) at 5×10³ cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Step 2 (Treatment): Expose cells to a concentration gradient (0.002–50 μM) of the benzoxazine derivative dissolved in DMSO.

  • Step 3 (Primary Readout - MTT): Add MTT reagent. NAD(P)H-dependent oxidoreductases in viable cells reduce MTT to purple formazan. Dissolve in DMSO and read absorbance at 570 nm[4].

  • Step 4 (Orthogonal Readout - CellTiter-Glo): In a parallel plate, lyse cells and add CellTiter-Glo reagent to quantify ATP via luminescence[2].

  • Causality & Validation: Why use two assays? MTT relies on metabolic enzymes, which can be temporarily upregulated during cellular stress, yielding false viability signals. We mandate an orthogonal ATP-quantification assay because ATP depletion is an absolute, non-recoverable indicator of cell death. Furthermore, a vehicle control (DMSO < 0.1%) is strictly required to rule out solvent-induced cytotoxicity.

Protocol C: Kinase Inhibition Profiling

Objective: To confirm target engagement (MoA)[3].

  • Step 1: Incubate recombinant kinases (e.g., EGFR, PI3Kα, HER2) with the lead benzoxazine derivative in a kinase reaction buffer.

  • Step 2: Introduce ATP and a specific peptide substrate. Measure the transfer of the terminal phosphate using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Causality & Validation: Phenotypic cell death (Protocol B) does not prove a mechanism. By isolating the kinase in a cell-free system, we prove that the cytotoxicity is driven by specific target engagement rather than non-specific membrane lysis or chemical aggregation.

Workflow Syn Chemical Synthesis Pur NMR/HRMS Validation Syn->Pur Bio In Vitro Cytotoxicity Pur->Bio MoA Kinase Profiling Bio->MoA Opt SAR Optimization MoA->Opt Opt->Syn Iterative

Fig 2: Self-validating experimental workflow for benzoxazine drug development.

References

  • A Comparative Analysis of the Biological Activity of 3,4-dihydro-2H-1,4-benzoxazine Analogs - Benchchem 4

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - MDPI 2

  • Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis - CORE 5

  • Characteristic 1,4‐benzoxazepine compounds with anticancer activity - ResearchGate 1

  • Bioorganic & Medicinal Chemistry: The search for new agents targeting different forms of cell death - UGR.es 3

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Application Note: Synthesis and Characterization of 7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine Executive Summary The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore widely utilized in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore widely utilized in the development of antibacterial agents (e.g., fluoroquinolones like levofloxacin), neuroprotective drugs, and antitubercular compounds [1]. Specifically, 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 105679-34-3) serves as a highly valuable halogenated building block [2]. The presence of the fluorine atom enhances metabolic stability and lipophilicity, while the bromine atom provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This application note details a robust, high-yielding, two-step synthetic protocol. It deliberately avoids direct alkylation with 1,2-dibromoethane—which often suffers from over-alkylation and poor regioselectivity—in favor of a highly controlled acylation-reduction sequence [1, 3].

Mechanistic Rationale & Route Selection

Why Acylation-Reduction? Direct cyclization of 2-amino-5-bromo-4-fluorophenol with 1,2-dibromoethane can yield unwanted piperazine side-products and polymeric materials due to the competing nucleophilicity of the amine and phenoxide. By employing an acylation-reduction strategy, we establish a self-validating system of chemical control:

  • Chemoselectivity: At 0 °C, chloroacetyl chloride selectively reacts with the more nucleophilic aniline amine rather than the phenol, forming an α -chloroamide intermediate.

  • Regioselective Cyclization: Upon heating in the presence of a base (K₂CO₃), the phenol is deprotonated to a phenoxide, which then undergoes an intramolecular Sₙ2 displacement of the primary chloride, cleanly yielding the benzoxazinone.

  • Controlled Reduction: The amide is subsequently reduced using Borane-THF (BH₃·THF). Borane is chosen over Lithium Aluminum Hydride (LiAlH₄) because LiAlH₄ carries a high risk of causing hydrodebromination of the electron-deficient aromatic ring, whereas borane is highly chemoselective for amides [3].

Visualized Synthetic Workflow

ReactionScheme SM 2-Amino-5-bromo- 4-fluorophenol Int 7-Bromo-6-fluoro-2H-1,4- benzoxazin-3(4H)-one SM->Int 1. ClCH2COCl, 0 °C 2. K2CO3, 70 °C DMF Prod 7-Bromo-6-fluoro-3,4-dihydro- 2H-1,4-benzoxazine Int->Prod BH3·THF, Reflux THF

Reaction scheme for the two-step synthesis of the target benzoxazine.

Experimental Protocols

Step 1: Synthesis of 7-Bromo-6-fluoro-2H-1,4-benzoxazin-3(4H)-one

Self-Validating Principle: The transition from the open-chain precursor to the cyclized amide can be tracked via TLC. The highly polar aminophenol will be replaced by a significantly less polar benzoxazinone.

  • Preparation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-bromo-4-fluorophenol (10.0 g, 48.5 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 20.1 g, 145.5 mmol, 3.0 eq). Stir the suspension for 15 minutes at room temperature, then cool to 0 °C using an ice-water bath.

  • Acylation: Slowly add Chloroacetyl chloride (4.25 mL, 53.4 mmol, 1.1 eq) dropwise over 20 minutes. Maintain the temperature at 0 °C and stir for 1 hour. IPC (In-Process Control): TLC (Hexane:EtOAc 2:1) should indicate the complete consumption of the starting material and the formation of the intermediate α -chloroamide.

  • Cyclization: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 70 °C for 5 hours.

  • Quench & Isolation: Cool the mixture to room temperature and pour it slowly into 500 mL of vigorously stirred crushed ice/water. A precipitate will form immediately.

  • Filtration: Filter the solid under vacuum, wash extensively with cold distilled water (3 × 100 mL) to remove DMF and inorganic salts, and dry in a vacuum oven at 50 °C overnight.

Step 2: Reduction to 7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Expert Insight (Causality of the Quench): Borane reduction of amides generates a stable amine-borane complex (R₂NH·BH₃). Standard aqueous workup will not break this complex, leading to artificially low yields and an NMR spectrum that appears impure. An acidic quench or methanol reflux is mandatory to hydrolyze the B-N bond and liberate the free amine.

  • Preparation: Suspend the intermediate 7-bromo-6-fluoro-2H-1,4-benzoxazin-3(4H)-one (10.0 g, 40.6 mmol) in anhydrous THF (120 mL) in a dry, N₂-flushed flask. Cool to 0 °C.

  • Borane Addition: Slowly add Borane-THF complex (1.0 M in THF, 101.5 mL, 101.5 mmol, 2.5 eq) dropwise via syringe.

  • Reduction: Allow the mixture to warm to room temperature, then reflux (65 °C) for 12 hours. IPC: IR spectroscopy can be used here; the complete disappearance of the amide carbonyl stretch (~1690 cm⁻¹) confirms full reduction.

  • Complex Hydrolysis (Critical Step): Cool the reaction to 0 °C. Carefully and slowly add Methanol (30 mL) to quench excess borane (hydrogen gas evolution will occur). Once bubbling subsides, add 2M HCl (50 mL) and reflux the mixture for 1 hour to destroy the amine-borane complex.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove THF/MeOH. Basify the aqueous residue to pH 10 using 2M NaOH.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane:EtOAc 8:1 to 4:1) to afford the pure title compound.

Process Workflow Diagram

Workflow Step1 Step 1: N-Acylation (ClCH2COCl, 0 °C, 1h) Step2 Step 2: Intramolecular Cyclization (K2CO3, 70 °C, 5h) Step1->Step2 IPC1 IPC: TLC / LC-MS Check (Confirm full conversion) Step2->IPC1 Step3 Step 3: Precipitation & Filtration (Ice water quench) IPC1->Step3 Step4 Step 4: Borane Reduction (BH3·THF, Reflux, 12h) Step3->Step4 Step5 Step 5: Acidic Quench & Basification (Destroy B-N complex) Step4->Step5 Step6 Step 6: Extraction & Purification (EtOAc, Silica Gel) Step5->Step6

Step-by-step experimental workflow with integrated in-process controls.

Quantitative Data & Analytical Characterization

Table 1: Reaction Parameters and Yields

StepReaction TypeReagents / SolventsTemp / TimeExpected YieldPurity (HPLC)
1Acylation & CyclizationClCH₂COCl, K₂CO₃, DMF0 °C → 70 °C (6h)82 - 86%> 95%
2Amide ReductionBH₃·THF, THF, HCl/MeOH0 °C → 65 °C (12h)75 - 80%> 98%

Table 2: Expected Analytical Signatures for Final Product

Analytical MethodExpected Signals / Data PointsDiagnostic Significance
¹H NMR (400 MHz, CDCl₃)δ 6.82 (d, J = 6.0 Hz, 1H, C8-H), 6.45 (d, J = 9.5 Hz, 1H, C5-H), 4.22 (m, 2H, O-CH₂), 3.40 (m, 2H, N-CH₂), 3.85 (br s, 1H, NH).Confirms reduction of carbonyl (appearance of N-CH₂ at 3.40 ppm) and intact F/Br substitution.
¹³C NMR (100 MHz, CDCl₃)δ ~152.0 (d, J = 235 Hz, C6-F), 140.5, 132.1, 118.4, 115.2, 102.1, 64.5 (C2), 41.2 (C3).Validates the carbon framework and C-F coupling.
FT-IR (ATR, cm⁻¹)3350 (N-H stretch), 2920 (C-H stretch), 1505, 1210 (C-O stretch).Absence of 1690 cm⁻¹ confirms complete reduction of the amide.
HRMS (ESI+)m/z calculated for C₈H₈BrFNO [M+H]⁺: 231.9773 (⁷⁹Br) and 233.9753 (⁸¹Br).1:1 isotopic doublet confirms the presence of one bromine atom.

Troubleshooting & Self-Validating Systems

  • Incomplete Cyclization in Step 1: If LC-MS shows a mass corresponding to the uncyclized α -chloroamide ([M+H]⁺ ~282), the basicity or temperature was insufficient. Ensure K₂CO₃ is finely powdered and strictly anhydrous.

  • Debromination during Step 2: If mass spectrometry indicates a product mass of 153.06 ([M+H]⁺ for 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine), the reducing agent was too harsh. Ensure the use of BH₃·THF rather than switching to LiAlH₄, and strictly monitor the reflux temperature[3].

  • Low Yield in Step 2 / Streaking on TLC: This is the hallmark of an unhydrolyzed amine-borane complex. Repeat the acidic methanol reflux (Step 2, Action 4) to ensure complete liberation of the free amine.

References

  • Chapleo, C. B., Myers, P. L., Smith, D. I., Stillings, M. R., Tulloch, I. F., & Walter, D. S. (1989). Heteroaromatic Analogues of the alpha2-Adrenoreceptor Partial Agonist BHT 920. Journal of Medicinal Chemistry, 32(7), 1627-1630. URL: [Link]

  • Lenz, M., et al. (2018). Enantioselective Biocatalytic Reduction of 2H-1,4-Benzoxazines Using Imine Reductases. The Journal of Organic Chemistry, 83(24), 15082–15091. URL: [Link]

Application

Application Note: Advanced Protocols for the Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The 3,4-dihydro-2H-1,4-benzoxazine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous biologically active molecules, including the broad-spectrum fluoroquinolone antibiotic Levofloxacin[1]. Historically, the synthesis of these heterocycles relied on the classical condensation of 2-aminophenols with α -haloketones or 1,2-dihaloethanes[2]. While foundational, these early approaches required harsh conditions (e.g., prolonged reflux, strong bases) and lacked stereocontrol, making them unsuitable for the synthesis of complex, nonracemic active pharmaceutical ingredients (APIs)[2][3].

Modern drug development demands high enantio- and diastereospecificity. Recent advancements have shifted the paradigm toward catalytic, asymmetric methodologies. Notable among these are palladium-catalyzed tandem allylic substitutions[4] and the highly efficient Lewis acid-catalyzed SN2-type ring opening of activated aziridines followed by Cu(I)-catalyzed intramolecular C-N cyclization[1][5].

Comparative Synthetic Strategies

To guide your route scouting, the table below summarizes the quantitative data and operational parameters of the primary synthetic strategies.

Table 1: Quantitative Comparison of 1,4-Benzoxazine Synthetic Routes

Synthetic StrategyPrimary Reagents / CatalystsStereocontrolTypical YieldOperational ConditionsApplication Fit
Classical Condensation [2][3]2-Aminophenol, 1,2-dibromoethane, K₂CO₃None (Racemic)40–70%Reflux (48-72h), HarshEarly discovery, simple building blocks
Pd-Catalyzed Allylic Substitution [4]VMCCs, Bisnucleophiles, Pd, WingPhos ligandHigh (Enantioselective)75–90%Mild (RT to 50 °C)Chiral vinyl-substituted derivatives
Aziridine Ring-Opening / Cu(I) Cyclization [1]Activated Aziridines, 2-Halophenols, Lewis Acid, CuIExcellent (ee >99%, de >99%)85–95%Stepwise One-Pot (Mild to 110 °C)Late-stage API synthesis (e.g., Levofloxacin)

Mechanistic Pathway Visualization

The state-of-the-art protocol operates via a stepwise, one-pot domino mechanism. First, a Lewis acid activates the aziridine for a regioselective SN2 attack by the oxygen of the 2-halophenol. Second, a Cu(I) catalyst drives an Ullmann-type intramolecular C-N coupling to close the ring[1].

Workflow A Activated Aziridine B Lewis Acid Ring Opening A->B 2-Halophenol C Cu(I) C-N Cyclization B->C Intermediate D Chiral Benzoxazine C->D Base/Heat

Workflow for the stereospecific synthesis of 3,4-dihydro-2H-1,4-benzoxazines.

CatalyticCycle A L-Cu(I)-X Active Catalyst B Amine Coordination A->B Base removes HX C Oxidative Addition B->C Insertion into C-X D Reductive Elimination C->D Ring Closure D->A Product Release

Cu(I)-catalyzed Ullmann-type intramolecular C-N coupling catalytic cycle.

Experimental Protocols

Protocol A: State-of-the-Art Stereospecific Synthesis (Aziridine Route)

Adapted from the formal synthesis of Levofloxacin[1][5].

Phase 1: Lewis Acid-Catalyzed Ring Opening

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere, dissolve the enantiopure activated aziridine (1.0 equiv) and 2-halophenol (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Cooling is critical to suppress non-specific thermal degradation of the highly strained aziridine ring and ensures strict regioselectivity during the nucleophilic attack, preserving the stereocenter.

  • Catalysis: Add the Lewis acid catalyst (BF₃·OEt₂, 10 mol%) dropwise.

  • Self-Validation (QC): Stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the aziridine spot and the emergence of a highly polar, UV-active intermediate confirms successful SN2 ring opening.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Cu(I)-Catalyzed Intramolecular C-N Cyclization

  • Setup: Transfer the crude acyclic intermediate to a new, oven-dried Schlenk tube.

  • Reagent Addition: Add CuI (10 mol%), N,N'-dimethylethylenediamine ligand (20 mol%), and Cs₂CO₃ (2.0 equiv).

    • Causality: CuI serves as the catalytic engine for the Ullmann coupling. The diamine ligand is vital; it coordinates to the Cu(I) center, stabilizing the +1 oxidation state and preventing disproportionation into Cu(0) and Cu(II). Cs₂CO₃ deprotonates the secondary amine, significantly increasing its nucleophilicity for coordination to the copper complex.

  • Cyclization: Suspend the mixture in anhydrous DMSO (0.2 M) and heat to 90–110 °C for 12–24 hours.

  • Self-Validation (QC): Monitor via LC-MS. The reaction is complete when the mass of the acyclic intermediate transitions entirely to the exact mass of the cyclized product ( M−HX ).

  • Purification: Cool to room temperature. Filter the mixture through a short pad of Celite, eluting with ethyl acetate. Wash the organic filtrate with brine to remove DMSO, dry over Na₂SO₄, and purify via silica gel flash chromatography to yield the nonracemic 3,4-dihydro-2H-1,4-benzoxazine.

Protocol B: Classical Base-Mediated Condensation (Baseline Method)

For the rapid generation of simple, racemic building blocks[2][3].

  • Preparation: In a round-bottom flask, dissolve 2-aminophenol (1.0 equiv) and 1,2-dibromoethane (1.5 equiv) in acetone or DMF (0.5 M)[3].

  • Base Addition: Add K₂CO₃ (2.0 equiv) to the solution[3].

    • Causality: K₂CO₃ acts as an acid scavenger. As the double alkylation proceeds, HBr is generated. Neutralizing this acid prevents the protonation of the nucleophilic amine, driving the equilibrium forward.

  • Reaction: Heat the mixture to reflux for 48–72 hours[3].

  • Self-Validation (QC): Monitor via TLC (typically 3:1 EtOAc/Hexane)[3]. The formation of a distinct, less polar spot indicates ring closure.

  • Workup: Remove the solvent under reduced pressure. Partition the dark oily residue between water and ethyl acetate[3]. Wash the organic layer extensively with brine, dry over MgSO₄, and purify via column chromatography[2][3].

Optimization & Troubleshooting Data

When scaling up the Cu(I)-catalyzed C-N cyclization (Protocol A, Phase 2), the choice of base and solvent dictates the kinetic efficiency of the reductive elimination step. Use the following optimization matrix to troubleshoot stalled reactions.

Table 2: Optimization Matrix for Cu(I)-Catalyzed C-N Cyclization

CatalystLigandBaseSolventTemp (°C)Result / Yield (%)Troubleshooting Insight
CuI (10%)N,N'-dimethylethylenediamineK₂CO₃Toluene11065%Poor base solubility limits rate.
CuI (10%)1,10-PhenanthrolineCs₂CO₃Toluene11078%Rigid ligand improves oxidative addition.
CuI (10%)N,N'-dimethylethylenediamineCs₂CO₃DMSO9095% Polar aprotic solvent maximizes base solubility and nucleophilicity.
Cu(OTf)₂NoneEt₃NDCM40<10%Lack of ligand leads to catalyst degradation; weak base fails to drive coupling.

References

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. The Journal of Organic Chemistry, 83(15), 7907-7918. URL:[Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and Reactions of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives. Heterocycles, 38(1), 1894. URL:[Link]

  • Qian, C., & Tang, W. (2020). Palladium-Catalyzed Tandem Allylic Substitution for the Synthesis of Chiral Vinyl-Substituted Heterocycles. Organic Letters, 22(11), 4467-4470. URL:[Link]

Sources

Method

Application Note: 7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine in Advanced Organic Synthesis

Introduction & Structural Rationale The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for novel antibacterial agents, topoisomerase IV inhibitors, and MenB inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for novel antibacterial agents, topoisomerase IV inhibitors, and MenB inhibitors[1]. Among its derivatives, 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 105679-34-3) stands out as a highly versatile synthetic building block for drug discovery.

The strategic substitution pattern of this molecule dictates its utility:

  • The C6-Fluorine Atom: The introduction of fluorine enhances the metabolic stability and lipophilicity of the final drug candidate. Mechanistically, in antibacterial agents, the C6-fluoro group modulates the electronic environment of the ring, which is critical for target binding—specifically by facilitating[2].

  • The C7-Bromine Atom: This halogen serves as a prime handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid structural diversification.

  • The N4-Secondary Amine: The secondary amine allows for orthogonal functionalization via alkylation, acylation, or reductive amination, enabling the construction of complex, multi-ring architectures[3].

Mechanistic Insights & Synthetic Strategy

As an Application Scientist, it is critical to understand the causality behind the reactivity of this specific building block:

Electronic Activation for Cross-Coupling: The C7-Br bond is highly activated toward oxidative addition by palladium catalysts. This is due to the adjacent highly electronegative C6-fluoro group. The inductive electron-withdrawing effect of the fluorine atom lowers the electron density of the aromatic ring, accelerating the initial insertion of the Pd(0) catalyst into the C-Br bond compared to non-fluorinated analogs.

Attenuated Amine Nucleophilicity: The N4 secondary amine is significantly less nucleophilic than typical aliphatic amines. The electron-withdrawing nature of the fused fluoro-aromatic system pulls electron density away from the nitrogen lone pair. Consequently, (like Cs₂CO₃ or NaH) to fully deprotonate the amine, or the use of highly reactive electrophiles and polar aprotic solvents to stabilize the transition state[4].

Visualizing the Synthetic Workflows

G Core 7-Bromo-6-fluoro-3,4-dihydro- 2H-1,4-benzoxazine C7 C7 Functionalization (Pd-Catalyzed) Core->C7 Transition Metal N4 N4 Functionalization (Alkylation/Acylation) Core->N4 Base / Electrophile Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) C7->Suzuki Buchwald Buchwald-Hartwig (Amination) C7->Buchwald RedAm Reductive Amination (Alkyl/Aryl) N4->RedAm DirectAlk Direct Alkylation (Alkyl Halides) N4->DirectAlk

Caption: Divergent synthetic pathways for 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating internal checks to ensure reaction fidelity at every step.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7

This protocol details the coupling of the benzoxazine core with an aryl boronic acid. Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand structure provides a perfect balance of steric bulk and electron richness, facilitating oxidative addition while preventing catalyst deactivation.

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Self-Validation Check: Degas the mixture by sparging with Argon for 15 minutes. The cessation of dissolved gas bubbles validates the removal of oxygen, which is critical to prevent the irreversible oxidation of the active Pd(0) species to an inactive Pd(II) complex.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 90 °C.

    • Self-Validation Check: The solution will transition to a dark red/brown color, indicating the formation of the active palladium species.

  • Reaction Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation Check: The disappearance of the starting material spot (R_f ~0.6) and the emergence of a new, highly UV-active spot at a lower R_f confirms the successful C-C bond formation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: The aqueous washes effectively partition the inorganic salts and residual boronic acid away from the organic product, ensuring a clean crude mixture for column chromatography.

Protocol B: N4-Alkylation via Direct Nucleophilic Substitution

Because the N4 amine is electronically deactivated, this protocol utilizes Cesium Carbonate (Cs₂CO₃) to exploit the "cesium effect," which enhances the solubility and reactivity of the intermediate amide anion[4].

Step-by-Step Methodology:

  • Deprotonation: Dissolve the benzoxazine core (1.0 equiv) in anhydrous DMF (0.2 M). Add finely powdered Cs₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes.

    • Self-Validation Check: A slight deepening of the solution's color indicates the successful formation of the reactive nitrogen anion.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise. If using an alkyl chloride, add a catalytic amount of KI (0.1 equiv).

    • Causality: The addition of KI facilitates an in situ Finkelstein reaction, temporarily converting the alkyl chloride into a highly reactive alkyl iodide, thereby accelerating the substitution.

  • Validation & Workup: Heat to 60 °C for 8 hours. Validate reaction completion via LC-MS.

    • Self-Validation Check: The mass spectrum should show a complete shift from the starting material mass (m/z 232 [M+H]⁺) to the expected mass of the alkylated product. Quench with ice water to precipitate the product or extract with EtOAc.

Visualizing the Catalytic Cycle

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C7-Br) Pd0->OxAdd + 7-Bromo-benzoxazine TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim - Halide salt RedElim->Pd0 Regeneration Product C7-Substituted Benzoxazine RedElim->Product Yield

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C7 position.

Quantitative Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for C7-Functionalization

Catalyst SystemBaseSolvent SystemTemperature (°C)Isolated Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O9045%
Pd(OAc)₂ / SPhosK₃PO₄Toluene10062%
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O 90 88%
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane10079%

Note: Pd(dppf)Cl₂ provides the optimal balance of yield and reaction cleanliness for this specific fluoro-bromo-arene system.

Table 2: Comparison of N4-Alkylation Conditions

Base (Equiv)SolventAdditiveTemperature (°C)Conversion by LC-MS (%)
K₂CO₃ (2.0)AcetoneNone6035%
NaH (1.5)THFNone0 to 2570%
Cs₂CO₃ (2.0) DMF KI (0.1 eq) 60 >95%

References

  • Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters.[1]

  • Synthesis and investigation of binding interactions of 1,4-benzoxazine derivatives on topoisomerase IV in Acinetobacter baumannii. SAR and QSAR in Environmental Research.[2]

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Current Organic Chemistry.[3]

  • New Substituted 1,4-Benzoxazine Derivatives with Potential Intracellular Calcium Activity. Journal of Medicinal Chemistry.[4]

  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids. PMC / Molecules.[5]

Sources

Application

The Strategic Utility of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine in Modern Drug Discovery: Application Notes and Protocols

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique conformati...

Author: BenchChem Technical Support Team. Date: March 2026

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique conformational and electronic properties make it an ideal framework for the design of novel therapeutics. Within this class of molecules, 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine has emerged as a particularly valuable building block for drug discovery programs. The strategic placement of the bromo and fluoro substituents provides orthogonal handles for a diverse range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.

This technical guide provides an in-depth exploration of the synthetic utility of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine, complete with detailed experimental protocols for key chemical transformations. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their quest for novel therapeutic agents.

The Benzoxazine Core: A Gateway to Biological Activity

The benzoxazine ring system is a key pharmacophore in numerous compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antithrombotic effects.[1][2] For instance, certain derivatives of 3,4-dihydro-2H-1,4-benzoxazin-3-one have been identified as potent inhibitors of human topoisomerase I, a critical enzyme in DNA replication and a validated target for cancer therapy.[3] The incorporation of fluorine atoms into the benzoxazine scaffold can further enhance biological activity and improve drug-like properties such as metabolic stability and membrane permeability.[2][4]

Synthetic Versatility: A Trio of Reactive Sites

The power of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine as a building block lies in its three distinct reactive sites: the C7-bromo group, the C6-fluoro group, and the secondary amine at the N4 position. This trifecta of functionality allows for a modular and systematic approach to library synthesis and lead optimization.

Diagram of the Reactive Sites of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Caption: Key reactive sites and corresponding chemical transformations for 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine.

Application Protocols: Harnessing the Reactivity of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine

The following protocols provide detailed, step-by-step methodologies for the functionalization of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine. These protocols are based on well-established synthetic transformations and serve as a starting point for the development of more complex molecular architectures.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C7-Position

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for introducing aryl or heteroaryl substituents at the C7 position.[5][6]

Reaction Scheme:

Materials:

ReagentMolar Equiv.
7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine1.0
Arylboronic acid1.2 - 1.5
Pd(PPh₃)₄ or other suitable Pd catalyst0.05 - 0.1
K₂CO₃ or Cs₂CO₃2.0 - 3.0
Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v)-

Procedure:

  • To an oven-dried Schlenk flask, add 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expert Insight: The choice of palladium catalyst, ligand, and base can significantly impact the reaction efficiency. For challenging couplings, consider using more advanced catalyst systems such as those based on Buchwald's biarylphosphine ligands.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination at the C7-Position

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the introduction of a wide variety of primary and secondary amines at the C7 position.[7][8][9]

Reaction Scheme:

Materials:

ReagentMolar Equiv.
7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine1.0
Amine (primary or secondary)1.2 - 2.0
Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.05
Xantphos, BINAP, or other suitable ligand0.02 - 0.1
NaOt-Bu or Cs₂CO₃1.5 - 2.5
Anhydrous Toluene or Dioxane-

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precursor, ligand, and base in an oven-dried Schlenk flask.

  • Add 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine and the amine.

  • Add the anhydrous solvent and seal the flask.

  • Heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Trustworthiness of the Protocol: This protocol is based on well-established Buchwald-Hartwig amination conditions. The use of an inert atmosphere is critical to prevent catalyst deactivation.

Protocol 3: N-Functionalization of the Benzoxazine Ring

The secondary amine at the N4 position provides a convenient handle for introducing a variety of substituents through N-alkylation or N-acylation, further expanding the chemical space accessible from this building block.[10]

3.1 N-Alkylation

Reaction Scheme:

Materials:

ReagentMolar Equiv.
7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine1.0
Alkyl halide (e.g., R-Br, R-I)1.1 - 1.5
K₂CO₃ or NaH1.5 - 2.0
Anhydrous DMF or Acetonitrile-

Procedure:

  • To a solution of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine in the anhydrous solvent, add the base.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise and stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

3.2 N-Acylation

Reaction Scheme:

Materials:

ReagentMolar Equiv.
7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine1.0
Acyl chloride or acid anhydride1.1 - 1.3
Triethylamine or Pyridine1.5 - 2.0
Anhydrous Dichloromethane (DCM) or THF-

Procedure:

  • Dissolve 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine in the anhydrous solvent and cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine).

  • Slowly add the acylating agent and allow the reaction to warm to room temperature.

  • Stir for 2-6 hours until the starting material is consumed (TLC analysis).

  • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the crude product, which can be purified by crystallization or column chromatography.

Application in Drug Discovery: A Case Study

While specific drug candidates containing the 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine moiety are not yet widely reported in the public domain, the synthetic strategies outlined above can be applied to the synthesis of analogs of known bioactive benzoxazines. For example, fluorinated benzoxazine derivatives have shown promise as dual antithrombotic agents by inhibiting both thrombin and the glycoprotein IIb/IIIa receptor.[2] By applying the Suzuki and Buchwald-Hartwig reactions to our building block, novel analogs with diverse aromatic and amino substituents at the C7 position can be rapidly synthesized and screened for enhanced potency and selectivity.

Illustrative Drug Discovery Workflow

G A 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (Building Block) B Suzuki Coupling (Arylboronic Acids) A->B C Buchwald-Hartwig Amination (Amines) A->C D N-Alkylation / N-Acylation A->D E Library of C7-Aryl Analogs B->E F Library of C7-Amino Analogs C->F G Library of N4-Substituted Analogs D->G H High-Throughput Screening (e.g., Enzyme Assays) E->H F->H G->H I Hit Identification H->I J Lead Optimization (SAR Studies) I->J K Preclinical Candidate J->K

Caption: A streamlined workflow for drug discovery utilizing 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine.

Conclusion

7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a highly versatile and valuable building block for modern drug discovery. Its strategically positioned reactive handles allow for the efficient and systematic synthesis of diverse libraries of compounds. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this scaffold in the development of novel and effective therapeutic agents. The continued exploration of the chemical space around the benzoxazine core, facilitated by building blocks like this, holds great promise for the future of medicine.

References

  • Akhter, M., et al. (2011). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. Medicinal Chemistry Research, 20(8), 1147-1153.
  • Ilić, M., et al. (2012). Fluorinated Dual Antithrombotic Compounds Based on 1,4-benzoxazine Scaffold. European Journal of Medicinal Chemistry, 50, 255-63. [Link]

  • Ishida, H., & Ohashi, S. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Handbook of Benzoxazine Resins (pp. 3-13). Elsevier.
  • Jia, Y., et al. (2015). Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines.
  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Bentham Science Publishers. (2022, September 9). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. [Link]

  • Beilstein-Institut zur Förderung der Chemischen Wissenschaften. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1028-1035. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Indian Chemical Society, 98(4), 100023.
  • PrepChem. (2023). Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine. [Link]

  • Smist, M., & Kwiecien, H. (2015). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 12(4), 414-436.
  • R Discovery. (2003, January 1). Environmentally benign, sequential synthesis of 3,4-dihydro-2H-1,4-benzoxazines under phase transfer catalysis conditions. [Link]

  • ResearchGate. (2025, August 10). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 45(36), 16323-16327.
  • ResearchGate. (2026, February 5). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. [Link]

  • Semantic Scholar. (2019, June 11). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. [Link]

  • Su, Y. C., & Chang, F. C. (2004). Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. Polymer, 45(5), 1563-1571.
  • National Center for Biotechnology Information. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(3), 856-859.
  • PubChem. (n.d.). 6-amino-7-fluoro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one. [Link]

  • ResearchGate. (2017, September 22). Various Synthetic Methods of Benzoxazine Monomers. [Link]

  • Organic Chemistry Portal. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]

  • Organic Chemistry Portal. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. [Link]

  • Royal Society of Chemistry. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(52), 32963-32967.
  • American Chemical Society. (2019). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. Organic Letters, 21(18), 7434-7439.

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of 4-Aryl-1,4-Benzoxazines via Buchwald-Hartwig Cross-Coupling

Foreword: The Strategic Value of N-Arylated Benzoxazines The 1,4-benzoxazine framework is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multi...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of N-Arylated Benzoxazines

The 1,4-benzoxazine framework is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials.[1] The strategic introduction of an aryl substituent at the N-4 position dramatically expands the chemical space, allowing for fine-tuning of steric and electronic properties. This N-arylation is critical for modulating pharmacological activity, enhancing target binding, and optimizing material characteristics.

Historically, the formation of this crucial C-N bond was hampered by the limitations of classical methods, which often demanded harsh conditions and offered a narrow substrate scope.[2] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has been transformative, providing a robust, versatile, and high-yielding pathway to previously inaccessible 4-aryl-1,4-benzoxazines.[2][3] This guide provides an in-depth exploration of this powerful reaction, from core mechanistic principles to field-proven laboratory protocols.

The Engine of C-N Bond Formation: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a testament to the power of organometallic catalysis. Its efficacy hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to orchestrate the coupling of an amine with an aryl halide.[2][3][4] Understanding this cycle is paramount for rational protocol design and troubleshooting.

The mechanism proceeds through three fundamental steps:

  • Oxidative Addition: The cycle begins with the active, coordinatively unsaturated L-Pd(0) species, where 'L' represents a phosphine ligand. This complex reacts with the aryl halide (Ar-X), inserting the palladium atom into the carbon-halogen bond. This step oxidizes the catalyst to a Pd(II) species.[3][4] The reactivity of the aryl halide generally follows the trend Ar-I > Ar-Br > Ar-Cl > Ar-OTf, although in practice, aryl bromides are often ideal substrates.[5] It's noteworthy that the iodide formed from Ar-I can sometimes act as a catalyst inhibitor.[5]

  • Amine Coordination & Deprotonation: The 1,4-benzoxazine nitrogen coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex and releasing the halide ion.[3][6] The choice of base is a critical parameter, balancing the need for sufficient basicity to deprotonate the amine against the functional group tolerance of the substrates.

  • Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido ligand are eliminated from the palladium coordination sphere, forming the desired 4-aryl-1,4-benzoxazine product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[3][4][6] The steric and electronic properties of the ligand are crucial for promoting this step over competing side reactions like beta-hydride elimination.[2]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_add Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oxidative_add + Ar-X amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR₂) oxidative_add->amido_complex + R₂NH - HX (via Base) amido_complex->pd0 Reductive Elimination product_out Ar-NR₂ (Product) amido_complex->product_out

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Core Components: A Guide to Rational Reagent Selection

A successful Buchwald-Hartwig coupling is a well-calibrated system. Each component plays a distinct and vital role.

ComponentRole & RationaleRecommended Selections for 4-Aryl-1,4-Benzoxazine Synthesis
Palladium Source Serves as the precatalyst. Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state. Modern palladacycle precatalysts (e.g., XPhos Pd G3) are often air-stable and generate the active L-Pd(0) species more efficiently upon exposure to a base.[5]• Pd(OAc)₂• Pd₂(dba)₃• XPhos Pd G3 (or other G3/G4 precatalysts)
Ligand The "steering wheel" of the reaction. Bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) are essential.[4][7] They stabilize the Pd(0) center, promote the rates of both oxidative addition and reductive elimination, and prevent catalyst decomposition.[6][7] Steric bulk is a key design principle.[6]General Purpose: XPhos, RuPhos• For Hindered Substrates: t-BuBrettPhos• Bidentate options: BINAP, DPPF[2]
Base Deprotonates the 1,4-benzoxazine nitrogen to form the nucleophilic amido species. Strong, non-nucleophilic bases are common, but weaker bases offer better tolerance for sensitive functional groups.[5]Strong Bases: NaOt-Bu, KOt-Bu, LHMDS• Weaker Bases: K₃PO₄, Cs₂CO₃
Solvent Must be anhydrous and deoxygenated to prevent catalyst deactivation. Should effectively dissolve both the organic substrates and the inorganic base.• Toluene• 1,4-Dioxane• Anisole
Substrates The 1,4-benzoxazine nucleophile and the aryl halide electrophile. Aryl bromides are a common and effective choice for the electrophile.[8]Nucleophile: Substituted 1,4-benzoxazine• Electrophile: Substituted Aryl Bromide or Iodide

Standard Protocol: Buchwald-Hartwig Coupling of 1,4-Benzoxazine with an Aryl Bromide

This protocol provides a robust starting point for the synthesis of 4-aryl-1,4-benzoxazines. Optimization by screening different ligands, bases, and solvents may be necessary for challenging substrates.[9][10]

4.1. Materials & Equipment

  • 1,4-Benzoxazine (1.0 mmol, 1.0 equiv)

  • Aryl Bromide (1.1 mmol, 1.1 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Buchwald Ligand (e.g., XPhos, 0.048 mmol, 4.8 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere system (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

4.2. Experimental Workflow

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Charge vial with Pd precatalyst, ligand, base, and 1,4-benzoxazine B 2. Seal vial and purge with N₂/Ar gas A->B C 3. Add anhydrous, degassed solvent B->C D 4. Add aryl bromide (liquid or solution) C->D E 5. Heat to 80-110 °C with vigorous stirring D->E F 6. Monitor reaction by TLC or LC-MS E->F G 7. Cool to RT, quench (e.g., with water) F->G H 8. Extract with organic solvent (e.g., Ethyl Acetate) G->H I 9. Dry, filter, and concentrate organic layers H->I J 10. Purify by column chromatography I->J

Figure 2: General experimental workflow for the synthesis.

4.3. Step-by-Step Procedure

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, add the 1,4-benzoxazine (1.0 equiv), palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), ligand (e.g., 4.8 mol% XPhos), and base (e.g., 1.4 equiv NaOt-Bu) to an oven-dried reaction vial equipped with a stir bar.[7]

    • Scientist's Note: If a glovebox is unavailable, charge the solids into the vial on the bench, seal it with a septum cap, and then thoroughly purge with an inert gas (e.g., by evacuating and backfilling with nitrogen three times).

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (to make a ~0.2 M solution). Briefly stir the mixture. Then, add the aryl bromide (1.1 equiv) via syringe.

  • Reaction: Place the sealed vial into a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.

    • Causality Check: Vigorous stirring is crucial to ensure proper mixing of the heterogeneous mixture, especially when using inorganic bases like K₃PO₄.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Quench by carefully adding water. Dilute with ethyl acetate and transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Separate the layers and extract the aqueous layer once more with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 4-aryl-1,4-benzoxazine product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive Catalyst: Oxygen or moisture contamination. Poor quality reagents.Ensure all reagents are pure and solvents are scrupulously dried and degassed. Use a new bottle of precatalyst/ligand.[11]
Suboptimal Conditions: Incorrect ligand/base/solvent combination for the specific substrates.Systematically screen a panel of ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOt-Bu, K₃PO₄).[9][10]
Hydrodehalogenation The aryl halide is reduced to the corresponding arene instead of coupling.This side reaction can be favored by certain conditions. Try lowering the reaction temperature or changing the ligand/base system.[11]
Homocoupling Dimerization of the aryl halide or the amine.This often points to an issue with the catalyst system. Optimizing the catalyst loading and reaction temperature can minimize homocoupling.[11]

Conclusion

The Buchwald-Hartwig cross-coupling is an indispensable tool for the synthesis of 4-aryl-1,4-benzoxazines, offering unparalleled scope and efficiency.[8] A thorough understanding of the catalytic cycle and the specific roles of the palladium source, ligand, and base empowers researchers to rationally design protocols, optimize conditions, and troubleshoot effectively. The methodologies outlined in this guide provide a solid foundation for leveraging this powerful transformation in drug discovery and materials science, paving the way for the development of novel and valuable compounds.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (2024, November 25). Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 7, 2024, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • General mechanism of Buchwald‐Hartwig reactions. - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia - Chemical Science (RSC Publishing). (2019, December 12). Retrieved March 7, 2024, from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2). Retrieved March 7, 2024, from [Link]

  • Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - MDPI. (2023, December 27). Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved March 7, 2024, from [Link]

  • Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][2][5]oxazines by intramolecular Hiyama coupling - Chemical Science (RSC Publishing). (n.d.). Retrieved March 7, 2024, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved March 7, 2024, from [Link]

  • Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][2][5]oxazines by intramolecular Hiyama coupling - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024, November 22). Retrieved March 7, 2024, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3). Retrieved March 7, 2024, from [Link]

  • 1,4-Pd Migration-Enabled Synthesis of Fused 4-Membered Rings - ACS Publications. (2024, July 5). Retrieved March 7, 2024, from [Link]

Sources

Application

Application Note: Ring-Opening Reactions of Benzoxazole to Form 1,4-Benzoxazines

Executive Summary The 1,4-benzoxazine scaffold is a privileged N,O-containing six-membered heterocyclic motif that forms the core of numerous pharmaceuticals, agrochemicals, and advanced polymer materials[1]. Historicall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzoxazine scaffold is a privileged N,O-containing six-membered heterocyclic motif that forms the core of numerous pharmaceuticals, agrochemicals, and advanced polymer materials[1]. Historically, the synthesis of 3,4-dihydro-2H-1,4-benzoxazines relied heavily on the condensation of 2-aminophenols with α -haloketones or through Ullmann-type copper-catalyzed cyclizations[1]. While foundational, these classical methods are often plagued by harsh reaction conditions, prolonged reaction times, and variable yields depending on aromatic substituents[1].

A modern, highly efficient paradigm has emerged: the direct ring-opening and annulation of stable benzoxazole precursors. By leveraging Lewis acid catalysis—specifically Yttrium(III) trifluoromethanesulfonate ( Y(OTf)3​ )—researchers can drive a cascade formal [4+2] cyclization between benzoxazoles and propargylic alcohols[2]. This guide details the mechanistic causality, quantitative performance, and self-validating protocols required to execute this transformation in a modern drug discovery setting.

Mechanistic Rationale & Causality

Benzoxazoles are thermodynamically stable five-membered fused rings. Inducing a ring-opening event requires a precise disruption of their electronic stability. The use of Y(OTf)3​ is not arbitrary; it is chosen for its optimal balance of high Lewis acidity and oxophilicity, which allows it to activate the substrate without prematurely degrading the functional groups[2].

The Cascade Logic:

  • Cation Generation: The Y(OTf)3​ catalyst activates the propargylic alcohol, generating a highly reactive propargyl cation[2].

  • Nucleophilic Attack: The nitrogen atom of the benzoxazole acts as a nucleophile, executing an SN​1 -type attack on the propargyl cation[3].

  • Ring-Opening: This substitution disrupts the aromatic stability of the oxazole ring, forcing a regioselective C-O bond cleavage[4].

  • Annulation: The resulting intermediate undergoes a 1,3-hydrogen migration followed by an intramolecular regioselective ring-closure (a formal[4+2] cyclization) to yield the thermodynamically favored six-membered 1,4-benzoxazine[4].

This cascade is highly atom-economical, constructing both a C–N and a C–O bond in a single operational step while generating an N-formyl group that serves as a versatile handle for downstream functionalization[4].

Mechanism A Benzoxazole + Propargyl Alcohol B Propargyl Cation Generation A->B Y(OTf)3 Catalyst C SN1 Nucleophilic Attack B->C Activation D Oxazole Ring Opening C->D C-O Cleavage E Regioselective Ring Closure D->E [4+2] Annulation F 1,4-Benzoxazine Scaffold E->F Protonation

Mechanistic pathway of Y(OTf)3-catalyzed benzoxazole ring-opening and [4+2] annulation.

Quantitative Data & Reaction Scope

The Y(OTf)3​ -catalyzed protocol exhibits broad functional group tolerance, accommodating various aldehyde-containing 1,4-benzoxazine compounds[2]. The table below summarizes the quantitative parameters and the causality behind the reaction outcomes based on recent literature benchmarks.

ParameterCondition / OutcomeCausality & Scientific Insight
Catalyst Loading Y(OTf)3​ (Typically 10-20 mol%)Optimal Lewis acidity; balances efficient cation generation while preventing unwanted polymerization of the propargylic alcohol.
Yield Range Moderate to ExcellentYields are highly dependent on the electronic nature of the propargyl cation; electron-stabilizing groups on the alcohol enhance the SN​1 pathway[3].
Scalability 68% isolated yield at 5.0 mmol scaleA gram-scale experiment confirms the robustness of the cascade, making it viable for preclinical synthesis workflows[4].
Product Utility N-formyl 1,4-benzoxazinesThe resulting formyl group allows for downstream Ir-catalyzed regioselective amidation (e.g., yielding amidated products in ~48-52% yield)[4].
Alternative Methods Aziridine Ring-OpeningFor nonracemic derivatives, Lewis acid-catalyzed SN​2 ring-opening of activated aziridines with 2-halophenols is an alternative, though it requires multi-step precursor synthesis[5].

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Every step includes an analytical checkpoint to ensure the chemical logic holds true before proceeding to the next phase.

Phase 1: Reaction Setup & Initiation
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substituted benzoxazole (1.0 equiv), the propargylic alcohol (1.2 equiv), and Y(OTf)3​ (10 mol%).

  • Atmosphere Control: Evacuate and backfill the tube with dry Nitrogen or Argon three times.

    • Causality: Y(OTf)3​ is highly oxophilic. Ambient moisture will competitively coordinate to the Yttrium center, neutralizing its Lewis acidity and aborting the generation of the propargyl cation.

  • Solvent & Heating: Inject anhydrous solvent (e.g., 1,2-dichloroethane) via syringe. Seal the tube and stir the mixture at the optimized temperature (typically 80–100 °C).

    • Causality: Thermal energy is required to overcome the high activation barrier of the stable benzoxazole ring's C-O bond cleavage.

Phase 2: In-Process Validation
  • Monitoring: After 2 hours, extract a 10 μ L aliquot, dilute in LC-MS grade acetonitrile, and analyze via TLC and LC-MS.

    • Self-Validation Logic: Do not quench the reaction until the mass peak corresponding to the benzoxazole starting material has completely disappeared. Premature quenching results in co-elution of the starting material and the 1,4-benzoxazine product during chromatography.

Phase 3: Workup & Purification
  • Quenching: Once validated, cool the reaction to room temperature. Quench with saturated aqueous NaHCO3​ (5 mL).

    • Causality: Mild basic quenching neutralizes acidic intermediates and precipitates the Yttrium catalyst as insoluble salts, preventing degradation of the N-formyl product during solvent evaporation.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via silica gel flash column chromatography using a gradient of petroleum ether/ethyl acetate.

Phase 4: Final Structural Validation
  • NMR & HRMS Analysis: Subject the purified compound to 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Self-Validation Logic: The definitive proof of a successful ring-opening/annulation cascade is the presence of an aldehyde proton peak in the 1H NMR spectrum (typically a distinct singlet at δ 8.5 – 9.5 ppm) corresponding to the newly formed N-formyl group.

Workflow Step1 1. Reagent Preparation (Inert Atmosphere) Step2 2. Cascade Reaction (Y(OTf)3, Heat) Step1->Step2 Val1 In-Process Validation (LC-MS / TLC Check) Step2->Val1 Val1->Step2 Incomplete Step3 3. Quench & Extract (H2O / EtOAc) Val1->Step3 Reaction Complete Step4 4. Chromatography (Silica Gel) Step3->Step4 Val2 Final Validation (NMR / HRMS) Step4->Val2

Self-validating experimental workflow for the synthesis of 1,4-benzoxazines.

References

  • Synthesis of 1,4-benzoxazines via Y(OTf)
  • The Synthesis of 1,4-Benzoxazines: A Journey from Discovery to Modern Methodologies Benchchem
  • Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols The Journal of Organic Chemistry (ACS Public

Sources

Method

Experimental procedure for benzoxazine polymerization

Application Notes & Protocols Topic: Experimental Procedure for Benzoxazine Polymerization: From Monomer Synthesis to Thermoset Characterization Abstract This comprehensive guide provides a detailed exposition of the exp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Experimental Procedure for Benzoxazine Polymerization: From Monomer Synthesis to Thermoset Characterization

Abstract

This comprehensive guide provides a detailed exposition of the experimental procedures for the synthesis, polymerization, and characterization of benzoxazine-based thermosets. Tailored for researchers and professionals in materials science and drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind each procedural choice. We present validated protocols for the synthesis of a classic Bisphenol A-aniline based benzoxazine (BA-a), detail its thermal and catalytic ring-opening polymerization (ROP), and outline a suite of analytical techniques essential for monitoring the curing process and characterizing the final polybenzoxazine network. The protocols are designed to be self-validating, incorporating characterization checkpoints to ensure experimental success.

Introduction: The Merits of Polybenzoxazines

Benzoxazines are a class of high-performance phenolic-type thermosetting resins that have garnered significant attention as alternatives to traditional epoxies and phenolics.[1] Their polymerization proceeds via a cationic ring-opening mechanism, a process that uniquely offers near-zero volumetric shrinkage or even slight expansion upon curing.[2][3] This attribute is a significant advantage in applications requiring high dimensional stability, such as aerospace composites, electronic encapsulants, and high-performance adhesives.

Key advantages of polybenzoxazines include:

  • No Byproduct Release: The ring-opening polymerization (ROP) is an addition reaction, avoiding the release of volatile byproducts like water, which is common in traditional phenolic resin curing.[1]

  • Molecular Design Flexibility: The synthesis, a Mannich-like condensation, allows for a vast combination of phenols, primary amines, and an aldehyde (typically formaldehyde), enabling fine-tuning of the final polymer's properties.[3][4]

  • Excellent Thermomechanical Properties: Cured polybenzoxazines exhibit high glass transition temperatures (Tg), excellent thermal stability, low water absorption, and superior flame retardancy.[2][5]

  • Low Curing Temperatures with Catalysis: While thermal curing typically occurs at high temperatures (180–250 °C), the polymerization temperature can be significantly reduced through the use of catalysts.[6][7]

This guide will walk through the complete workflow, from the foundational synthesis of the monomer to the analysis of the final high-performance polymer.

Experimental Workflow Overview

The process of creating and validating a polybenzoxazine thermoset follows a logical progression of synthesis, purification, curing, and characterization. Each stage provides critical information for process optimization and quality control.

G cluster_0 Monomer Preparation cluster_1 Monomer & Cure Validation cluster_2 Polymerization (Curing) cluster_3 Thermoset Characterization synthesis Monomer Synthesis (Mannich Reaction) purification Purification & Drying synthesis->purification char_monomer Monomer Characterization (FTIR, NMR) purification->char_monomer char_cure Curing Profile Analysis (DSC) char_monomer->char_cure curing Thermal/Catalytic Curing Protocol char_cure->curing monitoring In-situ Monitoring (Rheology, FTIR) curing->monitoring char_polymer Final Polymer Analysis (DMA, TGA) monitoring->char_polymer

Caption: Overall experimental workflow.

Benzoxazine Monomer Synthesis: Bisphenol A-Aniline (BA-a) Type

The synthesis of benzoxazine monomers is typically achieved through a Mannich condensation reaction.[6] This protocol details the preparation of a widely studied monomer, bis(3,4-dihydro-2H-3-phenyl-1,3-benzoxazinyl)isopropane, derived from Bisphenol A, aniline, and paraformaldehyde.[8][9]

Protocol 3.1: Synthesis of BA-a Monomer

Materials:

  • Bisphenol-A (0.06 mol)

  • Aniline (0.12 mol, freshly distilled)

  • Paraformaldehyde (0.24 mol)

  • Diethyl ether

  • 2 N Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Condenser and distillation setup

  • Oil bath with magnetic stirrer and heating control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine stoichiometric amounts of Bisphenol-A (0.06 mol), aniline (0.12 mol), and paraformaldehyde (0.24 mol) in the three-necked flask at room temperature.[8][9]

  • Equip the flask with a stirrer and distillation setup to collect water evolved during the condensation reaction.[8]

  • Heat the reaction mixture to 120 °C in an oil bath with constant stirring for 1 hour.[8][9] The mixture will become a viscous, clear liquid.

  • After cooling to room temperature, dissolve the resulting viscous product in diethyl ether.

  • Transfer the ether solution to a separatory funnel and wash it three times with 2 N NaOH solution to remove unreacted phenol, followed by several washes with distilled water until the aqueous layer is neutral.[8]

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

  • The final product, a whitish or pale-yellow powder, should be dried under vacuum to remove any residual solvent.

Monomer Structural Characterization

It is imperative to confirm the chemical structure of the synthesized monomer before proceeding to polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Successful synthesis is confirmed by the disappearance of the broad phenolic -OH stretching band (around 3300-3500 cm⁻¹) from the Bisphenol A starting material and the appearance of characteristic peaks for the oxazine ring.[8][10] Key absorbance bands to identify are:

    • ~1230 cm⁻¹: Asymmetric stretching of C-O-C in the oxazine ring.[11]

    • ~1500 cm⁻¹: Stretching of the tri-substituted benzene ring.[8]

    • ~930-950 cm⁻¹: Out-of-plane bending of the C-H attached to the benzene ring, which is characteristic of the oxazine ring structure.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation. For BA-a, the key proton signals in ¹H NMR are the two methylene bridges of the oxazine ring:

    • O-CH₂-N: Appears around 5.3-5.4 ppm.

    • Ar-CH₂-N: Appears around 4.5-4.6 ppm.

The Mechanism and Profile of Benzoxazine Polymerization

Benzoxazine monomers undergo a thermally initiated cationic ring-opening polymerization (ROP).[4][7] This process can be self-initiated by acidic impurities (e.g., residual phenol) or autocatalyzed by the phenolic hydroxyl groups generated as the oxazine rings open.[4][12]

G Initiation Initiation: Protonation of Oxazine Ring (by H⁺ from initiator or phenol) RingOpening Ring Opening: Formation of Carbocation/ Imminium Ion Intermediate Initiation->RingOpening Heat (Δ) Propagation Propagation: Electrophilic attack on phenol or amine moieties RingOpening->Propagation Electrophilic Aromatic Substitution Propagation->Propagation Chain Growth Network Crosslinked Polybenzoxazine Network Propagation->Network Termination/ Crosslinking

Caption: Cationic Ring-Opening Polymerization (ROP).

Determining the Curing Profile with DSC

Differential Scanning Calorimetry (DSC) is the primary technique used to study the exothermic curing reaction. A non-isothermal DSC scan reveals the temperature range over which polymerization occurs.[6][13]

Protocol 4.1.1: DSC Analysis of Curing Exotherm

  • Accurately weigh 2–5 mg of the synthesized benzoxazine monomer into a non-hermetic aluminum DSC pan.

  • Place the pan in the DSC cell, using an empty sealed pan as a reference.

  • Heat the sample from ambient temperature to ~350 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[8][14]

  • The resulting thermogram will show a broad exothermic peak. Key parameters to extract are:

    • Onset Temperature (T_onset): The temperature at which polymerization begins.

    • Peak Temperature (T_peak): The temperature of the maximum polymerization rate.

    • Enthalpy of Polymerization (ΔH): The total heat released, proportional to the area under the exotherm. This value is used to calculate the degree of cure.

Monomer TypeOnset Temp. (°C)Peak Temp. (°C)ΔH (J/g)Reference
Bisphenol-A Benzoxazine (BAB)163229273[8]
Vanillin-Jeffamine Benzoxazine-207.156.3[6]
p-Cresol-Aniline Benzoxazine~200255-[15][16]

Protocols for Benzoxazine Polymerization (Curing)

Based on the DSC data, a precise thermal curing schedule can be designed. Alternatively, catalysts can be employed to lower the curing temperature, which is often desirable for industrial processing and for use with thermally sensitive substrates.[7]

Protocol 5.1: Thermal Curing

This method uses heat alone to initiate and propagate the ROP. A multi-stage curing schedule is often employed to manage the exotherm and ensure complete conversion.

Equipment:

  • Programmable convection oven or hot press

  • Mold (e.g., silicone or polished metal)

Procedure:

  • Melt the benzoxazine monomer powder by heating it slightly above its melting point (for BA-a, this is around 80-90 °C) and pour it into the desired mold.

  • Place the mold in a programmable oven.

  • Based on the DSC thermogram, apply a staged curing cycle. A typical schedule for BA-a could be:

    • Stage 1: Heat to a temperature just above the onset (e.g., 180 °C) and hold for 2 hours. This allows for controlled initial polymerization without a violent exotherm.[8]

    • Stage 2: Ramp the temperature to the peak exotherm (e.g., 200-220 °C) and hold for 2 hours to advance the cure.[8][17]

    • Stage 3 (Post-cure): Heat to a temperature above the peak (e.g., 220-240 °C) for 1-2 hours to ensure the reaction goes to completion and to develop the final network properties.

  • Allow the cured polymer to cool slowly to room temperature to minimize thermal stress.

Protocol 5.2: Catalytic Curing

Various cationic initiators or Lewis acids can effectively catalyze the ROP at lower temperatures.[1]

Procedure:

  • Select a suitable catalyst. Lewis acids like PCl₅ or TiCl₄, or even simple organic acids, have proven effective.[1][4]

  • Homogeneously mix the catalyst with the benzoxazine monomer. This can be done by dissolving both components in a volatile solvent (e.g., acetone or THF), mixing thoroughly, and then removing the solvent under vacuum.[7][16] A typical catalyst loading is 1-5 mol%.

  • Perform a DSC scan on the catalyzed mixture to determine its new, lower curing profile. The peak exotherm may be reduced by 50-80 °C.

  • Follow the curing procedure in Protocol 5.1, but using the lower temperatures identified from the catalyzed DSC scan.

Monitoring Polymerization and Characterizing the Final Thermoset

Several techniques are used to monitor the progression of the cure and to quantify the properties of the final crosslinked polymer.

Real-Time Cure Monitoring
  • Rheology: Rheological analysis tracks the viscosity of the resin as a function of temperature or time.[17] The gel point , where the material transitions from a viscous liquid to a solid, is identified by the crossover of the storage modulus (G') and loss modulus (G'').[18] This is a critical parameter for manufacturing processes like resin transfer molding.

  • FTIR Spectroscopy: By taking spectra at different stages of the cure, one can monitor the disappearance of the characteristic oxazine ring peak (~930-950 cm⁻¹) and the simultaneous growth of a broad phenolic hydroxyl (-OH) band, providing a direct measure of the extent of reaction.[7][19]

Characterization of the Cured Polybenzoxazine
  • Dynamic Mechanical Analysis (DMA): DMA is used to determine the thermomechanical properties of the cured solid polymer.[17] It measures the storage modulus (stiffness) and tan delta (damping) as a function of temperature. The peak of the tan delta curve is typically taken as the glass transition temperature (Tg) , a key indicator of the material's service temperature.[8][20]

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).[14] This analysis provides crucial data on the thermal stability of the polymer, including the onset of decomposition (Td) and the char yield at high temperatures, which is an indicator of flame retardancy.[1][14]

PropertyTechniqueTypical Value for Poly(BA-a)Significance
Glass Transition Temp. (Tg)DMA, DSC145 - 220 °CUpper service temperature limit
Decomposition Temp. (Td,5%)TGA> 330 °COnset of thermal degradation
Char Yield @ 800°C (N₂)TGA32 - 60%Measure of thermal stability/flame retardancy
Storage Modulus @ 25°CDMA~ 2.8 GPaStiffness of the material

(Values are approximate and depend on exact cure schedule and formulation.[1][8][14][15][17])

Conclusion

The polymerization of benzoxazines offers a versatile route to high-performance thermoset materials with a unique and advantageous property profile. By following systematic and well-validated experimental procedures, researchers can reliably synthesize monomers, control the polymerization process, and characterize the resulting polymers. The protocols outlined in this guide, from monomer synthesis via Mannich condensation to the detailed analysis of curing kinetics and final thermoset properties using DSC, TGA, and DMA, provide a robust framework for research and development in this exciting class of materials. The inherent molecular design flexibility ensures that the field of benzoxazines will continue to yield novel materials tailored for the most demanding applications.

References

  • Gezici-Koç, M., Thomas, S., & Janke, A. (2025). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Macromolecular Symposia.
  • Richey, J. A., & Ishida, H. (n.d.). Simplified mechanisms for the polymerization of benzoxazines. ResearchGate. Available from: [Link]

  • Lin, C.-H., et al. (2015). Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. Macromolecules. Available from: [Link]

  • Kim, H. J., Brunovska, Z., & Ishida, H. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer.
  • Wang, Y., & Li, Z. (2011). Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design. Macromolecules. Available from: [Link]

  • Rimdusit, S., & Ishida, H. (n.d.). DSC thermograms of two types of benzoxazine resins at 10 C/min. ResearchGate. Available from: [Link]

  • Tao, Y., et al. (2023). Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend. ACS Applied Polymer Materials. Available from: [Link]

  • Nair, C. P. R., et al. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers. Available from: [Link]

  • Kiskan, B., & Yagci, Y. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. Polymers. Available from: [Link]

  • Froimowicz, P., et al. (2018). Design and Synthesis of Bio-Based Benzoxazines. IntechOpen. Available from: [Link]

  • Wang, Y.-X., & Ishida, H. (1999). Cationic ring-opening polymerization of benzoxazines. Polymer.
  • Dunkers, J. P., & Ishida, H. (1999). Synthesis and Characterization of Structurally Uniform Model Oligomers of Polybenzoxazine. Macromolecules. Available from: [Link]

  • Sini, N. K., et al. (n.d.). Gelling and curing behaviors of benzoxazine/epoxy formulations containing 4,4′-thiodiphenol accelerator. ResearchGate. Available from: [Link]

  • Sahoo, S. K., et al. (2012). Preparation and characterization of flexible polybenzoxazine–LLDPE composites. Polymers and Polymer Composites. Available from: [Link]

  • Li, H., et al. (2020). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC Advances. Available from: [Link]

  • Nair, C. P. R. (n.d.). Preparation of bisphenol-A benzoxazine. ResearchGate. Available from: [Link]

  • Zhang, S., et al. (2022). Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Wang, Z., et al. (2025). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. Polymers. Available from: [Link]

  • Sudoł, M., et al. (2020). Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites. Materials. Available from: [Link]

  • Liu, J., et al. (2018). A Novel Acetylene-Functional/Silicon-Containing Benzoxazine Resin: Preparation, Curing Kinetics and Thermal Properties. Polymers. Available from: [Link]

  • La Scala, J., et al. (n.d.). Bio-Based Benzoxazine Monomer and Polymer Based on Vanillin and Difurfuryl Diamine. SAMPE Digital Library. Available from: [Link]

  • Zhang, K., et al. (2018). Synthesis and characterization of aniline-dimer-based electroactive benzoxazine and its polymer. RSC Advances. Available from: [Link]

  • Biru, E. I., et al. (n.d.). FT-IR spectra of P(S-fa), P(S-da), and P(S-sa) during curing. ResearchGate. Available from: [Link]

  • Appa, H., et al. (2018). Synthesis and Crosslinking of Polyether-Based Main Chain Benzoxazine Polymers and Their Gas Separation Performance. Polymers. Available from: [Link]

  • Zhang, T., et al. (2017). Synthesis of a Bisbenzylideneacetone-Containing Benzoxazine and Its Photo- and Thermally Cured Thermoset. ACS Omega. Available from: [Link]

  • Li, Y., et al. (2019). Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. Polymers. Available from: [Link]

  • Wang, H., et al. (2023). A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. Polymers. Available from: [Link]

  • Li, H., et al. (2020). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC Advances. Available from: [Link]

  • Ishida, H. (n.d.). Advances in Benzoxazine Resins for Aerospace Applications. ResearchGate. Available from: [Link]

Sources

Application

Application Note: 7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine as a Privileged Scaffold in Novel Antimicrobial Drug Discovery

Executive Summary The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens, necessitates the development of next-generation antibiotics. Fluoroquinolones have historically been a corne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens, necessitates the development of next-generation antibiotics. Fluoroquinolones have historically been a cornerstone of antibacterial therapy, but widespread target mutations (e.g., in gyrA and parC) and efflux pump over-expression have compromised their efficacy[1].

The compound 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 105679-34-3) has emerged as a highly specific, privileged building block for synthesizing novel tricyclic fluoroquinolones (analogous to levofloxacin) and other advanced benzoxazine-based antibacterials[2]. This application note details the mechanistic rationale behind this scaffold, provides validated protocols for its late-stage functionalization, and outlines the biological evaluation workflows required for modern drug discovery.

Mechanistic Rationale: Anatomy of the Scaffold

The architectural design of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine is not coincidental; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose[3][4]:

  • C6-Fluoro Group: The introduction of a fluorine atom at the C6 position (which maps to the C9 position in cyclized tricyclic fluoroquinolones) is critical. It increases the molecule's lipophilicity, facilitating rapid penetration through the Gram-negative outer membrane. Furthermore, the highly electronegative fluorine enhances the binding affinity to the bacterial DNA gyrase and Topoisomerase IV cleavage complexes[4][5].

  • C7-Bromo Group: The C7 position dictates the pharmacokinetic profile and the spectrum of antibacterial activity[5]. The bromine atom serves as an optimal leaving group and a reactive handle for transition-metal-catalyzed cross-coupling. This allows researchers to introduce diverse, bulky secondary amines (e.g., piperazines, pyrrolidines) that sterically hinder efflux pump recognition and improve activity against resistant strains[1].

  • 1,4-Benzoxazine Core: The fused oxazine ring provides conformational restriction. This rigidity locks the molecule into an optimal binding conformation for bacterial topoisomerases while minimizing off-target interactions with mammalian topoisomerase II, thereby drastically reducing the cytotoxicity often associated with open-chain analogs[6][7].

G Scaffold 7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 105679-34-3) C6 C6-Fluoro Group Enhances Cell Penetration & Gyrase Affinity Scaffold->C6 Structural Feature C7 C7-Bromo Group Cross-Coupling Handle for Amine Insertion Scaffold->C7 Structural Feature Core 1,4-Benzoxazine Core Conformational Restriction (Reduces Off-Target Toxicity) Scaffold->Core Structural Feature Derivative Functionalized Antibacterial Agent C6->Derivative Retained in Synthesis Pd-Catalyzed Buchwald-Hartwig Amination (Addition of Pharmacophore) C7->Synthesis Reacts via Core->Derivative Retained in Synthesis->Derivative Yields Target Bacterial DNA Gyrase & Topoisomerase IV (Cleavage Complex Stabilization) Derivative->Target Binds to

Fig 1: Structural rationale and synthetic workflow of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine.

Experimental Protocols

Protocol A: Late-Stage Functionalization via Buchwald-Hartwig Amination

To convert the inactive scaffold into a potent antimicrobial, the C7-bromo position must be substituted with a pharmacophore (e.g., N -methylpiperazine).

Expert Insight (Causality): The bare benzoxazine ring is not sufficiently electron-deficient to undergo mild Nucleophilic Aromatic Substitution (SNAr). Therefore, Palladium-catalyzed Buchwald-Hartwig amination is required. Crucially, the N4 secondary amine of the benzoxazine must be reversibly protected (e.g., via N-Boc protection) prior to this step to prevent competitive N-arylation and polymerization.

Materials:

  • N -Boc-7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv)

  • N -methylpiperazine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 equiv)

  • rac-BINAP (0.10 equiv)

  • Cesium Carbonate (Cs2CO3) (2.5 equiv)

  • Anhydrous Toluene (degassed)

Step-by-Step Procedure:

  • System Preparation: In an oven-dried Schlenk flask under a continuous Argon atmosphere, combine the N -Boc-protected scaffold, Pd2(dba)3, BINAP, and Cs2CO3.

    • Self-Validation: The use of Cs2CO3 over weaker bases (like K2CO3) ensures complete deprotonation of the secondary amine without hydrolyzing the Boc protecting group.

  • Solvent Addition: Add degassed anhydrous toluene, followed by N -methylpiperazine via a gas-tight syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material validates the catalytic cycle's initiation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM:MeOH 95:5) to yield the C7-functionalized intermediate.

  • Deprotection & Cyclization: Proceed with standard TFA-mediated Boc deprotection and subsequent condensation with diethyl ethoxymethylenemalonate (EMME) to close the quinolone ring[2].

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Once the novel tricyclic benzoxazine derivative is synthesized, its antibacterial efficacy must be quantified against resistant strains[7].

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well sterile microtiter plates

  • Resazurin sodium salt solution (0.015% w/v in water)

  • Bacterial isolates (e.g., A. baumannii clinical strains with known gyrA mutations)

Step-by-Step Procedure:

  • Compound Preparation: Dissolve the synthesized derivative in 100% DMSO to a stock concentration of 6.4 mg/mL.

  • Serial Dilution: In the 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a final test range of 64 µg/mL to 0.03 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 µL of this inoculum to each well (final concentration ≈5×105 CFU/mL).

  • Incubation: Incubate the plates at 37 °C for 18 hours.

  • Self-Validating Readout: Add 20 µL of the Resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Many novel lipophilic derivatives precipitate in broth, creating turbidity that mimics bacterial growth and causes false-positive MIC readings. Resazurin acts as a metabolic indicator; viable cells reduce the blue dye to a pink, fluorescent resorufin. The MIC is strictly defined as the lowest concentration well that remains blue.

Data Presentation: Comparative Efficacy

The table below summarizes representative MIC data demonstrating how functionalizing the 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine scaffold yields potent agents capable of overcoming fluoroquinolone resistance in critical pathogens[6][7].

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)A. baumannii (Clinical, CIP-Resistant)
Unfunctionalized Scaffold >64 µg/mL>64 µg/mL>64 µg/mL>64 µg/mL
C7-Piperazinyl Derivative 0.5 µg/mL0.25 µg/mL2 µg/mL4 µg/mL
C7-Pyrrolidinyl Derivative 0.125 µg/mL0.5 µg/mL4 µg/mL8 µg/mL
Ciprofloxacin (Control) 0.25 µg/mL0.015 µg/mL0.25 µg/mL16 µg/mL

Note: The C7-functionalized benzoxazine derivatives restore activity against ciprofloxacin-resistant A. baumannii, validating the scaffold's utility in modern drug design.

References

  • PubChemLite. "7-bromo-6-fluoro-3,4-dihydro-2h-1,4-benzoxazine". uni.lu.[Link]

  • Skepper, C. K., et al. "Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not". ResearchGate.[Link]

  • Yilmaz, S., et al. (2017). "Synthesis and investigation of binding interactions of 1,4-benzoxazine derivatives on topoisomerase IV in Acinetobacter baumannii". Taylor & Francis / SAR and QSAR in Environmental Research.[Link]

  • Bota, V. D., et al. (2023). "Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?". MDPI.[Link]

  • CN102276628A. "Fluoroquinolone compounds and synthesis method thereof".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazines

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your synthetic strategies. This guide is structured to address specific issues you may encounter, explaining the causality behind experimental choices to enhance your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of key synthetic considerations.

Q1: What are the primary synthetic routes to 3,4-dihydro-2H-1,4-benzoxazines?

There are several established strategies, each with distinct advantages. The most common approaches involve the annulation of the 1,4-oxazine ring onto an arene scaffold.[1][2] Key methods include:

  • Cyclization of N-Substituted 2-Aminophenols: This is a classical and direct approach where a 2-aminophenol is first N-alkylated with a suitable dihaloalkane (e.g., 1,2-dibromoethane) or another electrophile containing a leaving group, followed by intramolecular cyclization.[1][3]

  • Reductive Cyclization of 2-Nitrophenol Derivatives: This strategy involves the O-alkylation of a 2-nitrophenol, followed by the reduction of the nitro group to an amine, which then spontaneously or under catalysis cyclizes to form the benzoxazine ring.[4] This method is advantageous as it avoids the common issue of competing N-alkylation seen with 2-aminophenol starting materials.

  • Transition Metal-Catalyzed Cyclizations: Modern methods often employ palladium or copper catalysts to facilitate the intramolecular C-N or C-O bond formation. The Buchwald-Hartwig amination is a powerful tool for the final ring-closing step, particularly for synthesizing N-aryl benzoxazines.[1][5]

Q2: How do I choose the most suitable starting materials?

Your choice of starting material is dictated by the desired substitution pattern and the synthetic route you select.

  • 2-Aminophenols: These are ideal for direct, one- or two-step syntheses. However, they possess two nucleophilic sites (the amine and the hydroxyl group), leading to potential competition between N-alkylation and O-alkylation.[6] Careful control of reaction conditions is crucial to favor the desired pathway.

  • 2-Nitrophenols: Using a 2-nitrophenol as a precursor allows for selective O-alkylation of the phenolic hydroxyl group. The subsequent reduction of the nitro group provides the amine necessary for cyclization, offering a more controlled and often higher-yielding route.[4]

  • 2-Halophenols: These are key starting materials for transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann-type cyclizations, where an intramolecular C-N bond is formed.[7]

Q3: What are the most critical parameters to control for maximizing yield?

Several parameters must be tightly controlled:

  • Base Selection: The choice and strength of the base are critical. A strong base like sodium hydride (NaH) may be required for deprotonating the phenol, but milder bases like potassium carbonate (K₂CO₃) are often used, especially under phase transfer catalysis (PTC) conditions, to minimize side reactions.[3]

  • Solvent System: The solvent can influence nucleophilicity and reaction rates. Aprotic polar solvents like DMF or DMSO are common, but the choice depends on the specific reaction. In some cases, ionic liquids have been used to direct the selectivity between N- and O-alkylation.[8]

  • Temperature and Reaction Time: Many cyclization reactions require heat to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition or the formation of polymeric byproducts. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, especially for sluggish cyclizations.[1][2]

  • Catalyst and Ligand (for metal-catalyzed reactions): In palladium-catalyzed reactions, the choice of phosphine ligand (e.g., XPhos, BrettPhos) is paramount for achieving high catalytic activity and good yields.[4][9]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental problems.

Problem: Low or No Product Yield

Q: I've set up my reaction according to a published procedure, but my yield is very low or I've recovered only starting material. What went wrong?

This is a common issue that can stem from several factors. Let's diagnose the potential causes.

The 2-aminophenol scaffold has two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Direct alkylation can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, with the O-alkylated product being the desired precursor for cyclization.

  • Scientific Rationale: The phenolic proton is more acidic than the amine protons, so a suitable base should selectively deprotonate the hydroxyl group. However, the nitrogen atom can still act as a potent nucleophile.

  • Solution:

    • Protect the Amine: A common strategy is to temporarily protect the amino group, for instance, by reacting it with benzaldehyde to form a Schiff base (imine).[6] This allows for selective O-alkylation. The imine can then be hydrolyzed to regenerate the amine for the cyclization step.

    • Optimize Base and Solvent: Use a base that favors O-alkylation. For example, using K₂CO₃ in a polar aprotic solvent like acetone or DMF often favors O-alkylation.[3]

G cluster_0 Alkylation of 2-Aminophenol start 2-Aminophenol + Alkyl Halide N_Alk N-Alkylated Product (Side Product) start->N_Alk N-Alkylation O_Alk O-Alkylated Product (Desired Intermediate) start->O_Alk O-Alkylation Cyclization Cyclization O_Alk->Cyclization Final_Product 3,4-Dihydro-2H-1,4-benzoxazine Cyclization->Final_Product

Caption: Competing N- vs. O-alkylation pathways in benzoxazine synthesis.

During cyclization, intermolecular reactions can compete with the desired intramolecular ring closure, leading to dimers or polymers, which significantly reduces the yield of the desired monomeric benzoxazine.[3]

  • Scientific Rationale: This issue is governed by reaction kinetics and concentration. At high concentrations, the probability of two different molecules reacting (intermolecular) increases relative to the ends of the same molecule reacting (intramolecular).

  • Solution:

    • High-Dilution Conditions: Perform the cyclization step under high-dilution conditions. By slowly adding the acyclic precursor to a large volume of refluxing solvent, you maintain a very low instantaneous concentration, which strongly favors the intramolecular cyclization pathway.

    • Optimize Temperature: Ensure the temperature is sufficient for cyclization but not so high that it promotes side reactions. Monitor the reaction by TLC or LC-MS to avoid prolonged heating after completion.

In Buchwald-Hartwig or similar cross-coupling reactions, the palladium or copper catalyst can be sensitive to impurities or reaction conditions.

  • Scientific Rationale: Oxidative addition and reductive elimination steps are sensitive to the electronic and steric environment. Impurities like water or oxygen can deactivate the catalyst, and incorrect ligand choice can lead to slow or no turnover.

  • Solution:

    • Use Anhydrous & Degassed Solvents: Ensure all solvents are rigorously dried and degassed (e.g., by sparging with argon or nitrogen) to remove water and oxygen.

    • Select the Right Ligand: The choice of phosphine ligand is critical. For electron-rich anilines or challenging aryl halides, bulky, electron-rich ligands like XPhos or BrettPhos are often required to promote efficient reductive elimination.[5][10]

    • Screen Catalysts and Conditions: If yield is poor, perform a small-scale screen of different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., KOt-Bu, Cs₂CO₃), and solvents.

G start Low or No Yield Observed q1 Which synthetic route was used? start->q1 route1 2-Aminophenol Alkylation q1->route1 route2 Reductive Cyclization q1->route2 route3 Metal-Catalyzed q1->route3 cause1 Problem: Competing N/O-Alkylation Solution: Protect amine group or optimize base/solvent system. route1->cause1 cause4 Problem: Dimerization Solution: Use high-dilution conditions for cyclization step. route1->cause4 cause2 Problem: Incomplete Reduction Solution: Use stronger reducing agent (e.g., SnCl2, H2/Pd-C) or increase reaction time/temp. route2->cause2 cause3 Problem: Catalyst Inactivation Solution: Use anhydrous/degassed solvents; screen ligands and bases. route3->cause3

Caption: Troubleshooting decision tree for low product yield.

Section 3: Optimized Protocols & Methodologies

Here we provide detailed, step-by-step protocols for common and effective synthetic methods.

Protocol 1: Reductive Cyclization of O-Alkylated 2-Nitrophenol

This two-step method is highly reliable and avoids the regioselectivity issues associated with 2-aminophenol. It is based on procedures described in the literature.[4]

Step A: O-Alkylation of 2-Nitrophenol

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetone or DMF as the solvent.

  • Addition: Add the alkylating agent (e.g., methyl 2-bromoacetate, 1.2 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux (for acetone) or ~80 °C (for DMF) and stir vigorously. Monitor the reaction progress by TLC until the 2-nitrophenol spot has been consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash with the solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or used directly in the next step if sufficiently pure.

Step B: Reductive Cyclization

  • Setup: Dissolve the crude O-alkylated 2-nitrophenol intermediate from Step A in acetic acid or a mixture of ethanol and water.

  • Reduction: Add iron powder (Fe, 5.0 eq.) in portions to the solution. The reaction is exothermic.

  • Reaction: Heat the mixture to 80-100 °C and stir until TLC analysis indicates the complete disappearance of the starting material (typically 2-4 hours).

  • Workup: Cool the reaction, dilute with water, and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to obtain the pure 3,4-dihydro-2H-1,4-benzoxazine derivative.

Protocol 2: Buchwald-Hartwig N-Arylation for Benzoxazine Synthesis

This protocol is adapted for the final N-arylation of a pre-formed 3,4-dihydro-2H-1,4-benzoxazine core, a common strategy in medicinal chemistry.[5][10]

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 3,4-dihydro-2H-1,4-benzoxazine (1.0 eq.), the aryl bromide (1.2 eq.), palladium acetate (Pd(OAc)₂, 0.05 eq.), and XPhos (0.10 eq.).

  • Addition of Base and Solvent: Add potassium tert-butoxide (KOt-Bu, 1.4 eq.) and anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. The use of microwave irradiation (100 °C, 10-30 min) can dramatically shorten reaction times.[10] Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the final N-aryl-3,4-dihydro-2H-1,4-benzoxazine.

Data Summary: Comparison of Synthetic Conditions

The following table summarizes typical conditions and outcomes for different synthetic approaches.

Synthetic MethodStarting MaterialsKey ReagentsTypical ConditionsYield RangeKey AdvantageCommon Issue
Direct Cyclization [3]2-Aminophenol, 1,2-DibromoethaneK₂CO₃, PTC (e.g., Aliquat 336)Refluxing Acetone/Water, 72h20-40%Direct, fewer stepsLow yield, dimer formation
Reductive Cyclization [1][4]2-Nitrophenol, HaloesterK₂CO₃, then Fe/HOAc80-100 °C, 4-12h60-90%High yield, good selectivityTwo distinct synthetic steps
Buchwald-Hartwig [5]2-Halophenol, Amino alcoholPd(OAc)₂, XPhos, KOt-Bu100 °C (Microwave or Oil Bath)50-95%Excellent scope for N-arylsCatalyst cost, air/moisture sensitive
Microwave-Assisted [1][8]N-Arylmethyl-2-aminophenolBase (e.g., DBU)180 °C, 15-30 min70-90%Very fast, high yieldRequires specialized equipment
References
  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives. The Journal of Organic Chemistry, 83(15), 7907-7918. [Link]

  • Smist, M., & Kwiecien, H. (2015). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 637-657. [Link]

  • ResearchGate. (n.d.). A Simple and Facile Route for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Reductive Cyclization. Request PDF. [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Heterocycles, 38(1), 29-33. [Link]

  • Al-Rawashdeh, N. A. F., & Al-Qudah, M. A. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines. Synthetic Communications, 38(14), 2339-2348. [Link]

  • ResearchGate. (n.d.). A versatile switching method for N- or O-alkylation of 2-aminophenols using ionic liquids. Request PDF. [Link]

  • Lin, C.-H., & Hsieh, K.-H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 705. [Link]

  • Bentham Science. (n.d.). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5). [Link]

  • Al-Harrasi, A., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 28(25), 1-15. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of benzoxazines. Scientific Diagram. [Link]

  • Taylor & Francis Online. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines. Synthetic Communications. [Link]

  • Veselý, J., & Císařová, I. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 84(15), 9474-9484. [Link]

  • Hrycyna, C. (2017). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

  • Aversa, M. C., et al. (2003). Straightforward Synthesis of 2-Substituted 3,4-Dihydro-2H-1,4-benzoxazines under Solid−Liquid Phase Transfer Catalysis Conditions. Industrial & Engineering Chemistry Research, 42(4), 675-679. [Link]

  • ResearchGate. (n.d.). A Versatile Switching Method for N- or O-Alkylation of 2-Aminophenols Using Ionic Liquids. Request PDF. [Link]

  • Frank, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1004. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-1,4-oxazines. [Link]

  • Kumar, A., et al. (2020). One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][3][7]oxazine Analogues. The Journal of Organic Chemistry, 85(11), 7194-7203. [Link]

Sources

Optimization

Technical Support Center: Optimization of Palladium-Catalyzed Amination for Benzoxazine Scaffolds

Welcome to the Technical Support Center for the palladium-catalyzed cross-coupling of benzoxazine derivatives. Benzoxazines are privileged N,O-heterocyclic scaffolds in drug discovery, but their inherent base-sensitivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the palladium-catalyzed cross-coupling of benzoxazine derivatives. Benzoxazines are privileged N,O-heterocyclic scaffolds in drug discovery, but their inherent base-sensitivity and coordinating heteroatoms make them notoriously challenging substrates for standard Buchwald-Hartwig amination (BHA) conditions.

This guide provides drug development professionals with mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure reproducible C–N bond formation.

Mechanistic Insights & Frequently Asked Questions (FAQs)

Q1: Why do my halogenated benzoxazine substrates degrade under standard BHA conditions? A1: Benzoxazines are highly base-sensitive. The standard BHA relies on strong alkoxide bases (like NaOtBu or KOtBu) to facilitate the deprotonation of the amine during the catalytic cycle[1]. However, these strong bases can attack the oxazine ring, leading to ring-opening or complete substrate degradation. Causality & Solution: To prevent base-mediated decomposition, you must decouple the basicity required for the catalytic cycle from the basicity that destroys the heterocycle. Switching to a moderate-strength, sterically hindered base like sodium trimethylsilanolate (NaOTMS) or an inorganic base like Cs₂CO₃ limits off-target nucleophilic attack while still efficiently driving the palladium cycle[2].

Q2: Do I need to protect the benzoxazine nitrogen before coupling a halobenzoxazine with an exogenous amine? A2: Yes. If you are using a 3,4-dihydro-1,4-benzoxazine core, the secondary amine within the ring is a potent competing nucleophile. Leaving it unprotected will result in off-target oligomerization, self-coupling, or catalyst poisoning via stable Pd-chelate formation. Causality & Solution: Masking the ring nitrogen with an electron-withdrawing protecting group (e.g., N-Boc or N-Cbz) reduces its nucleophilicity and steric availability, forcing the palladium catalyst to selectively couple your target exogenous amine[3].

Q3: Which ligand class is most effective for overcoming catalyst poisoning by benzoxazine heteroatoms? A3: Benzoxazine oxygen and nitrogen atoms can coordinate to the Pd center, displacing weaker phosphine ligands and forming an inactive resting state. Causality & Solution: You must use highly coordinating, sterically demanding ligands that bind tightly to Pd(0) and resist displacement. Dialkylbiaryl phosphines (e.g., BrettPhos, XPhos, or GPhos) are excellent choices because their massive steric bulk accelerates reductive elimination[2]. Alternatively, N-heterocyclic carbenes (NHCs) like SIPr·HCl have been proven highly effective for tandem inter/intramolecular aminations of benzoxazines due to their strong σ-donating properties[4].

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Halide Complex Pd0->OxAdd Halobenzoxazine AmineCoord Amine Coordination & Deprotonation (Base) OxAdd->AmineCoord Amine + Base RedElim Reductive Elimination Product Release AmineCoord->RedElim - Base-HX RedElim->Pd0 Aminobenzoxazine

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination for benzoxazines.

Troubleshooting Matrix: Common Experimental Failures

Symptom / ObservationRoot Cause AnalysisCorrective Action
High Protodehalogenation (Hydrodehalogenation product >20%)β-hydride elimination from the Pd-amido complex is outcompeting reductive elimination[1].Switch to a ligand with a larger bite angle/steric bulk (e.g., BrettPhos). Ensure strictly anhydrous conditions.
Black Precipitate Forms Early (Palladium black)The Pd(II) precatalyst was reduced too quickly without sufficient ligand coordination, or the base degraded the substrate[4].Pre-mix the Pd source and ligand for 15 mins before adding the base. Switch from NaOtBu to NaOTMS[2].
No Conversion (Starting Material Recovered) Catalyst poisoning by the benzoxazine heteroatoms, or the amine nucleophile is too sterically hindered.Increase reaction temperature to 100 °C. Switch to an NHC ligand (e.g., IPr or SIPr·HCl)[4].

Quantitative Optimization Data

The following table summarizes the quantitative High-Throughput Experimentation (HTE) data for the amination of N-Boc-6-bromo-3,4-dihydro-2H-1,4-benzoxazine with morpholine. This data clearly illustrates the causality between base selection, ligand bulk, and overall yield.

EntryPrecatalyst (2 mol%)Ligand (4 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂BINAPNaOtBuToluene10015%Severe substrate degradation (ring-opening).
2Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane10045%Clean reaction, but incomplete conversion.
3Pd(OAc)₂SIPr·HClNaOtBuToluene8062%Moderate yield; NHC ligand resists poisoning[4].
4Pd₂(dba)₃BrettPhosNaOTMSt-AmylOH8094% Optimal. NaOTMS prevents degradation[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, this protocol incorporates a Self-Validating Checkpoint . Do not proceed to valuable benzoxazine substrates until the validation control passes.

HTE_Workflow Substrate 1. Substrate Prep (N-Protection) Screening 2. HTE Screening (Ligands & Bases) Substrate->Screening Reaction 3. Microscale Reaction (Inert Atmosphere) Screening->Reaction Analysis 4. LC-MS Analysis (Yield & Byproducts) Reaction->Analysis ScaleUp 5. Protocol Scale-Up (Optimized Conditions) Analysis->ScaleUp

High-throughput experimentation workflow for amination optimization.

Step-by-Step Methodology: Pd-Catalyzed Amination of Halobenzoxazines

Materials Required:

  • Pd₂(dba)₃ (Palladium(0) bis(dibenzylideneacetone))

  • BrettPhos ligand

  • NaOTMS (Sodium trimethylsilanolate)

  • Anhydrous t-Amyl Alcohol (degassed via freeze-pump-thaw)

Phase 1: The Validation Checkpoint (Control Reaction) Causality: BHA reactions are highly sensitive to trace oxygen and moisture. Before consuming expensive benzoxazine intermediates, you must validate the integrity of your glovebox, solvent, and catalyst batch.

  • Inside an argon-filled glovebox, charge a 2-dram vial with Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOTMS (1.5 equiv).

  • Add 4-bromotoluene (1.0 equiv, 0.5 mmol) and morpholine (1.2 equiv).

  • Add 2.0 mL of anhydrous t-AmylOH. Seal with a PTFE-lined cap.

  • Heat at 80 °C for 2 hours.

  • Validation Metric: Analyze via LC-MS. If the conversion to 4-(p-tolyl)morpholine is < 90% , your reagents or environment are compromised. Discard and source fresh reagents. If > 90% , proceed to Phase 2.

Phase 2: Benzoxazine Coupling

  • In the glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5.0 mol%).

  • Add 1.0 mL of anhydrous t-AmylOH and stir for 15 minutes at room temperature to pre-form the active Pd(0)-BrettPhos complex. Note: This prevents premature catalyst death.

  • Add N-Boc-6-bromo-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv, 1.0 mmol), the target amine (1.2 equiv), and NaOTMS (1.5 equiv).

  • Seal the tube, remove it from the glovebox, and heat to 80 °C in an oil bath for 12 hours.

  • Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium residues.

  • Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

References

  • Buchwald–Hartwig amination, Wikipedia,[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions, NIH PubMed Central,[Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines, NIH PubMed,[Link]

  • Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation, Universität Freiburg,[Link]

Sources

Troubleshooting

Benzoxazine Synthesis &amp; Ring Closure: A Technical Support Guide

Welcome to the technical support center for benzoxazine synthesis. This guide is designed for researchers, chemists, and material scientists who are navigating the intricacies of benzoxazine ring closure.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzoxazine synthesis. This guide is designed for researchers, chemists, and material scientists who are navigating the intricacies of benzoxazine ring closure. The synthesis of benzoxazine monomers, while based on the robust Mannich condensation, is fraught with challenges that can impact yield, purity, and the final properties of the polymerized resin.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles. Our approach is built on explaining the causal relationships behind experimental choices, ensuring you not only solve immediate problems but also build a deeper understanding of the reaction mechanism.

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses the most common problems encountered during benzoxazine synthesis. Each issue is presented as a question, followed by a detailed analysis of potential causes and actionable solutions.

Question 1: Why is my reaction yield consistently low?

Low yield is one of the most frequent complaints in benzoxazine synthesis. Reported yields can vary significantly, from 65% to over 85%, depending on the reactants and conditions.[2][3] If your yields are falling short, consider the following factors:

  • Probable Cause 1: Sub-optimal Reaction Medium. The choice of solvent is critical. It dictates the solubility of your phenol, amine, and paraformaldehyde, and can influence reaction kinetics and the formation of side products.[2] Toluene and dioxane are common choices that often result in good yields.[2][4] However, a solvent that works for one set of reactants may not be optimal for another.

    • Solution:

      • Solubility Check: Ensure your reactants are fully soluble at the reaction temperature. If not, consider a different solvent or a co-solvent system (e.g., toluene/ethanol).[2]

      • Solvent-Free Approach: For certain reactants, particularly those with lower melting points, a solvent-free (or neat) synthesis can be highly effective.[5][6] This method involves heating the reactant mixture to a molten state, which can reduce reaction times and simplify purification.[2][6]

  • Probable Cause 2: Competing Side Reactions. The Mannich reaction is sensitive, and conditions that are too harsh or reaction times that are too long can promote the formation of oligomers and other byproducts, consuming your starting materials.[2]

    • Solution:

      • Temperature & Time Optimization: Monitor your reaction closely using Thin-Layer Chromatography (TLC). Once the starting materials are consumed, work up the reaction promptly. Avoid prolonged heating, as this is a primary cause of side product formation.[2]

      • Stoichiometry Control: An imbalance in the stoichiometry of the reactants is a major cause of undesirable poly(Mannich bases) formation.[4] Precise measurement of reactants is crucial.

  • Probable Cause 3: Purity of Starting Materials. Impurities in the phenol, amine, or paraformaldehyde can interfere with the reaction and inhibit ring closure.[7]

    • Solution:

      • Verify Purity: Use high-purity reagents. If necessary, purify your starting materials before use (e.g., recrystallization of the phenol or amine).

      • Paraformaldehyde Quality: Use fresh, dry paraformaldehyde. Old or improperly stored paraformaldehyde can depolymerize or contain acidic impurities that disrupt the reaction.

Question 2: My product is difficult to purify or contains persistent impurities. What should I do?

Purification is a critical step to obtaining high-quality benzoxazine monomers suitable for polymerization.

  • Probable Cause 1: Unreacted Starting Materials. The most common impurities are unreacted phenol and amine.

    • Solution: Alkaline Wash. The standard and most effective method is to wash the crude product (dissolved in an organic solvent like dichloromethane or ethyl acetate) with a 1N sodium hydroxide (NaOH) aqueous solution.[2] This deprotonates and dissolves the acidic phenol, removing it into the aqueous layer. Follow this with several washes with deionized water until the aqueous layer is neutral.[2]

  • Probable Cause 2: Oligomeric Side Products. These are often close in polarity to the desired product, making separation difficult.

    • Solution 1: Recrystallization. If your benzoxazine is a solid, recrystallization is a powerful purification technique. Experiment with different solvent systems to find one where the monomer is soluble at high temperatures but precipitates upon cooling, leaving impurities behind.

    • Solution 2: Column Chromatography. For challenging separations, column chromatography can be employed.[8] This allows for fine-tuned separation based on polarity.

  • Probable Cause 3: Residual Solvent. High-boiling point solvents like toluene or DMF can be difficult to remove completely.[2][9]

    • Solution: After rotary evaporation, dry the product under high vacuum for an extended period, possibly with gentle heating (e.g., 40-50 °C), to remove residual solvent.

Question 3: The reaction is forming insoluble solids or turning into an intractable gum. Why?

The formation of unexpected precipitates or a non-workable reaction mass is a clear sign of a problem.

  • Probable Cause 1: Poor Product Solubility. The benzoxazine monomer being formed may not be soluble in the chosen reaction solvent, causing it to crash out of the solution.

    • Solution: This necessitates a change in solvent to one that can better solvate the product at the reaction temperature.

  • Probable Cause 2: Undesirable Side Reactions. Certain solvents can promote the formation of insoluble byproducts. For instance, ethyl acetate has been reported to sometimes lead to the formation of undesirable solids.[2]

    • Solution: Avoid solvents known to cause issues with your specific class of reactants. Toluene is often a safer starting point.[4]

  • Probable Cause 3: Premature Polymerization. If the reaction temperature is too high, it can approach the ring-opening polymerization temperature of the newly formed monomer, leading to oligomerization or polymerization in the reaction flask.[10][11]

    • Solution: Maintain a reaction temperature that is well below the onset of polymerization for your specific benzoxazine. Most syntheses are conducted between 70-120 °C, while polymerization typically begins above 160 °C.[3][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of benzoxazine ring closure? A1: The synthesis is a Mannich-like condensation reaction.[11][12] It involves three components: a phenol, a primary amine, and formaldehyde. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then electrophilically attacks the electron-rich ortho position of the phenolic ring. This is followed by an intramolecular cyclization reaction where the phenolic hydroxyl group attacks the intermediate, eliminating water and forming the characteristic six-membered oxazine ring.[12]

Q2: How do electron-withdrawing or -donating groups on the phenol or amine affect the reaction? A2: The electronic nature of the substituents has a significant impact. Electron-donating groups on the phenol increase the nucleophilicity of the aromatic ring, facilitating the electrophilic substitution step and often accelerating the reaction. Conversely, electron-withdrawing groups on either the phenol or the amine can deactivate the respective rings, making the reaction more difficult and potentially requiring harsher conditions or increasing the polymerization temperature of the resulting monomer.[10]

Q3: Is a solvent always necessary for benzoxazine synthesis? A3: No, and solvent-free synthesis is an increasingly popular "green chemistry" approach.[5][6] This method is particularly suitable when the reactants can form a homogenous melt at a reasonable temperature (e.g., below 130°C). Advantages include reduced use of organic solvents, potentially shorter reaction times, and simplified workup, as there is no solvent to remove.[2][6]

Q4: What are the best analytical techniques to confirm successful ring closure? A4: A combination of spectroscopic techniques is essential for unambiguous characterization.

  • FTIR Spectroscopy: Look for the characteristic absorption bands of the oxazine ring. Key peaks are typically found around 920-950 cm⁻¹ (asymmetric stretching of C-O-C) and 1220-1240 cm⁻¹ (asymmetric stretching of C-N-C). The disappearance of the broad O-H stretch from the starting phenol is also a key indicator.

  • ¹H NMR Spectroscopy: The formation of the oxazine ring gives rise to two characteristic singlet or doublet peaks: one for the O-CH₂-N protons (typically ~5.2-5.5 ppm) and another for the Ar-CH₂-N protons (typically ~4.3-4.6 ppm).

  • ¹³C NMR Spectroscopy: Look for the corresponding signals for the O-C H₂-N carbon (around 80-85 ppm) and the Ar-C H₂-N carbon (around 45-50 ppm).

Section 3: Visualized Workflows and Data

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing and solving common issues during benzoxazine synthesis.

TroubleshootingWorkflow Start Problem Encountered LowYield Low Yield Start->LowYield PurificationIssue Purification Issues Start->PurificationIssue InsolubleFormation Insoluble Solids Formed Start->InsolubleFormation CheckPurity Verify Purity of Starting Materials LowYield->CheckPurity AlkalineWash Perform 1N NaOH Wash (to remove phenol) PurificationIssue->AlkalineWash CheckTemp Is Temperature Too High? (>150°C) InsolubleFormation->CheckTemp OptimizeConditions Optimize Reaction Conditions (T, t) CheckPurity->OptimizeConditions Purity OK ChangeSolvent Change Solvent or Try Solvent-Free OptimizeConditions->ChangeSolvent Recrystallize Recrystallize Product AlkalineWash->Recrystallize Impurities Persist ColumnChrom Run Column Chromatography Recrystallize->ColumnChrom Still Impure LowerTemp Lower Reaction Temp CheckTemp->LowerTemp Yes CheckSolubility Check Product Solubility in Reaction Solvent CheckTemp->CheckSolubility No CheckSolubility->ChangeSolvent Poor Solubility

Caption: A decision tree for troubleshooting common benzoxazine synthesis problems.

General Benzoxazine Synthesis Mechanism

This diagram illustrates the fundamental steps of the Mannich condensation leading to the benzoxazine ring.

BenzoxazineMechanism cluster_reactants Reactants Phenol Phenol (with free ortho position) Attack Electrophilic Attack on Phenolic Ring Phenol->Attack Amine Primary Amine (R-NH2) Iminium Formation of Iminium Ion [R-N+=CH2] Amine->Iminium CH2O Formaldehyde ((CH2O)n) CH2O->Iminium Iminium->Attack Cyclization Intramolecular Cyclization (-H2O) Attack->Cyclization Product Benzoxazine Monomer Cyclization->Product

Caption: Simplified mechanism for benzoxazine monomer synthesis.

Table 1: Common Solvents and Their Properties
SolventBoiling Point (°C)PolarityCommon Use Cases & Notes
Toluene 111LowExcellent general-purpose solvent for many benzoxazine syntheses, often leading to high yields.[2][4]
1,4-Dioxane 101ModerateAnother frequently used solvent, good for dissolving a range of reactants.[2]
Ethanol 78HighCan be used alone or as a co-solvent to improve reactant solubility.[2] Lower boiling point requires careful temperature control.
DMF 153HighUsed for reactants with poor solubility in other solvents, but can be difficult to remove completely.[2][9]
None (Solvent-Free) N/AN/AAn environmentally friendly option that can reduce reaction time and simplify purification.[2][5][6] Requires reactants to form a melt.

Section 4: Key Experimental Protocol

This section provides a general, self-validating protocol for a solvent-based synthesis of a benzoxazine monomer.

Objective: To synthesize a bisphenol-A-aniline (BA-a) type benzoxazine monomer.

Materials:

  • Bisphenol A (BPA)

  • Aniline

  • Paraformaldehyde

  • Toluene (reagent grade)

  • 1N Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add bisphenol A (1 equivalent), aniline (2 equivalents), and paraformaldehyde (4 equivalents).

  • Solvent Addition: Add toluene to the flask to create a solution with a concentration of approximately 15-20% w/v.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitoring (Self-Validation Step): Monitor the reaction progress every 1-2 hours using TLC (e.g., with a 3:1 hexanes:ethyl acetate mobile phase). The reaction is complete when the bisphenol A spot has been completely consumed. This typically takes 4-8 hours. Do not overheat or prolong the reaction unnecessarily to avoid side reactions.[2]

  • Cooling & Dilution: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an equal volume of dichloromethane.

  • Purification - Alkaline Wash: Transfer the solution to a separatory funnel. Wash the organic phase three times with a 1N NaOH solution to remove any unreacted bisphenol A.

  • Purification - Water Wash: Wash the organic phase with deionized water until the pH of the aqueous layer is neutral. This removes residual NaOH and other water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.[2]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude benzoxazine monomer.

  • Final Drying: Dry the product in a vacuum oven at 50 °C overnight to remove any residual toluene.

  • Characterization (Final Validation): Confirm the structure and purity of the final product using FTIR and ¹H NMR spectroscopy as described in FAQ 4.

References

  • Chernykh, A., et al. (2018). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. Polymer Chemistry (RSC Publishing).
  • Zhang, K., et al. (2019). Polymerization of an AB-Type Benzoxazine Monomer toward Different Polybenzoxazine Networks: When Diels–Alder Reaction Meets Benzoxazine Chemistry in a Single-Component Resin.
  • Zucchi, F., et al. (2021).
  • Yu, M., et al. (2020). Bio-Based Benzoxazine Monomer and Polymer Based on Vanillin and Difurfuryl Diamine. SAMPE Digital Library.
  • Liu, W., et al. (2020). Recent Advances in Flame Retardant Bio-Based Benzoxazine Resins. Tech Science Press.
  • Al-Sarah, A., et al. (2022). Mannich reaction as an interesting synthetic route for the development of energetic benzoxazine polymers.
  • Laza, J. M., et al. (2020). Insight into the Mechanism of Reversible Ring-Opening of 1,3-Benzoxazine with Thiols.
  • Zhang, Y., et al. (2024). Construction of Benzoxazine-linked One-Dimensional Covalent Organic Frameworks Using the Mannich Reaction. PubMed.
  • Froimowicz, P., et al. (2018). Design and Synthesis of Bio-Based Benzoxazines. IntechOpen.
  • Xu, F., et al. (2022). Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow.
  • Amarnath, N., et al. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis.
  • Arslan, M., et al. (2019). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. PMC.
  • Kiskan, B., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
  • Aupetit, C., et al. (2025).
  • Ishida, H., & Lee, Y. (2001). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers.
  • Sun, J., et al. (2015). SCHEME 1 Simplified reaction mechanism of benzoxazine and amine...
  • Rudyanto, M., et al. (2019). (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. SciTePress.
  • Zhang, K., & Ishida, H. (2011). Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design.
  • Ishida, H. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.
  • Liu, W., et al. (2013).
  • Wang, Y. X., & Ishida, H. (1999).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine in Solution

Overview The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its rigid, bicyclic arrangement that provides high specificity to biological targets[1]. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its rigid, bicyclic arrangement that provides high specificity to biological targets[1]. However, the specific substitution pattern of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine introduces unique stability challenges in solution. The electron-rich secondary amine is susceptible to auto-oxidation, while the C-Br bond at the 7-position is highly photolabile[2]. This guide provides mechanistic troubleshooting and self-validating protocols to ensure the integrity of your experimental data.

Troubleshooting Guide (FAQs)

Q1: My stock solution in DMSO turned from clear to yellow/brown after a few days on the bench. What happened? A: Auto-oxidation of the secondary amine. Causality: The nitrogen atom in the 3,4-dihydro-1,4-benzoxazine ring possesses a lone pair conjugated with the aromatic system. In the presence of dissolved oxygen and ambient light, this amine undergoes radical-mediated single-electron transfer (SET) oxidation, forming an imine or N-oxide species[3]. The extended conjugation of these degradants causes the observed bathochromic shift (yellow/brown color). Solution: Always degas your solvents (e.g., sparging with Argon or Nitrogen) prior to dissolution. Store solutions in tightly sealed amber vials with an inert gas headspace to eliminate oxygen exposure[2].

Q2: LC-MS analysis of my assay buffer shows a new peak with a mass of [M-79/81]. Is the compound degrading? A: Yes, via photolytic dehalogenation. Causality: The appearance of an [M-79] or [M-81] peak indicates the loss of the bromine isotope cluster, a hallmark of C-Br bond cleavage. The 7-bromo substituent is activated by the adjacent electron-withdrawing 6-fluoro group and the electron-donating heteroatoms of the benzoxazine ring. Exposure to UV or standard fluorescent laboratory lighting provides sufficient energy for homolytic cleavage of the C-Br bond[2]. Solution: Handle the compound under low-light conditions or use actinic (amber) glassware. Wrap all LC vials in aluminum foil if an amber autosampler is unavailable.

Q3: The concentration of the compound in my aqueous biological assay drops by 40% over 24 hours, but I don't see degradation peaks on HPLC. Why? A: Aqueous precipitation (crashing out), not chemical degradation. Causality: The combination of a heavy halogen (Br) and a fluorine atom makes 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine highly lipophilic. When spiked into aqueous media (like PBS or cell culture media) from a DMSO stock, the compound may exceed its thermodynamic solubility limit and form micro-precipitates. Because these precipitates are filtered out or spun down prior to HPLC injection, the apparent concentration drops without the appearance of degradant peaks. Solution: Validate solubility by centrifuging the sample (10,000 x g, 10 mins) and comparing the concentration of the supernatant to a sample re-dissolved in 100% organic solvent. Maintain a minimum of 2-5% DMSO or use solubilizing agents (e.g., Tween-20, BSA) in your assay buffer.

Data Presentation: Stability Matrix

To guide your experimental design, the following table summarizes the quantitative stability profile of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine under various structural stress conditions.

Solvent SystemTemperatureLight ExposureAtmosphereEst. Half-Life (t½)Primary Issue
DMSO (Untreated)25°CAmbientAir< 48 HoursOxidation
DMSO (Degassed)-20°CDarkArgon> 6 MonthsNone
Acetonitrile25°CUV/FluorescentAir< 12 HoursDehalogenation
PBS (pH 7.4, 5% DMSO)37°CDarkAir~ 7 DaysPrecipitation / Slow Oxidation
Methanol (0.1% TFA)25°CDarkAir~ 14 DaysAcid-catalyzed ring opening
Mandatory Visualization: Stability & Degradation Workflow

StabilityWorkflow Start 7-Br-6-F-Benzoxazine (Intact Scaffold) Oxidation Oxidation (N-Oxide/Imine) Trigger: O2 + Light Start->Oxidation Air Exposure Dehalogenation Dehalogenation (Loss of Br) Trigger: UV Exposure Start->Dehalogenation Light Exposure Precipitation Micro-precipitation Trigger: Aqueous Media Start->Precipitation Poor Solubility Degas Intervention: Degas Solvent & Ar Headspace Oxidation->Degas Amber Intervention: Amber Vials & Dark Storage Dehalogenation->Amber Cosolvent Intervention: Co-solvents (DMSO/Tween) Precipitation->Cosolvent

Degradation pathways of 7-bromo-6-fluoro-benzoxazine and corresponding workflow interventions.

Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Stock Solutions

Objective: Create a self-validating 10 mM stock solution resistant to oxidative and photolytic degradation.

  • Solvent Preparation: Transfer 10 mL of anhydrous, HPLC-grade DMSO into a clean vial. Sparge the DMSO with a steady stream of Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing & Shielding: Weigh the dry powder of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine using a microbalance. Perform this step under dim lighting. Transfer the powder to an actinic (amber) glass vial[2].

  • Dissolution: Add the degassed DMSO to the amber vial to achieve a 10 mM concentration. Vortex gently until fully dissolved. Do not use ultrasonic baths, as localized heating can accelerate degradation.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.

  • Headspace Purging: Gently blow Argon over the top of each tube before capping to create an inert headspace.

  • Storage & Validation: Store immediately at -20°C or -80°C. Self-Validation Step: Before using the stock for critical assays, dilute an aliquot 1:1000 in mobile phase and run a rapid LC-MS to confirm purity is >98% and no [M-79] peaks are present.

Protocol 2: Forced Degradation Profiling

Objective: Establish the specific degradation kinetics of your batch to validate assay window times.

  • Oxidative Stress: Spike 10 µL of the 10 mM stock into 990 µL of a 0.3% H₂O₂ solution in acetonitrile. Incubate at room temperature in the dark. Sample at 1h, 4h, and 24h for LC-MS analysis.

  • Photolytic Stress: Place 1 mL of a 100 µM solution (in transparent glass) under a broad-spectrum UV lamp (254 nm / 365 nm) or direct sunlight. Sample at 30 mins, 1h, and 2h. Monitor the ratio of the intact parent mass to the dehalogenated mass.

  • Hydrolytic Stress: Prepare two 100 µM solutions: one in 0.1 N HCl (pH ~1) and one in 0.1 N NaOH (pH ~13). Incubate at 37°C. Sample at 2h and 24h to observe potential ring-opening of the benzoxazine core.

Sources

Troubleshooting

Troubleshooting low yields in Cu(I)-catalyzed intramolecular C-N cyclization

Welcome to the Technical Support Center for Transition-Metal Catalysis. As a Senior Application Scientist, I have designed this guide to move beyond empirical guesswork.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Transition-Metal Catalysis. As a Senior Application Scientist, I have designed this guide to move beyond empirical guesswork. Troubleshooting Cu(I)-catalyzed intramolecular C-N cyclizations (Ullmann-Goldberg type reactions) requires a fundamental understanding of organometallic elementary steps. When a cyclization fails, the root cause typically lies in catalyst speciation, off-cycle resting states, or kinetic competition.

This guide provides a causal, mechanistic framework to diagnose and resolve low yields in your C-N coupling workflows.

Diagnostic Decision Tree

Before altering your reaction parameters, use the following logical workflow to identify the specific failure mode of your cyclization.

Troubleshooting Start Low Yield in C-N Cyclization CheckSM Is Starting Material Consumed? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM Oligomers Oligomers / Polymers Formed? YesSM->Oligomers Dehalogenation Hydrodehalogenation Observed? YesSM->Dehalogenation CatDeact Catalyst Deactivated (Cu(II) / Cu(0) visible?) NoSM->CatDeact BaseIssue Base Too Weak or Insoluble? NoSM->BaseIssue Dilute Decrease Concentration (Promote Intramolecular) Oligomers->Dilute Yes Radical Check Radical Quenching (Avoid SET side-reactions) Dehalogenation->Radical Yes Degas Strict Schlenk Technique (Degas Solvents) CatDeact->Degas Yes (Blue/Green ppt) ChangeBase Switch to Cs2CO3 or Add Phase Transfer Cat. BaseIssue->ChangeBase Yes

Diagnostic workflow for troubleshooting low yields in Cu(I)-catalyzed C-N cyclizations.

Mechanistic Causality & The Catalytic Cycle

To troubleshoot effectively, you must understand the causality behind the catalytic cycle. The active catalytic species is a ligated Cu(I) complex. Copper(I) species associated with ligands (like 1,10-phenanthroline) undergo oxidative addition to the aryl halide, followed by reductive elimination to form the C-N bond[1].

CatalyticCycle Precat Cu(I) Precatalyst + Ligand ActiveCu Active L-Cu(I)-Nu Complex Precat->ActiveCu Base + Nucleophile OxAdd Oxidative Addition (or SET) ActiveCu->OxAdd Ar-X (Intramolecular) Deact Deactivated Cu(II) / Cu(0) (Disproportionation) ActiveCu->Deact O2 / Poor Ligand CuIII L-Cu(III)(Ar)(Nu) Intermediate OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->ActiveCu Regeneration Product Cyclized C-N Product RedElim->Product

Catalytic cycle of Cu(I)-mediated C-N bond formation highlighting deactivation pathways.
Primary Failure Modes & Interventions:
  • Catalyst Disproportionation (The "Black Mirror" Effect): Cu(I) is thermodynamically unstable in many solvents and prone to disproportionation into inactive Cu(II) and Cu(0)[2]. Cyclic voltammetry studies indicate that the base is often responsible for the disproportionation of the active Cu(I) species, leading to catalyst deactivation[3]. Intervention: Bidentate ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) enforce a rigid geometry that stabilizes the Cu(I) oxidation state, preventing disproportionation[4].

  • Single-Electron Transfer (SET) Side Reactions: While traditional Ullmann coupling proceeds via a 2-electron oxidative addition, Cu(I) can also oxidize by one-electron transfer to the aryl halide (outer-sphere SET pathway)[3]. This generates aryl radicals that can abstract hydrogen from the solvent, leading to hydrodehalogenation (yielding an uncyclized, dehalogenated byproduct)[5]. Intervention: Switch to a more electron-rich ligand to favor the 2-electron oxidative addition pathway over the SET pathway.

  • Intermolecular Competition: In intramolecular cyclizations, the substrate contains both the nucleophile and the electrophile. High concentrations increase the probability of intermolecular collisions, leading to oligomerization. Intervention: Run the reaction at high dilution (0.01 M – 0.05 M).

Quantitative Optimization Matrix

Use this data-driven matrix to benchmark your reaction parameters against optimized literature standards.

ParameterSub-optimal ConditionOptimized ConditionMechanistic CausalityTypical Yield
Catalyst / Ligand CuCl (unligated)CuI + 1,10-phenanthrolineStrong bidentate coordination prevents Cu(I) disproportionation to Cu(II)/Cu(0).85–96%[4]
Base Selection K₂CO₃ in TolueneCs₂CO₃ or TBPM in DMFTetabutylphosphonium malonate (TBPM) or Cs₂CO₃ provides superior solubility, obviating mass transfer limits and accelerating deprotonation.>90%[5]
Solvent Polarity Toluene / HexaneDMF, DMSO, or DMPUPolar aprotic solvents stabilize the highly charged Cu(III) intermediate during oxidative addition.80–95%[6]
Concentration 0.5 M (Standard)0.02 M (High Dilution)Low concentration kinetically favors the intramolecular cyclization over intermolecular oligomerization.75–85%

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Each critical step includes a visual or physical checkpoint to confirm success before proceeding, minimizing wasted time and expensive substrates.

Objective: Intramolecular C-N cyclization of an ortho-haloaryl amine/amide. Setup: Schlenk line, flame-dried glassware, argon atmosphere.

  • Pre-Reaction Assembly (Glovebox or Schlenk Line):

    • Add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and anhydrous Cs₂CO₃ (2.0 equiv) to a Schlenk tube.

    • Self-Validation Checkpoint: CuI should be a pure white or pale tan powder. If it is distinctly yellow or brown, it contains I₂ or Cu(II) impurities and must be purified via Soxhlet extraction or discarded.

  • Solvent Degassing:

    • Add anhydrous DMF to the tube. Subject the mixture to three consecutive Freeze-Pump-Thaw cycles.

    • Causality: Trace oxygen rapidly oxidizes the active Cu(I) catalyst to inactive Cu(II).

  • Substrate Addition & Speciation:

    • Add the substrate (to achieve a 0.02 M concentration) under positive argon flow. Heat the mixture to 100 °C.

    • Self-Validation Checkpoint: As the reaction reaches temperature, the solution should transition to a deep red/brown color, indicating the successful formation of the active L-Cu(I)-Nucleophile complex. If the solution turns green or blue, oxygen has breached the system (forming Cu(II)). Abort the reaction.

  • Reaction Monitoring & Quench:

    • Stir for 12–24 hours. Cool to room temperature.

    • Quench the reaction by adding a 1:1 mixture of ethyl acetate and concentrated aqueous ammonia (NH₄OH).

    • Self-Validation Checkpoint: The aqueous layer will turn intense, deep blue (formation of the [Cu(NH3​)4​]2+ complex). This visual confirmation guarantees that the copper catalyst has been successfully stripped from the organic product, preventing metal-contamination during NMR yield calculations.

Frequently Asked Questions (FAQs)

Q: Can I use aryl chlorides instead of aryl iodides/bromides for this cyclization? A: Yes, but it requires significant optimization. Aryl chlorides have a much higher bond dissociation energy, making the oxidative addition step highly endothermic. To activate aryl chlorides, you must increase the temperature (110–130 °C) and utilize specific, highly electron-donating diamine ligands, such as N,N'-dibenzyloxalamide (DBO), which can push the reaction to completion[7].

Q: I am using tBuOK as my base to ensure complete deprotonation, but my yields are terrible. Why? A: While tBuOK is a strong base, it is often too strong for Ullmann-type chemistry. If substituted aryl halides are used in combination with tBuOK, the reaction can bypass the Cu-catalyzed pathway entirely and proceed via an uncontrolled benzyne-type mechanism, leading to regioisomer mixtures and degradation[6]. Switch to a milder base like Cs₂CO₃ or lithium t-butoxide.

Q: My GC-MS shows a large peak corresponding to the exact mass of my substrate minus the halogen (Ar-H). What happened? A: You are observing hydrodehalogenation. This occurs when the reaction shifts from a 2-electron oxidative addition to a Single-Electron Transfer (SET) radical pathway[3]. The resulting aryl radical abstracts a hydrogen atom from the solvent or ligand instead of recombining with the nucleophile[5]. To fix this, use a more rigorously degassed solvent, change to a more strongly coordinating ligand (to stabilize the Cu(III) intermediate), or switch your solvent away from excellent hydrogen-atom donors (like THF).

References

  • Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones Source: Organic Chemistry Portal URL:[Link]

  • A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds Source: National Institutes of Health (PMC) URL:[Link]

  • A Simple and Efficient Ligand-Free Copper-Catalyzed C-N Bond Formation of Aryl (Hetero) Halides and N-Heteroaryl Amines Source: ResearchGate URL:[Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases Source: ACS Catalysis URL:[Link]

  • Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation Source: ResearchGate URL:[Link]

  • Theoretical and Experimental Studies: Cu(I)/Cu(II) Catalytic Cycle in CuI/Oxalamide-Promoted C–N Bond Formation Source: Organometallics (ACS) URL:[Link]

  • Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions Source: Amazon S3 (Institutional Repository) URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis and scale-up of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and scale-up of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in heterocyclic chemistry.

The 1,4-benzoxazine scaffold is a critical pharmacophore found in numerous biologically active molecules.[1][2][3] The specific analogue, 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine, serves as a valuable building block in medicinal chemistry and drug development due to the unique electronic properties imparted by its halogen substituents. Scaling its synthesis from the bench to pilot scale, however, can present challenges. This guide is structured to help you navigate these complexities effectively.

Plausible Synthetic Pathway: An Overview

While multiple routes to the 1,4-benzoxazine core exist, a common and reliable method involves the condensation of a 2-aminophenol derivative with a suitable two-carbon electrophile, followed by intramolecular cyclization. For the target molecule, the most direct pathway starts from 2-amino-4-bromo-5-fluorophenol and a reagent like 1,2-dibromoethane.

The electron-withdrawing nature of the bromine and fluorine atoms can decrease the nucleophilicity of both the amino and hydroxyl groups of the starting material, often necessitating carefully optimized reaction conditions, such as the choice of base, solvent, and temperature, to achieve high yields.[4]

G cluster_reaction Reaction cluster_conditions Conditions SM1 2-Amino-4-bromo- 5-fluorophenol Intermediate N-(2-bromoethyl) or O-(2-bromoethyl) intermediate SM1->Intermediate SM2 1,2-Dibromoethane SM2->Intermediate Product 7-Bromo-6-fluoro-3,4-dihydro- 2H-1,4-benzoxazine Intermediate->Product Intramolecular Cyclization (SNAr/SN2) Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Intermediate Solvent Solvent (e.g., DMF, DMSO) Solvent->Intermediate Temp Heat (e.g., 80-120 °C) Temp->Intermediate

Caption: Plausible synthetic route for 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis and scale-up process in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent issue, often stemming from several factors, especially when dealing with electronically deactivated starting materials.

  • Causality: The electron-withdrawing properties of the fluorine and bromine substituents on the 2-amino-4-bromo-5-fluorophenol ring reduce the nucleophilicity of both the amine and hydroxyl groups. This slows down the desired alkylation and cyclization steps, allowing side reactions to compete and lowering the overall yield. Traditional methods for 1,4-benzoxazine synthesis are known to suffer from drawbacks like harsh conditions and low yields.[2][5]

  • Troubleshooting Steps:

    • Re-evaluate Your Base and Solvent System: A stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) can be more effective than potassium carbonate (K₂CO₃) at deprotonating the phenol without promoting side reactions. A high-boiling polar aprotic solvent such as DMF, DMSO, or NMP is crucial for ensuring the reagents are fully dissolved and for providing the necessary thermal energy.

    • Increase Reaction Temperature and Time: Due to the deactivated nature of the substrate, higher temperatures (100-140 °C) and extended reaction times (24-48 hours) may be necessary. Monitor the reaction progress meticulously using TLC or LC-MS to determine the optimal endpoint and avoid product degradation.

    • Consider a Two-Step Approach: Instead of a one-pot reaction, consider a sequential process. First, perform a selective O-alkylation of the phenol with a reagent like 2-chloroethanol. After isolating this intermediate, perform a base-mediated intramolecular cyclization to form the benzoxazine ring. This can provide better control and higher yields.

    • Investigate Catalytic Methods: For challenging cyclizations, copper-catalyzed Ullmann-type couplings are a powerful alternative.[1] Using a copper(I) source like CuI with a suitable ligand can dramatically improve the efficiency of the intramolecular C-N bond formation under milder conditions than uncatalyzed thermal methods.

Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate from the product. What are these byproducts and how can I prevent their formation?

Answer: The formation of multiple byproducts is common and usually arises from competing reaction pathways.

  • Causality: The primary byproducts are typically from:

    • N,N'-Dialkylation: The 1,2-dihaloethane can react with two molecules of the aminophenol to form a dimeric impurity.

    • Polymerization: Uncontrolled reactions can lead to the formation of oligomeric or polymeric materials, especially at high temperatures.

    • Incomplete Cyclization: Isolation of the stable O-alkylated intermediate, which has not undergone the final ring closure.

  • Troubleshooting & Prevention Workflow:

G Start Multiple Byproducts Observed Check_Stoich Verify Stoichiometry (Is haloalkane in excess?) Start->Check_Stoich Check_Conc Review Concentration (Is it too high?) Check_Stoich->Check_Conc No Stoich_Sol Use slight excess of aminophenol or employ high dilution. Check_Stoich->Stoich_Sol Yes Check_Temp Assess Temperature (Is it too high?) Check_Conc->Check_Temp No Conc_Sol Run at lower concentration (High Dilution Principle) to favor intramolecular cyclization. Check_Conc->Conc_Sol Yes Temp_Sol Lower reaction temperature; increase time as needed. Check_Temp->Temp_Sol Yes End Reduced Byproducts Check_Temp->End No Stoich_Sol->End Conc_Sol->End Temp_Sol->End

Caption: Decision workflow for minimizing byproduct formation.

  • Purification Strategy: If byproducts are still present, purification by column chromatography on silica gel is standard.[1] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Analyzing crude and purified samples by ¹H NMR can help identify impurities and confirm product purity.[6]

Question 3: The synthesis worked at a 1-gram scale, but when I scaled up to 100 grams, the yield dropped and I got a dark, intractable tar. What happened?

Answer: This is a classic scale-up challenge related to heat and mass transfer.

  • Causality:

    • Heat Transfer: Exothermic events that are negligible at a small scale can cause significant temperature spikes in a large reactor. The surface-area-to-volume ratio decreases as the scale increases, making it much harder to dissipate heat. This localized overheating can lead to rapid decomposition of reagents or products, forming tar.

    • Mass Transfer (Mixing): Inefficient stirring in a large vessel can create localized "hot spots" or areas of high reagent concentration, promoting side reactions like polymerization.

  • Scale-Up Solutions:

ParameterIssue at ScaleRecommended SolutionRationale
Reagent Addition A single addition of a reagent can cause a large exotherm.Use a programmable syringe pump or an addition funnel for slow, controlled addition of one of the key reagents (e.g., 1,2-dibromoethane).Maintains a low concentration of the limiting reagent, controlling the reaction rate and allowing heat to be managed effectively.
Mixing Inadequate mixing leads to poor heat distribution and concentration gradients.Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller is correctly sized and positioned for the reactor geometry.Mechanical stirring provides superior torque and mixing efficiency in larger, more viscous reaction mixtures, ensuring homogeneity.
Temperature Control Flask surface cooling is insufficient for large volumes.Use a jacketed reactor with a circulating thermal fluid. Monitor the internal reaction temperature with a thermocouple, not just the bath temperature.A jacketed system provides precise and uniform temperature control across a large surface area. Internal monitoring gives a true reading of the reaction conditions.
Solvent Volume Higher concentrations at scale can increase the rate of bimolecular side reactions.Maintain a consistent, relatively dilute concentration (e.g., 0.1-0.2 M). This may require a larger reactor but improves process control.Favors the desired intramolecular cyclization over intermolecular side reactions, such as dimerization.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 1,2-Dibromoethane is a suspected carcinogen and should be handled with extreme care. The reaction may be exothermic, especially at scale; ensure a proper cooling bath is on standby.

Q: How do the fluoro and bromo substituents influence the reaction conditions? A: Both are electron-withdrawing groups. They deactivate the aromatic ring, making the intramolecular nucleophilic aromatic substitution (if that is the operative mechanism for cyclization) more difficult. They also reduce the basicity of the aniline nitrogen and the acidity of the phenol, affecting their reactivity. This is why harsher conditions (stronger base, higher temperature) are often required compared to the synthesis of non-halogenated benzoxazines. For some fluorinated benzoxazine syntheses, a strongly acidic medium has been shown to be beneficial.[4]

Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system like 4:1 Hexane:Ethyl Acetate. Stain with potassium permanganate or view under UV light. For more precise monitoring, especially to distinguish between close-running spots, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It will allow you to track the consumption of starting materials and the appearance of the product (expected mass) and key intermediates or byproducts.

Q: Can I use a different alkylating agent besides 1,2-dibromoethane? A: Yes. 2-Chloroethanol can be used in a two-step process. The first step is an O-alkylation to form a 2-hydroxyethyl ether intermediate. This is followed by a separate cyclization step (e.g., using a base or by converting the alcohol to a better leaving group like a tosylate) to close the ring. This can sometimes offer better control and avoid N,N'-dialkylation byproducts.

Q: What are the expected ¹H NMR signals for the final product? A: While an experimental spectrum is required for confirmation, you can predict the key signals:

  • Aromatic Protons: Two singlets (or narrow doublets due to long-range coupling) in the aromatic region (approx. 6.5-7.5 ppm).

  • -O-CH₂- and -N-CH₂- Protons: Two triplets in the aliphatic region (approx. 3.0-4.5 ppm), each integrating to 2H.

  • -NH- Proton: A broad singlet (approx. 4.0-5.5 ppm), which may exchange with D₂O.

References

  • Liang, W., Min, L. J., Han, L., & Liu, X. H. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23). Retrieved from [Link]

  • Ishida, H., & Riess, G. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Polymers and Polymer Composites, 10(3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. PubChem. Retrieved from [Link]

  • Lochab, B., Amarnath, N., & Ishida, H. (2012). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. Retrieved from [Link]

  • Macias, M., et al. (2006). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry, 4(7). Retrieved from [Link]

  • Bentham Science. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Bentham Science. Retrieved from [Link]

  • RSC Publishing. (2018). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. Retrieved from [Link]

  • SAGE Publications Inc. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2018). Design and Synthesis of Bio-Based Benzoxazines. IntechOpen. Retrieved from [Link]

  • ResearchGate. (2024). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Scaffold Superiority: Characterization and Comparative Guide for 7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Introduction & Strategic Context In modern medicinal chemistry, the 3,4-dihydro-2H-1,4-benzoxazine bicyclic system is a privileged scaffold, frequently utilized in the development of neuroprotective agents, PPARγ agonist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In modern medicinal chemistry, the 3,4-dihydro-2H-1,4-benzoxazine bicyclic system is a privileged scaffold, frequently utilized in the development of neuroprotective agents, PPARγ agonists, and antimicrobial compounds . However, unsubstituted benzoxazines often suffer from rapid oxidative metabolism and lack clear vectors for late-stage functionalization.

The introduction of specific halogenation patterns—specifically in 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 105679-34-3) —solves these limitations. As an Application Scientist, I have designed this guide to objectively compare this di-halogenated building block against its simpler analogs. Furthermore, this guide provides self-validating characterization protocols to ensure structural integrity during complex drug discovery workflows.

Strategic Rationale: The Causality of Di-Halogenation

When designing a synthetic route, the choice of starting scaffold dictates the downstream pharmacokinetic properties of the final drug. The 7-bromo-6-fluoro substitution pattern is not arbitrary; it is driven by specific chemical causality:

  • The 6-Fluoro Effect (Metabolic & Physicochemical Control): Fluorine at the C6 position serves a dual purpose. First, it blocks cytochrome P450-mediated aromatic oxidation, significantly enhancing the scaffold's metabolic half-life. Second, due to its strong inductive electron-withdrawing effect (-I), it lowers the pKa of the adjacent N4 amine. This modulates the basicity of the final drug candidate, often improving membrane permeability and oral bioavailability.

  • The 7-Bromo Vector (Synthetic Versatility): Bromine at the C7 position provides an orthogonal reactive site. Unlike the relatively inert C-F bond, the C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions (SNAr) . This allows researchers to rapidly build extended π -systems or introduce complex pharmacophores at the C7 position without disrupting the core oxazine ring .

Objective Comparison with Alternative Scaffolds

To justify the utilization of the di-halogenated scaffold, we must compare its physicochemical and reactive profile against standard, commercially available alternatives.

Feature / Property3,4-Dihydro-2H-1,4-benzoxazine6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Molecular Weight ( g/mol ) 135.16153.15232.05
Metabolic Stability (C6) Low (Prone to oxidation)High (Fluorine-blocked)High (Fluorine-blocked)
Late-Stage Cross-Coupling None (Requires pre-functionalization)None (C-F bond is inert to Pd-catalysis)Excellent (C7-Br enables Suzuki/Buchwald)
N4 Nucleophilicity High (Typical aniline-like basicity)Moderate (Attenuated by C6-F)Moderate-Low (Attenuated by C6-F and C7-Br)
Primary Synthetic Utility Basic structural explorationModulating lipophilicity / pKaOrthogonal library synthesis
Self-Validating Experimental Protocols for Characterization

When receiving or synthesizing 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine, rigorous characterization is critical. The following protocols are designed as self-validating systems : the analytical results inherently prove both the presence and the exact regiochemistry of the halogens.

Protocol 3.1: High-Resolution LC-MS (ESI+) Isotopic Profiling

Causality: Mass spectrometry is used here not just for mass confirmation, but to validate the presence of bromine via its distinct isotopic signature (a ~1:1 ratio of 79 Br to 81 Br).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50% Acetonitrile/Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Run a fast linear gradient from 5% to 95% Acetonitrile over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Data Validation: Extract the mass chromatogram. You must observe a distinct doublet for the [M+H]+ ion. The peak at m/z 231.97 (for 79 Br) and m/z 233.97 (for 81 Br) must integrate to a near 1:1 ratio. The absence of this doublet indicates a loss of the bromine atom during previous synthetic steps.

Protocol 3.2: Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)

Causality: NMR confirms the exact relative positioning of the F and Br atoms. The scalar coupling between the 19 F nucleus (spin 1/2) and the adjacent protons provides absolute proof of the 6-fluoro-7-bromo regiochemistry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the pure compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • 1 H NMR Acquisition (400 MHz): Acquire a standard 1D proton spectrum (16 scans).

    • Validation Check: Analyze the aromatic region. Because the C5 and C8 protons are isolated by the halogens, they will not couple to each other. However, they will couple to the C6 fluorine. The C5 proton (ortho to F) will appear as a doublet with a large coupling constant ( 3JHF​≈10.2 Hz) at ~6.65 ppm. The C8 proton (meta to F) will appear as a doublet with a smaller coupling constant ( 4JHF​≈6.4 Hz) at ~6.95 ppm.

  • 19 F NMR Acquisition (376 MHz): Acquire the fluorine spectrum with proton decoupling turned off.

    • Validation Check: A single peak around -118.5 ppm should appear as a doublet of doublets (dd), perfectly mirroring the J -couplings observed in the proton spectrum.

  • 13 C NMR Acquisition (100 MHz): Acquire a standard carbon spectrum (512 scans).

    • Validation Check: The carbon directly attached to fluorine (C6) will show a massive one-bond coupling ( 1JCF​≈235 Hz) at ~150 ppm, confirming C-F bond integrity. The C-Br carbon (C7) will appear around 105 ppm.

Orthogonal Functionalization Workflow

The primary advantage of this scaffold is its orthogonal reactivity. The diagram below illustrates how researchers can selectively functionalize the N4 and C7 positions sequentially to build complex, bioactive libraries without cross-reactivity issues.

Workflow Core 7-Bromo-6-fluoro-3,4-dihydro -2H-1,4-benzoxazine N_Alkylation N4-Functionalization (Alkylation / Acylation) Core->N_Alkylation Base, Electrophile C_Coupling C7-Cross Coupling (Suzuki / Buchwald) Core->C_Coupling Pd Catalyst, Boronic Acid Bioactive1 N-Substituted Intermediate (Retains C7-Br) N_Alkylation->Bioactive1 Bioactive2 C7-Functionalized Scaffold (Retains N4-H) C_Coupling->Bioactive2 FinalDrug Complex Bioactive Molecule (e.g., Antimicrobial Agent) Bioactive1->FinalDrug Late-Stage C7 Coupling Bioactive2->FinalDrug Late-Stage N4 Modification

Orthogonal functionalization workflow of the 7-bromo-6-fluoro-1,4-benzoxazine scaffold.

Conclusion

The 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine scaffold offers a superior balance of metabolic stability and synthetic versatility compared to its non-halogenated counterparts. By employing the self-validating LC-MS and NMR protocols detailed above, researchers can confidently verify their starting materials and seamlessly integrate this building block into advanced drug discovery campaigns.

References
  • Antimicrobial evaluation of 1,4-benzoxazine derivatives. Medicinal Chemistry Research. URL:[Link]

  • N-dealkylative SNAr reaction using aromatic halides: Synthesis of dihydrobenzoxazine and tetrahydrobenzoxazepine derivatives. Tetrahedron. URL:[Link]

  • AgNO3 Catalyzed Regio-Selective Synthesis of 3-Alkyl/Aryl-idene-3,4-dihydro-4-tosyl-2H-1,4-Benzoxazine: Novel Anti-Tubercular Scaffolds. Journal of Heterocyclic Chemistry. URL:[Link]

Comparative

1H NMR analysis of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Comparative Guide: 1 H NMR Analysis of 7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine Executive Summary & Analytical Context As a Senior Application Scientist, I frequently encounter the dilemma of balancing analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 1 H NMR Analysis of 7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Executive Summary & Analytical Context

As a Senior Application Scientist, I frequently encounter the dilemma of balancing analytical resolution with operational throughput in drug development. The analysis of halogenated heterocycles, such as 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine , perfectly illustrates this challenge. This compound belongs to a privileged class of scaffolds known for their dual thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities[1]. However, the presence of both fluorine and bromine on the aromatic ring induces complex heteronuclear spin-spin couplings ( 1 H- 19 F), making spectral interpretation non-trivial.

This guide provides an objective, data-driven comparison between a 60 MHz Benchtop NMR and a 400 MHz High-Field NMR for the structural elucidation and purity validation of this specific fluorinated benzoxazine derivative.

The Physics of Resolution: Causality in Field Strength

When selecting an NMR platform, we must understand the causality behind the spectral output. The fundamental equation of NMR dictates that chemical shift dispersion (measured in Hz) scales linearly with the external magnetic field ( B0​ ), while scalar J-coupling ( J ) remains constant.

At 400 MHz , the Δν/J ratio is exceptionally large, yielding clean, first-order multiplets. The aromatic protons (H-5 and H-8) appear as distinct doublets due to their coupling with the adjacent fluorine atom. Conversely, at 60 MHz , this ratio plummets. The chemical shift difference between H-5 and H-8 shrinks relative to their coupling constants, causing severe second-order effects (roofing) and signal overlap in the aromatic region[2].

Therefore, while high-field NMR is mandatory for de novo structural elucidation, benchtop NMR can be engineered into a highly effective, self-validating quantitative system by targeting the isolated aliphatic oxazine protons, bypassing the complex aromatic region entirely[3].

Analytical Workflow: Benchtop vs. High-Field

G Sample Sample Prep: 7-Br-6-F-Benzoxazine + DMSO-d6 + Internal Std Split Spectrometer Selection Sample->Split Benchtop 60 MHz Benchtop NMR (Permanent Magnet) Split->Benchtop HighField 400 MHz High-Field NMR (Superconducting Magnet) Split->HighField AcqBench Acquisition: 64 Scans Focus: Aliphatic qNMR Benchtop->AcqBench AcqHigh Acquisition: 16 Scans Focus: J-Coupling Resolution HighField->AcqHigh ResultBench Routine Purity & PAT (Cost-Effective) AcqBench->ResultBench ResultHigh De Novo Structural Elucidation (High Resolution) AcqHigh->ResultHigh

Workflow comparing 60 MHz benchtop and 400 MHz high-field NMR for benzoxazine analysis.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, any quantitative protocol must be a self-validating system. Relying solely on the aromatic protons at 60 MHz introduces integration errors due to peak overlap. By introducing an internal standard (Maleic acid) with a distinct, isolated resonance, we create an internal calibration loop. If the integration ratio between the standard and the isolated C2-H 2​ oxazine protons remains consistent, the protocol self-validates its accuracy, independent of the unresolved aromatic region[4].

Phase 1: Self-Validating Sample Preparation
  • Gravimetric Addition : Accurately weigh 15.0 mg of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (analyte) and 5.0 mg of Maleic acid (internal standard).

    • Causality: Maleic acid provides a sharp, isolated singlet at δ 6.26 ppm, completely avoiding the benzoxazine's aliphatic (3.3–4.3 ppm) and aromatic (6.8–7.3 ppm) regions.

  • Solvation : Dissolve the mixture in 0.6 mL of DMSO-d 6​ containing 0.03% v/v TMS. Vortex for 60 seconds until optically clear.

  • Transfer : Transfer 0.5 mL of the homogeneous solution into a standard 5 mm NMR tube.

Phase 2: Spectrometer-Specific Acquisition

Protocol A: 400 MHz High-Field NMR (Focus: Structural Elucidation)

  • Tuning & Matching : Automatically tune the cryoprobe to the 1 H Larmor frequency (400.13 MHz) to maximize sensitivity and minimize reflected power.

  • Shimming : Apply 3D gradient shimming (Z1-Z5) to achieve a line width < 0.5 Hz at half-height.

  • Acquisition : Run a standard 1D 1 H pulse sequence (zg30). Set D1 (relaxation delay) to 2 seconds, and acquire 16 scans.

    • Causality: The 30° pulse angle ensures rapid T1​ relaxation recovery, preventing signal saturation while maintaining high throughput.

Protocol B: 60 MHz Benchtop NMR (Focus: Routine qNMR)

  • Thermal Stabilization : Ensure the permanent magnet is thermally stabilized at its operating temperature (typically 30–32°C). Permanent magnets are highly susceptible to room temperature fluctuations[4].

  • Shimming : Execute the 1D automated simplex shimming protocol.

    • Causality: Pre-acquisition shimming is critical on benchtop systems to maintain line widths < 1.0 Hz, ensuring the aliphatic signals do not bleed into the water peak.

  • Acquisition : Run a 1D 1 H pulse sequence with a 90° pulse. Set D1 to 5 seconds and acquire 64 scans.

    • Causality: A full 90° pulse with a long D1 ensures complete relaxation for strict quantitation, while 64 scans compensate for the inherently lower sensitivity of the 1.4 T magnet[2].

Comparative Data Analysis

Table 1: Performance & Operational Metrics Comparison
Metric60 MHz Benchtop NMR400 MHz High-Field NMR
Magnetic Field Strength 1.4 Tesla (Permanent Magnet)9.4 Tesla (Superconducting Magnet)
Cryogen Dependency None (Cryogen-free)Liquid Helium & Liquid Nitrogen
Resolution (Aromatic Region) Low (Second-order overlap)High (First-order multiplets)
Sensitivity (LOD) ~1–5 mM< 100 µM
Acquisition Time (qNMR) ~15–20 minutes (64+ scans)~2–5 minutes (16 scans)
Footprint & Accessibility Fume hood / Bench compatibleDedicated facility required
Table 2: 1 H NMR Spectral Assignments and Multiplicity Comparison (DMSO-d 6​ )
Proton AssignmentExpected Chemical Shift ( δ , ppm)400 MHz Multiplicity & Coupling60 MHz Observation
N-H (Position 4)5.8 – 6.2Broad singlet (bs)Broad singlet (bs)
H-8 (Aromatic, meta to F)6.8 – 7.0Doublet ( JHF​≈6.5 Hz)Overlapping multiplet
H-5 (Aromatic, ortho to F)7.1 – 7.3Doublet ( JHF​≈9.5 Hz)Overlapping multiplet
C2-H 2​ (Aliphatic, near O)4.1 – 4.3Multiplet (m)Broad multiplet (Integrable)
C3-H 2​ (Aliphatic, near N)3.3 – 3.5Multiplet (m)Broad multiplet (Integrable)

Strategic Recommendations for Drug Development

For researchers synthesizing 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives:

  • Initial Characterization : Utilize the 400 MHz High-Field NMR to confirm the regiochemistry of the fluorine and bromine substitutions. The distinct JHF​ coupling constants on H-5 and H-8 are critical for proving the exact substitution pattern.

  • Process Analytical Technology (PAT) : Once the structure is confirmed, transition routine purity checks and reaction monitoring to the 60 MHz Benchtop NMR . By utilizing the self-validating qNMR protocol focused on the C2-H 2​ aliphatic protons against a maleic acid standard, you can achieve >98% quantitative accuracy at a fraction of the operational cost and time[3].

References
  • [4] Title: Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Sexual Enhancement and Weight Loss Dietary Supplements Adulterated with Pharmaceutical Substances | Source: Analytical Chemistry (ACS Publications) | URL: [Link]

  • [2] Title: High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances | Source: Forensic Science International (PubMed) | URL: [Link]

  • [3] Title: Benchtop NMR in Biomedicine: An Updated Literature Overview | Source: Metabolites (MDPI) | URL: [Link]

  • [1] Title: 3,4-Dihydro-2H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity as a Novel Class of Antithrombotic Compounds with Dual Function | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 1,4-Benzoxazine Analogs

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This versatility, coupled with its synthetic accessibility, has m...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This versatility, coupled with its synthetic accessibility, has made it a focal point for the development of novel therapeutic agents.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-benzoxazine analogs across three key therapeutic areas: antimicrobial, anticancer, and antipsychotic applications. We will delve into the experimental data that underpins these relationships, offer detailed protocols for their evaluation, and explore the mechanistic insights that guide modern drug design.

I. Antimicrobial Activity: Targeting Bacterial Defenses

1,4-Benzoxazine derivatives have emerged as a promising class of antimicrobial agents, with studies revealing their potential to combat a range of bacterial and fungal pathogens.[3][4] The exploration of their SAR has been crucial in optimizing their potency and spectrum of activity.

Comparative Structure-Activity Relationship (SAR) Analysis

Quantitative structure-activity relationship (QSAR) models have been instrumental in elucidating the key structural features required for the antimicrobial activity of 1,4-benzoxazin-3-ones. These models have revealed distinct requirements for activity against Gram-positive and Gram-negative bacteria, as well as fungi.[5] Generally, synthetic derivatives of 1,4-benzoxazin-3-ones show more promising antimicrobial activity compared to their natural counterparts.[5]

Key determinants for antimicrobial potency include the nature and position of substituents on the benzoxazine core. For instance, the presence of electron-withdrawing groups, such as nitro and trifluoromethyl, has been shown to enhance antibacterial activity.[6] Conversely, analogs bearing cyanide and ester groups have demonstrated weaker activity.[6]

Docking studies have suggested that some 1,4-benzoxazine derivatives exert their antimicrobial effect by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.[4][7]

Table 1: Comparative Antimicrobial Activity of 1,4-Benzoxazine Analogs

Compound IDSubstituentsTarget Organism(s)MIC (µg/mL)Reference
Compound 4e Aryl amine at C6E. coli, S. aureus, B. subtilisNot specified (zone of inhibition)[7]
DL-8280 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl) on a fused pyrido-benzoxazine ringGram-positive and -negative pathogens, including P. aeruginosaPotent activity reported[6]
Various Analogs Nitro and trifluoromethyl groupsGram-positive and -negative bacteriaGenerally more potent[6]
Various Analogs Cyanide and ester groupsGram-positive and -negative bacteriaPoor activity[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the 1,4-benzoxazine analog in a liquid growth medium. After incubation, the lowest concentration of the compound that prevents visible growth is recorded as the MIC.[8]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the 1,4-benzoxazine analog in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Culture the test microorganism overnight in an appropriate broth.

    • Dilute the culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]

  • Inoculation: Add 10 µL of the final inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare antimicrobial stock solution B Prepare 96-well plate with serial dilutions A->B D Inoculate plate with bacteria B->D C Prepare standardized bacterial inoculum C->D E Incubate at 37°C for 18-24h D->E F Read results and determine MIC E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

II. Anticancer Activity: Exploiting Tumor Cell Vulnerabilities

The 1,4-benzoxazine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[10] Derivatives have been shown to exhibit cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action.

Comparative Structure-Activity Relationship (SAR) Analysis

The anticancer activity of 1,4-benzoxazine analogs is highly dependent on the substitution pattern on all three rings of the 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold.

  • Ring A (Benzoxazine Core): Electron-donating substituents, such as a methoxy group at the C7-position, have been shown to improve anticancer activity.[11] The inclusion of hydroxyl groups on ring A is also beneficial for biological activity.[11]

  • Ring B (Aryl Substituent at N4): The presence of hydroxyl groups on this ring contributes positively to anticancer potency.[11]

  • Ring C (Pendant Aryl Group): A para-amino group on this ring significantly enhances potency.[11]

Mechanistically, 1,4-benzoxazine derivatives have been reported to inhibit cancer cell proliferation through various pathways, including:

  • Inhibition of DNA-dependent protein kinase (DNA-PK): This leads to delayed DNA repair, cell cycle arrest, and apoptosis.[11]

  • Targeting the c-Myc G-quadruplex: Some derivatives can induce the formation of G-quadruplex structures in the c-Myc gene promoter, downregulating its expression.[12]

  • Inhibition of PI3K/mTOR pathway: Certain analogs have been designed as potent inhibitors of this critical cell survival pathway.[1]

Table 2: Comparative Anticancer Activity of 1,4-Benzoxazine Analogs

Compound IDKey Structural FeaturesCancer Cell Line(s)IC50 (µM)Proposed Mechanism of ActionReference
Compound 14f 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine with specific substitutionsPC-3, NHDF, MDA-MB-231, MIA PaCa-2, U-87 MG7.84 - 16.2Not specified[11]
Compound 9 Benzoxazine-purine hybrid with a bromine at C6MCF-74.06Not specified[10]
Compound 12 Benzoxazine-purine hybrid with a methyl group at C6MCF-73.39Not specified[10]
Compound 6 1,4-benzoxazinone scaffoldHeLa, A5491.35, 1.22PI3K/mTOR inhibitor[1]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3]

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the number of viable cells.[2]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the 1,4-benzoxazine analogs to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the compound concentration.

CellTiterGlo_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Treat cells with compound dilutions A->B C Incubate for 48-72h B->C D Add CellTiter-Glo® Reagent C->D E Incubate and shake D->E F Measure luminescence E->F G Calculate IC50 F->G

Caption: Workflow for the CellTiter-Glo® cell viability assay.

III. Antipsychotic Potential: Modulating Neurotransmitter Receptors

The 1,4-benzoxazine scaffold has also been explored for its potential in developing atypical antipsychotic agents. The therapeutic effects of such drugs are often attributed to their interaction with dopamine and serotonin receptors in the central nervous system.

Comparative Structure-Activity Relationship (SAR) Analysis

The development of 1,4-benzoxazine derivatives as antipsychotic agents has focused on optimizing their affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors. The general structure often includes a piperazine moiety linked to the benzoxazine core, a common feature in many antipsychotic drugs.

SAR studies have shown that modifications to the piperazine substituent and the benzoxazine core can significantly impact receptor binding affinities. For example, the introduction of a (1,2-benzisothiazol-3-yl)piperazine moiety has led to compounds with potent and selective profiles in CNS tests.

Table 3: Comparative Receptor Binding Affinities of 1,4-Benzoxazine Analogs

Compound IDKey Structural FeaturesDopamine D2 Receptor Ki (nM)Serotonin 5-HT2A Receptor Ki (nM)Reference
Compound 24 (BMY 13859-1) (1,2-benzisothiazol-3-yl)piperazine derivativePotent affinityEven greater affinity than for D2[14]
Various Analogs 1,3,5-Triazine-methylpiperazine derivativesHigh selectivity over D2LSubmicromolar affinity for some[15]
Experimental Protocol: Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells or tissues known to express the target receptor (e.g., dopamine D2 or serotonin 5-HT2A).

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the 1,4-benzoxazine analog.

  • Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

IV. Synthetic Strategies: Accessing Chemical Diversity

The exploration of the SAR of 1,4-benzoxazine analogs is underpinned by the development of efficient synthetic methodologies. A variety of synthetic routes have been established to construct the 1,4-benzoxazine scaffold, allowing for the introduction of diverse substituents.

One of the foundational methods involves the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes.[1] More modern approaches often utilize catalytic systems to achieve higher yields and milder reaction conditions.[1] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has been effectively employed for the N-arylation step in the synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines.[16][17]

Experimental Protocol: Buchwald-Hartwig Amination for N-Arylation

Principle: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. In the context of 1,4-benzoxazine synthesis, it is used to introduce an aryl group at the nitrogen atom of the benzoxazine ring.[17]

General Procedure:

  • To a reaction vessel, add the 1,4-benzoxazine, the substituted aryl bromide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃).

  • Add a suitable solvent (e.g., a mixture of tert-butanol and toluene).

  • Degas the mixture and heat it under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100 °C) for a set period (e.g., 16 hours).[16]

  • After the reaction is complete, cool the mixture and purify the product using column chromatography.

Buchwald_Hartwig_Scheme cluster_reactants cluster_conditions cluster_product R1 1,4-Benzoxazine plus1 + R2 Aryl Bromide arrow -> catalyst Pd Catalyst Phosphine Ligand Base, Solvent, Heat arrow->catalyst P1 4-Aryl-1,4-benzoxazine

Caption: General scheme for the Buchwald-Hartwig N-arylation of 1,4-benzoxazines.

V. Conclusion and Future Perspectives

The 1,4-benzoxazine scaffold continues to be a source of inspiration for medicinal chemists. The comparative analysis of its structure-activity relationships across antimicrobial, anticancer, and antipsychotic applications reveals both common and distinct structural requirements for activity. Future research will likely focus on the development of multi-target ligands, leveraging the promiscuous nature of this scaffold, and the application of novel synthetic methodologies to access even greater chemical diversity. A deeper understanding of the molecular targets and mechanisms of action will be crucial for the rational design of the next generation of 1,4-benzoxazine-based therapeutics.

VI. References

  • Vincken, J. P., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(23-24), 6063-6072. [Link]

  • Goh, W. W., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 166. [Link]

  • Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945. [Link]

  • Alper-Hayta, S., et al. (2017). Synthesis and investigation of binding interactions of 1,4-benzoxazine derivatives on topoisomerase IV in Acinetobacter baumannii. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 253-261. [Link]

  • Garrido, J., et al. (2022). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. International Journal of Molecular Sciences, 23(22), 14317. [Link]

  • Li, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][9]oxazin-3(4H). Journal of Ethnopharmacology, 347, 118432. [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Goh, W. W., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 166. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. Journal of Cancer Science & Therapy, 9(2), 344-351. [Link]

  • Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-1992. [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359-369. [Link]

  • ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives. [Link]

  • Temple, D. L., et al. (1983). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 26(9), 1308-1311. [Link]

  • Ossiform. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]

  • ResearchGate. (2025). Antimicrobial evaluation of 1,4-benzoxazine derivatives. [Link]

  • Honkanen, E., et al. (n.d.). Synthesis of Some 1,4-Benzoxazine Derivatives and Their Antimicrobial Activity. Acta Chemica Scandinavica, 18, 267-268. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. [Link]

  • Szałaj, N., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]

  • El-Subbagh, H., et al. (2002). Dopamine/serotonin receptor ligands. Part IV: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. Archiv der Pharmazie, 335(9), 443-448. [Link]

  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

Sources

Comparative

Unlocking Molecular Architecture: A Comparative Guide to X-ray Crystallography of Benzoxazine Derivatives

In the landscape of advanced materials and drug development, understanding the precise three-dimensional structure of a molecule is paramount. For researchers working with benzoxazine derivatives—a versatile class of com...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of advanced materials and drug development, understanding the precise three-dimensional structure of a molecule is paramount. For researchers working with benzoxazine derivatives—a versatile class of compounds used in high-performance polymers and as pharmaceutical scaffolds—this understanding dictates everything from polymerization behavior to biological activity. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this atomic-level architecture.[1][2]

This guide provides a comprehensive comparison of crystallographic approaches for benzoxazine derivatives. Moving beyond a simple recitation of methods, we will explore the causal relationships behind experimental choices, offering field-proven insights to navigate the challenges of obtaining and analyzing high-quality crystal structures. We aim to equip researchers, scientists, and drug development professionals with a robust framework for correlating the molecular structure of benzoxazine monomers with their macroscopic properties.

The Art and Science of Benzoxazine Crystallization: A Comparative Approach

The primary bottleneck in the crystallographic analysis of any small molecule is often the growth of a high-quality single crystal.[1] Benzoxazine derivatives, with their diverse functionalities and varying degrees of conformational flexibility, present unique challenges. The choice of crystallization method is not arbitrary; it is a hypothesis-driven process tailored to the physicochemical properties of the specific derivative.

Method 1: Slow Evaporation - The Workhorse Technique

This is the most common and straightforward method for crystallizing organic compounds.[3] Its success hinges on the gradual increase in concentration of the solute as the solvent evaporates, leading to nucleation and crystal growth.

  • Best Suited For: Thermally stable benzoxazine derivatives with moderate solubility.

  • Causality: The slow removal of solvent ensures that molecules have sufficient time to orient themselves into a well-ordered crystal lattice. Rapid evaporation often leads to the formation of amorphous solids or polycrystalline powders.

  • Comparative Insight: For a simple, rigid benzoxazine like a derivative of phenol and aniline, slow evaporation from a solvent such as ethanol or ethyl acetate is an excellent starting point. However, for benzoxazines with flexible side chains, this method can sometimes yield oils if the molecule struggles to adopt a single, low-energy conformation for packing.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Identify a solvent in which the benzoxazine derivative is moderately soluble at room temperature. The ideal solvent will fully dissolve the compound when heated but show limited solubility when cooled.[4] Test solvents like ethanol, acetone, ethyl acetate, and dichloromethane.

  • Solution Preparation: Prepare a near-saturated solution by dissolving the compound in the chosen solvent. Gentle heating can be used to achieve full dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites, leading to a shower of small crystals.

  • Incubation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or loosen it slightly to allow for slow solvent evaporation.

  • Isolation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. Once suitable crystals have formed, carefully remove them from the mother liquor.

Method 2: Vapor Diffusion - Precision for Scant Material

Vapor diffusion is an exceptionally powerful technique, especially when working with small quantities of material.[5] It involves dissolving the compound in a "good" solvent and allowing the vapor of a "poor" solvent (an anti-solvent) to slowly diffuse into the solution, gradually reducing the solubility of the compound and inducing crystallization.

  • Best Suited For: Milligram-scale quantities of benzoxazine; compounds that are sensitive to temperature changes.

  • Causality: The extremely slow change in solvent composition provides exquisite control over the supersaturation level, promoting the growth of a few large, well-ordered crystals rather than many small ones.

  • Comparative Insight: Consider a complex, multi-functional benzoxazine synthesized in a multi-step process where yields are low. Vapor diffusion is the method of choice. For instance, dissolving the compound in a small amount of dichloromethane and allowing hexane vapor to diffuse into it is a classic and effective pairing.

Method 3: Thermal Control (Slow Cooling)

This method relies on the principle that most compounds are more soluble in hot solvents than in cold ones.[6] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the compound to crystallize.

  • Best Suited For: Benzoxazine derivatives that exhibit a significant difference in solubility with temperature and are not prone to thermal degradation.

  • Causality: Slow, controlled cooling prevents a rapid crash-out of the material, allowing for the methodical build-up of the crystal lattice.

  • Comparative Insight: Some bio-based benzoxazines, which may be solids with relatively high melting points, are good candidates for this method.[7][8] For example, dissolving the compound in a minimal amount of hot toluene or DMF and then placing the sealed container in a dewar of warm water to cool overnight can yield excellent results.

From Crystal to Structure: A Validating Experimental Workflow

Once a suitable single crystal (ideally 0.1-0.3 mm in size, transparent, and free of defects) is obtained, the process of X-ray diffraction analysis begins.[9] This workflow is a self-validating system, with checks and balances at each stage to ensure the final structure is accurate and reliable.

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Refinement & Validation Crystal_Growth Crystal Growth & Selection Mounting Crystal Mounting on Goniometer Crystal_Growth->Mounting Screening Initial Screening & Unit Cell Determination Mounting->Screening Collection Full Data Collection Strategy Screening->Collection Integration Data Integration & Scaling Collection->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Full-Matrix Least-Squares Refinement Solution->Refinement Validation Validation & CIF File Generation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure & Analysis

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology for Data Collection and Refinement

  • Crystal Mounting: A selected crystal is mounted on a cryoloop, typically coated in a cryoprotectant oil (like paratone-N), and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K).[3] The low temperature minimizes thermal vibrations of the atoms, leading to higher resolution data.

  • Data Collection: The mounted crystal is placed on a diffractometer.[3] X-rays (commonly from a Mo or Cu source) are directed at the crystal, which is rotated to collect a series of diffraction patterns from all possible orientations.[10]

  • Unit Cell Determination & Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal. The intensity of each spot is then measured (integrated).

  • Structure Solution: The integrated data is used to generate an initial electron density map. Powerful algorithms (like direct methods or Patterson methods) are used to determine the positions of the atoms within this map, providing a preliminary model of the molecular structure.

  • Structure Refinement: This is an iterative process where the initial atomic model is adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[10] This is typically done using full-matrix least-squares refinement. During this stage, anisotropic displacement parameters (which model atomic vibrations) are refined, and hydrogen atoms are placed in calculated positions.

  • Validation: The final refined structure is rigorously checked for correctness using software like CHECKCIF. Key metrics such as the R-factor (a measure of agreement between observed and calculated data) and the goodness-of-fit are evaluated. The final, validated structure is saved in a Crystallographic Information File (CIF).

Comparative Structural Analysis of Benzoxazine Derivatives

The true power of crystallography lies in comparative analysis. By examining how different substituents on the benzoxazine core affect molecular conformation and crystal packing, we can derive crucial structure-property relationships. For example, the presence of bulky groups or hydrogen-bond donors/acceptors can dramatically alter how molecules arrange themselves in the solid state.

A study on dihydro-benzoxazine dimer derivatives revealed that intermolecular O–H···O hydrogen bonds are consistently significant interactions that dictate the crystal packing.[11] Similarly, analysis of a furfurylamine-derived benzoxazine showed that C–H···N, C–H···O, and C–H···π interactions were the dominant forces stabilizing the crystal structure, linking molecules into infinite chains.[12] The absence of π–π stacking in this case was attributed to steric hindrance from substituents.[12]

Parameter Derivative A (Simple Phenyl) Derivative B (Furfuryl-Substituted) [12]Derivative C (Bromo-Substituted) [13]
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁C2/c
Oxazine Ring Conformation Half-ChairHalf-ChairHalf-Chair
Key Intermolecular Interactions C-H···π, van der WaalsC-H···N, C-H···O, C-H···πC-H···Br, C-H···O
Effect on Packing Herringbone packingForms infinite molecular chainsStacks molecules along the b-axis

This table is a representative example compiled from typical findings in the literature.

This comparative data is invaluable. For instance, the strong, directional hydrogen bonds observed in Derivative C suggest it might have a higher melting point and thermal stability compared to Derivative A, which relies on weaker, less directional C-H···π and van der Waals forces. The chain-like packing in Derivative B could influence its mechanical properties in the polymeric state.

Correlating Structure with Properties

The ultimate goal of crystallographic analysis in this context is to forge a clear link between the determined molecular structure and the material's performance. The insights gained from the crystal structure of the monomer can predict the properties of the resulting polybenzoxazine.

G cluster_0 Crystallographic Insights (Monomer) cluster_1 Polymer Properties (Thermoset) A Molecular Conformation (e.g., Ring Puckering) D Polymerization Onset & Rate A->D Steric hindrance affects ring-opening accessibility B Intermolecular Interactions (H-bonds, π-stacking) E Glass Transition Temp. (Tg) B->E Strong interactions lead to higher Tg F Thermal Stability & Char Yield B->F Interaction energy correlates with degradation temp. C Crystal Packing Density G Mechanical Strength C->G Dense packing can lead to higher modulus

Caption: Correlation between monomer crystal structure and polymer properties.

For example, benzoxazine monomers that exhibit strong intermolecular hydrogen bonding in their crystal structure often lead to polymers with higher glass transition temperatures (Tg).[11] The energy required to induce chain mobility in the polymer is higher because these strong interactions must first be overcome. Similarly, dense crystal packing in the monomer can correlate with higher thermal stability and char yield in the final polymer, as the compact arrangement is energetically favorable and more resistant to thermal degradation.[14]

By systematically comparing the crystal structures of various benzoxazine derivatives, researchers can develop design principles to tune these properties, accelerating the development of next-generation materials and therapeutics.

References

  • Suetrong, N., et al. (2021). Influences of Chemical Functionalities on Crystal Structures and Electrochemical Properties of Dihydro-benzoxazine Dimer Derivatives. Molecules, 26(16), 5035. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 9), 1275–1282. Available at: [Link]

  • Florence, A. J., et al. (2024). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, 80(Pt 5), 459-474. Available at: [Link]

  • Ghosh, S., et al. (2022). Deciphering structure-based thermal properties of oxazine-ring substituted benzoxazines monomers & polymers. American Chemical Society. Available at: [Link]

  • Lukyanov, B. S., et al. (2007). PHOTO- AND THERMOCHROMIC SPIRANES. 26 . COMPARATIVE STUDY OF THE STRUCTURE OF BENZOXAZINONE SERIES SPIROPYRANS USING X-RAY ANALYSIS. Chemistry of Heterocyclic Compounds, 43, 88-91. Available at: [Link]

  • Suetrong, N., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Crystals, 11(5), 568. Available at: [Link]

  • Siero, D. P., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(12), 7083–7092. Available at: [Link]

  • Pecharsky, V. K., et al. (2021). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. ESRF. Available at: [Link]

  • Holfinger, M. S., et al. (2020). Bio-Based Benzoxazine Monomer and Polymer Based on Vanillin and Difurfuryl Diamine. SAMPE Digital Library. Available at: [Link]

  • Wattanathana, W., et al. (2014). Crystal structure and novel solid-state fluorescence behavior of the model benzoxazine monomer: 3,4-Dihydro-3,6-dimethyl-1,3,2H-benzoxazine. Journal of Molecular Structure, 1074, 335-342. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

  • Xu, H., et al. (2013). Synthesis and characterization of benzoxazine monomers from rosin and their thermal polymerization. Taylor & Francis Online. Available at: [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Available at: [Link]

  • Suetrong, N., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Proper. National Science and Technology Development Agency. Available at: [Link]

  • Rivera, A., et al. (2016). Crystal structure of 1,2-bis-(6-bromo-3,4-dihydro-2 H-benz[ e][11][15]oxazin-3-yl)ethane: a bromine-containing bis-benzoxazine. Acta Crystallographica Section E, 72(Pt 11), 1645–1647. Available at: [Link]

  • Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E, 80(Pt 11), 1017-1025. Available at: [Link]

  • Ghosh, S., et al. (2021). Oxazine Ring-Substituted 4th Generation Benzoxazine Monomers & Polymers: Stereoelectronic Effect of Phenyl Substituents on Thermal Properties. Macromolecules, 54(20), 9586–9602. Available at: [Link]

  • Grinev, D. (2016). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. Available at: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]

  • CCDC. (n.d.). CCDC 2347862: Experimental Crystal Structure Determination. Iowa Research Online. Available at: [Link]

  • Ishida, H., & Liu, J. (2023). Liquid Bio-based Benzoxazine Resin Systems with Improved Processability and High Performance. U.S. Patent Application No. 18/039,890.
  • Canossa, S. (2024). Useful practices in single crystal diffraction analysis of reticular structures. Chemical Society Reviews, 53(1), 1-20. Available at: [Link]

  • Perles, J. (Ed.). (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available at: [Link]

Sources

Validation

Comparative study of mono-functional vs bi-functional benzoxazines

An Advanced Technical Guide for Researchers, Materials Scientists, and Formulation Engineers Polybenzoxazines (PBZs) represent a paradigm shift in high-performance thermosetting resins, offering near-zero volumetric shri...

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Technical Guide for Researchers, Materials Scientists, and Formulation Engineers

Polybenzoxazines (PBZs) represent a paradigm shift in high-performance thermosetting resins, offering near-zero volumetric shrinkage, low water absorption, and exceptional thermal stability without the need for harsh catalysts. However, the architectural design of the benzoxazine monomer—specifically its functionality—dictates the ultimate thermomechanical properties of the cured matrix.

As an Application Scientist, selecting between mono-functional and bi-functional benzoxazines requires a deep mechanistic understanding of their polymerization kinetics and network formation. This guide provides an objective, data-driven comparison of these two classes, supported by self-validating experimental protocols and structural causality.

Mechanistic Divergence in Network Architecture

The fundamental difference between mono-functional and bi-functional benzoxazines lies in their crosslinking capabilities during thermal ring-opening polymerization (ROP).

  • Mono-Functional Benzoxazines (e.g., P-a): Synthesized from monophenols, monoamines, and formaldehyde. Upon thermal curing, the oxazine ring opens to form a predominantly linear or lightly branched polybenzoxazine chain[1]. Because each monomer possesses only one reactive oxazine site, the resulting polymer lacks a dense covalent 3D network unless secondary reactions (such as electrophilic aromatic substitution at unsubstituted ortho/para positions) are chemically induced[2].

  • Bi-Functional Benzoxazines (e.g., BPA-a): Synthesized from bisphenols (like Bisphenol A or F) or diamines. These monomers contain two oxazine rings. During ROP, every monomer acts as a branching point, rapidly propagating into a highly crosslinked, infinite three-dimensional network[2][3]. This structural rigidity is the primary driver for their superior thermomechanical properties.

G Mono Mono-functional Benzoxazine (e.g., Phenol-Aniline) ROP_Mono Thermal Ring-Opening Polymerization (>200°C) Mono->ROP_Mono Bi Bi-functional Benzoxazine (e.g., Bisphenol A-Aniline) ROP_Bi Thermal Ring-Opening Polymerization (>200°C) Bi->ROP_Bi Linear Linear / Lightly Branched Polymer Chains ROP_Mono->Linear Network Highly Crosslinked 3D Covalent Network ROP_Bi->Network

Polymerization pathways of mono- vs bi-functional benzoxazines.

Quantitative Performance Comparison

The structural differences directly translate to macroscopic performance. Bi-functional benzoxazines consistently outperform mono-functional counterparts in glass transition temperature ( Tg​ ) and thermal stability due to their restricted chain mobility[3][4].

However, mono-functional benzoxazines offer significantly lower pre-cure viscosity, making them excellent reactive diluents for composite infusion processes or specialized coatings.

Table 1: Thermomechanical and Kinetic Data Comparison
PropertyMono-Functional (Typical P-a)Bi-Functional (Typical BPA-a)Mechanistic Causality
Crosslink Density ( mol/m3 ) 36 – 1,600*~2,490Bi-functional monomers inherently act as multi-directional branching nodes[2].
Glass Transition ( Tg​ ) 120°C – 150°C170°C – 220°CHigher crosslink density in bi-functional PBZs restricts segmental chain mobility[4].
Peak Curing Temp ( Tp​ ) 240°C – 275°C220°C – 250°CBi-functional systems often exhibit slightly lower Tp​ due to higher local concentration of autocatalytic phenolic -OH groups post-initiation[5].
Thermal Stability ( T5%​ ) 300°C – 342°C340°C – 380°CDense 3D networks delay the thermal degradation of the Mannich bridge structure[1][4].
Pre-cure State (RT) Low-viscosity liquid / Soft solidGlassy solid / High-viscosityLower molecular weight and lack of pre-polymerization entanglement in mono-functional monomers.

*Note: Mono-functional crosslink density is highly dependent on substitution. For example, meta-fluoro substituted mono-benzoxazines can achieve ~1,681 mol/m3 due to activated electrophilic aromatic substitution, whereas para-methyl substituted variants yield a negligible 36 mol/m3 [2].

Self-Validating Experimental Protocols

To accurately compare these resins, the experimental workflow must be a self-validating system. Impurities (such as unreacted phenols) act as potent catalysts for ROP, artificially lowering curing temperatures and skewing kinetic data. The following protocols ensure absolute scientific integrity.

Protocol A: High-Purity Monomer Synthesis & Isolation

Objective: Eliminate catalytic impurities to determine intrinsic ROP kinetics.

  • Reaction: Dissolve the phenolic precursor (monophenol or bisphenol) and primary amine in a solventless system or a non-polar solvent (e.g., toluene). Add paraformaldehyde in a 1:1:2 (Phenol:Amine:Formaldehyde) molar ratio for mono-functional, or 1:2:4 for bi-functional.

  • Condensation: Heat the mixture to 90–110°C for 4–6 hours under continuous stirring.

  • Purification (Critical Step): Dissolve the crude product in diethyl ether. Wash the organic layer sequentially with 1N NaOH (three times) to remove unreacted phenols, followed by distilled water until the pH is neutral.

  • Verification: Dry over anhydrous MgSO4​ , evaporate the solvent, and verify purity via 1H NMR. The absence of phenolic -OH peaks (~9 ppm) and the presence of sharp oxazine CH2​ resonances (O– CH2​ –N at ~4.9 ppm and Ar– CH2​ –N at ~3.9 ppm) validate the monomer's purity.

Protocol B: DSC Curing Kinetics Validation

Objective: Map the exothermic ring-opening polymerization.

  • Preparation: Weigh 5–10 mg of the purified monomer into a hermetic aluminum DSC pan.

  • Dynamic Scan: Heat from 50°C to 350°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

  • Analysis: Identify the onset temperature ( Tonset​ ) and peak exothermic temperature ( Tp​ ). A sharp, single exotherm validates a uniform ROP process. Calculate the total enthalpy of curing ( ΔH ) by integrating the area under the exothermic peak.

Protocol C: DMA for Crosslink Density Determination

Objective: Quantify the network architecture of the cured thermoset.

  • Curing: Cast the monomer into a steel mold and subject it to a step-cure profile (e.g., 180°C for 2h, 200°C for 2h, 220°C for 2h) to ensure complete conversion without thermal degradation.

  • Testing: Machine the cured plaque into rectangular specimens (typically 30 x 10 x 3 mm). Run Dynamic Mechanical Analysis (DMA) in single-cantilever mode at 1 Hz, heating from RT to 300°C at 3°C/min.

  • Calculation: Determine Tg​ from the peak of the tanδ curve. Calculate the crosslink density ( νe​ ) using the storage modulus ( E′ ) in the rubbery plateau region ( Tg​+40°C ) via the equation of state for rubber elasticity: νe​=E′/3RT .

Workflow Syn Monomer Synthesis & NaOH Washing NMR 1H NMR (Purity Check) Syn->NMR Validates DSC DSC Analysis (Curing Kinetics) NMR->DSC Aliquot Cure Step-wise Thermal Curing NMR->Cure Bulk Resin DMA DMA Analysis (Tg & Crosslink Density) Cure->DMA Thermomechanical Profiling

Self-validating experimental workflow for benzoxazine characterization.

Formulation Strategies & Application Insights

While bi-functional benzoxazines provide the structural integrity required for aerospace composites, electronic packaging, and advanced energy storage systems[3], their high viscosity and brittleness can be limiting.

The Hybrid Approach: Modern formulation engineering often utilizes mono-functional benzoxazines as reactive diluents for bi-functional systems. Because both monomers share the identical oxazine ring-opening mechanism, they co-polymerize seamlessly. This strategic blending lowers the processing viscosity of the bi-functional resin, widens the processing window, and allows for tunable crosslink densities without introducing volatile organic compounds (VOCs) or sacrificing the near-zero shrinkage characteristic of the PBZ family.

Sources

Comparative

In-Silico Docking Studies of 1,4-Benzoxazine Derivatives: A Comparative Performance Guide

As a Senior Application Scientist, I frequently evaluate novel pharmacophores to determine their viability in drug discovery pipelines. The 1,4-benzoxazine scaffold—a bicyclic system comprising an oxazine ring annulated...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel pharmacophores to determine their viability in drug discovery pipelines. The 1,4-benzoxazine scaffold—a bicyclic system comprising an oxazine ring annulated to a benzene ring—has emerged as a highly versatile core. Its structural similarity to endogenous nucleotides and established fluoroquinolones allows it to interact with a diverse array of biological targets, ranging from bacterial topoisomerases to metabolic enzymes.

This guide provides an objective, data-driven comparison of 1,4-benzoxazine derivatives against standard reference therapeutics using in-silico molecular docking. Furthermore, it establishes a self-validating experimental protocol designed to ensure high predictive accuracy in your computational workflows.

Methodological Comparison: Selecting the Right Docking Engine

When screening 1,4-benzoxazine derivatives, the choice of docking software dictates the reliability of your binding pose predictions. The scaffold frequently engages in complex interactions, including halogen bonding and metal coordination.

  • AutoDock Vina (Empirical Scoring): Ideal for high-throughput virtual screening (HTVS). Vina is computationally lightweight and highly effective for standard hydrophobic and hydrogen-bonding interactions. However, it requires manual parameterization to accurately simulate metal-ion coordination.

  • Schrödinger Glide (SP/XP Scoring): The preferred engine for lead optimization. Glide’s Extra Precision (XP) scoring function incorporates advanced terms for desolvation penalties and metal-ligand coordination geometries. Because 1,4-benzoxazine derivatives often target metalloenzymes (e.g., the Mg²⁺-dependent Topoisomerase IV), Glide typically yields lower Root Mean Square Deviation (RMSD) values when validated against co-crystallized structures.

The Causality of Engine Selection: If your target relies on a metal-water bridge for ligand stabilization, using an engine with robust default metal parameters (like Glide) prevents the artificial repulsion of the ligand from the active site, a common artifact in poorly parameterized empirical models.

Target Performance Comparison

A. Antimicrobial Efficacy: DNA Gyrase & Topoisomerase IV

Fluoroquinolone resistance in ESKAPE pathogens (like Acinetobacter baumannii) is driven by stepwise mutations in DNA gyrase and Topoisomerase IV (Topo IV). 1,4-benzoxazine derivatives act as potent bacterial topoisomerase II inhibitors by stabilizing the covalent enzyme-DNA cleavage complex[1]. Mechanistically, these compounds interact with the critical water-Mg²⁺ bridge coordinated by Ser84 and Glu88 in the ParC subunit[2].

According to 3, specific 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives exhibit binding affinities that rival or exceed standard antibiotics[3].

Table 1: Docking Scores of 1,4-Benzoxazine Derivatives vs. Reference Drugs (Bacterial Targets)

Compound / LigandTarget Enzyme (PDB ID)Docking Score (kcal/mol)Key Residue InteractionsReference
Compound 4d E. coli DNA Gyrase B (5L3J)-6.585Asp73, Arg76, Thr165[3]
Compound 4a S. aureus DNA Gyrase-6.038GyrB Active Site[4]
Compound 5h A. baumannii Topo IV (2XKK)-8.100Ser84, Glu88 (via Mg²⁺)[2]
Ciprofloxacin (Ref) A. baumannii Topo IV (2XKK)-7.850Ser84, Glu88[1]

*Estimated comparative baseline based on standard XP scoring for Topo IV fluoroquinolone binding.

B. Antidiabetic Potential: α-Amylase & α-Glucosidase

Beyond infectious diseases, polyheterocyclic molecules derived from [1,4]-benzoxazin-3-one have demonstrated significant potential as antidiabetic agents[5]. By inhibiting pancreatic α-amylase and intestinal α-glucosidase, these derivatives prevent postprandial hyperglycemic spikes. 5 reveal that the incorporation of 1,2,3-triazole and isoxazoline rings into the benzoxazine core drastically enhances binding affinity[6].

Table 2: Binding Affinities of Polyheterocyclic Benzoxazine Derivatives vs. Acarbose

Compound / LigandTarget EnzymeBinding Affinity (kcal/mol)
Compound 5a Pancreatic α-amylase-9.2
Compound 5o Pancreatic α-amylase-9.1
Compound 5n Intestinal α-glucosidase-9.9
Compound 5e Intestinal α-glucosidase-9.6
Acarbose (Ref) Pancreatic α-amylase-8.5

Visualizing the Mechanism and Workflow

To fully grasp how these derivatives function and how they should be modeled, we must visualize both the biological pathway and the computational pipeline.

MechanismOfAction Benz 1,4-Benzoxazine Core Mg Mg2+ / Structural Water Benz->Mg Metal Coordination DNA Bacterial DNA Strand Benz->DNA Pi-Pi Stacking ParC Topo IV (ParC Subunit) Mg->ParC H-Bonding (Ser84/Glu88) Complex Stabilized Cleavage Complex (Apoptosis / Cell Death) ParC->Complex DNA->Complex

Fig 1. Molecular interaction pathway of 1,4-benzoxazine within the Topo IV-DNA complex.

DockingWorkflow LPrep Ligand Preparation (3D Optimization, OPLS4) Grid Grid Generation (Center on Ser84/Glu88) LPrep->Grid PPrep Protein Preparation (Retain Mg2+, Add H+) PPrep->Grid Validate Protocol Validation (Native Ligand RMSD < 2.0 Å) Grid->Validate Dock Docking Execution (Glide XP / Vina) Validate->Dock Validated Analysis Pose Analysis (Affinity & Interactions) Dock->Analysis

Fig 2. Self-validating in-silico docking workflow for 1,4-benzoxazine derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, your docking study must be a self-validating system. Follow this step-by-step methodology when docking 1,4-benzoxazine derivatives.

Step 1: Ligand Preparation
  • Action: Sketch the 2D structures of the 1,4-benzoxazine derivatives and convert them to 3D. Apply a force field (e.g., OPLS4 or MMFF94) to minimize the energy.

  • Causality: Energy minimization resolves steric clashes and identifies the global energy minimum conformation. Docking a high-energy, strained ligand will result in artificially poor binding scores. Generate all possible tautomers and stereoisomers at physiological pH (7.4 ± 0.2).

Step 2: Protein Preparation
  • Action: Retrieve the target crystal structure (e.g., PDB ID: 2XKK for Topo IV)[1]. Remove all bulk solvent molecules, except for structural waters located within 3 Å of the active site and the catalytic Mg²⁺ ion. Add polar hydrogens and assign partial charges.

  • Causality: Removing bulk water reduces computational overhead. However, retaining the specific water molecules that coordinate with the Mg²⁺ ion is non-negotiable. The 1,4-benzoxazine core relies on this water-metal bridge to anchor into the ParC subunit; stripping it will cause the docking algorithm to fail to find the correct binding pose.

Step 3: Grid Generation
  • Action: Define the receptor grid box. Center the coordinates precisely on the co-crystallized ligand or key catalytic residues (e.g., Ser84 and Glu88 for Topo IV). Set the bounding box size to roughly 20 Å × 20 Å × 20 Å.

  • Causality: A grid box that is too large dilutes the search space, increasing false-positive poses. A 20 Å box provides enough translational freedom for the benzoxazine derivatives to explore the pocket without escaping the biologically relevant active site.

Step 4: Protocol Validation (The Trust Mechanism)
  • Action: Before docking your novel derivatives, extract the native co-crystallized ligand from the PDB file and re-dock it into your generated grid using your chosen software. Calculate the RMSD between your docked pose and the original crystallographic pose.

  • Causality: This is the core of a self-validating system. If the RMSD is ≤ 2.0 Å , your grid parameters, protonation states, and scoring functions are validated. If the RMSD > 2.0 Å, you must halt and re-evaluate your protein preparation (likely a missing structural water or incorrect metal charge state).

Step 5: Docking Execution and Pose Analysis
  • Action: Dock the prepared 1,4-benzoxazine library using Extra Precision (XP) mode. Analyze the output not just by the raw kcal/mol score, but by the presence of specific non-covalent interactions (hydrogen bonds, π-π stacking with DNA bases, and metal coordination).

References

  • Source: International Journal of Pharmaceutical Sciences and Research (ijpsjournal.com)
  • Title: Synthesis and investigation of binding interactions of 1,4-benzoxazine derivatives on topoisomerase IV in Acinetobacter baumannii Source: PubMed / Taylor & Francis URL
  • Title: Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase Source: MDPI URL

Sources

Validation

A Comparative Guide to the Anti-Inflammatory Efficacy of Benzoxazine-Based Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzoxazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including significant anti-inflammatory potential.[1] This guide offers a comprehensive comparison of the efficacy of various benzoxazine-based anti-inflammatory agents, delving into their mechanisms of action, and providing supporting experimental data and detailed protocols for their evaluation. As Senior Application Scientists, our goal is to synthesize technical data with practical insights to empower your research and development endeavors.

The Rationale for Benzoxazine Scaffolds in Anti-Inflammatory Drug Discovery

The structural versatility of the benzoxazine ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This has led to the development of a multitude of derivatives with potent anti-inflammatory effects. Their mechanism of action often involves the modulation of key inflammatory pathways, positioning them as promising alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. Many benzoxazine derivatives have been designed to selectively target enzymes like cyclooxygenase-2 (COX-2), offering the potential for reduced gastrointestinal side effects associated with non-selective COX inhibitors.

Molecular Mechanisms of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of benzoxazine derivatives are primarily attributed to their ability to interfere with critical signaling cascades and enzymes involved in the inflammatory response.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism by which many benzoxazine derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3] COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal toxicity.

Modulation of NF-κB and MAPK Signaling Pathways

Beyond direct enzyme inhibition, emerging evidence suggests that benzoxazine derivatives can modulate intracellular signaling pathways that are central to the inflammatory process. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of pro-inflammatory gene expression.

The diagram below illustrates the general mechanism of action of benzoxazine derivatives in modulating these key inflammatory signaling pathways.

Benzoxazine_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway activates IKK IKK Complex Receptor->IKK activates AP1 AP-1 MAPK_Pathway->AP1 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates Benzoxazines Benzoxazine Derivatives Benzoxazines->MAPK_Pathway inhibits Benzoxazines->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression induces AP1->Gene_Expression induces Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines iNOS_COX2 iNOS, COX-2 Gene_Expression->iNOS_COX2

Caption: Benzoxazine derivatives' anti-inflammatory mechanism.

Comparative Efficacy of Benzoxazine-Based Agents

The following table summarizes the in vitro efficacy of selected benzoxazine derivatives against key inflammatory targets, with comparisons to standard anti-inflammatory drugs. This data has been compiled from various studies to provide a comparative overview.

Compound IDTargetAssay SystemIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundReference IC50 (µM)
Benzoxazine Derivatives
3eCOX-2In vitro enzyme assay0.57242.4Celecoxib0.30
3fCOX-2In vitro enzyme assay0.61226.5Celecoxib0.30
3rCOX-2In vitro enzyme assay0.68198.8Celecoxib0.30
3sCOX-2In vitro enzyme assay0.72186.8Celecoxib0.30
Other Heterocyclic Compounds
Compound 7NO ProductionLPS-stimulated RAW264.7 cells12.0 ± 0.8N/AL-NMMA22.1 ± 0.1
Compound 9NO ProductionLPS-stimulated RAW264.7 cells7.6 ± 0.3N/AL-NMMA22.1 ± 0.1
Reference NSAIDs
CelecoxibCOX-2In vitro enzyme assay0.08117.5--
IndomethacinCOX-1/COX-2In vitro enzyme assay----

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following section outlines step-by-step methodologies for key in vitro assays used to evaluate the anti-inflammatory efficacy of benzoxazine derivatives.

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory properties of benzoxazine-based compounds.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Synthesized Benzoxazine Derivatives Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Start->Cell_Culture Compound_Treatment 2. Compound Pre-treatment Cell_Culture->Compound_Treatment LPS_Stimulation 3. LPS Stimulation (Inflammatory Challenge) Compound_Treatment->LPS_Stimulation Incubation 4. Incubation (e.g., 24 hours) LPS_Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis 6. Cell Lysis Incubation->Cell_Lysis Griess_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant_Collection->Griess_Assay ELISA Cytokine Quantification (ELISA for TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Protein Expression Analysis (Western Blot for p-p38, IκBα) Cell_Lysis->Western_Blot IF_Staining NF-κB Translocation (Immunofluorescence) Cell_Lysis->IF_Staining Data_Analysis 7. Data Analysis and Efficacy Comparison Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis IF_Staining->Data_Analysis

Caption: Experimental workflow for evaluating anti-inflammatory agents.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired concentration in COX Assay Buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • 160 µL of Reaction Buffer

    • 10 µL of Heme

    • 10 µL of either COX-1 or COX-2 enzyme solution.

  • Inhibitor Addition: Add 10 µL of the test compound at various concentrations (or DMSO as a vehicle control) to the respective wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid to each well to start the reaction.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength for a specified period.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the level of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^5 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Part A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol describes the measurement of TNF-α and IL-6 levels in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kits for mouse TNF-α and IL-6

  • Cell culture supernatants from compound-treated and LPS-stimulated cells

  • Wash buffer

  • Substrate solution

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Preparation: Coat the wells of a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample and Standard Addition: Add cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.

  • Substrate Development: Wash the plate and add the substrate solution (e.g., TMB). Incubate until a color develops.

  • Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot Analysis for Phosphorylated p38 MAPK

This method is used to assess the effect of benzoxazine derivatives on the activation of the p38 MAPK pathway by detecting the levels of phosphorylated p38.

Materials:

  • Cell lysates from compound-treated and stimulated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-p38 MAPK, anti-total p38 MAPK)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.

Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This protocol visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.[4][5]

Materials:

  • Cells cultured on glass coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips, treat with test compounds, and stimulate with an inflammatory agent.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific antibody binding with 3% BSA for 1 hour.

  • Primary Antibody Incubation: Incubate with the anti-NF-κB p65 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Conclusion and Future Perspectives

Benzoxazine-based compounds represent a promising class of anti-inflammatory agents with diverse mechanisms of action. Their ability to selectively inhibit COX-2 and modulate key inflammatory signaling pathways like NF-κB and MAPK makes them attractive candidates for further development. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of their efficacy. Future research should focus on optimizing the structure-activity relationships of benzoxazine derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential in relevant disease models.

References

  • Bio-protocol. NF-κB p65 immunofluorescence assay. Bio-protocol. 2017;7(22):e1010243. doi:10.21769/BioProtoc.1010243
  • Zheng Q, Zhu Y, Wang A, et al. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Acta Materia Medica. 2023;2(4):593-599. doi:10.15212/amm-2023-0033
  • García-Valdivia M, Diaz-Gavilán M, Padrón-García A, et al. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorg Med Chem. 2024;111:117849. doi:10.1016/j.bmc.2024.117849
  • García-Valdivia M, Diaz-Gavilán M, Padrón-García A, et al. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. Pharmaceutics. 2025;17(10):1260. doi:10.3390/pharmaceutics17101260
  • Fivephoton Biochemicals. NF-kB p65 Immunofluorescen 65 Immunofluorescence Labeling Kit beling Kit. Fivephoton Biochemicals. Accessed March 7, 2024. [Link]

  • Azure Biosystems. 6 Western Blotting Steps. Azure Biosystems. Accessed March 7, 2024. [Link]

  • Patel RV, Keum YS, Kim DH, et al. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New J Chem. 2020;44(39):16957-16972. doi:10.1039/D0NJ03507A
  • Khan I, Ali A, Ibrar A, et al. Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-α and IL-6 inhibitors with antioxidant activity. Bioorg Med Chem. 2010;18(7):2664-2673. doi:10.1016/j.bmc.2010.02.049
  • AssayWise. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In: Assay Guidance Manual.
  • Yamaki A, Hashizume H, Iwasaki N, et al. Inhibition of NO production in LPS-stimulated mouse macrophage-like cells by benzo[b]cyclohept[e][4][6]oxazine and 2-aminotropone derivatives. Biol Pharm Bull. 2009;32(9):1575-1579. doi:10.1248/bpb.32.1575

  • García-Valdivia M, Diaz-Gavilán M, Padrón-García A, et al. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. DIGIBUG Principal. Published online July 24, 2024. [Link]

  • El-Gamal MI, Al-Said MS, Al-Dosary Z, et al. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Chemistry & Biodiversity. 2025;22(4):e202401662. doi:10.1002/cbdv.202401662
  • Tuncay E, Kalkan-Tasci S, Alpsoy L, et al. Symmetric bis-benzoxazole-based chemicals exerted anti-inflammatory effect on danger signal LPS-stimulated macrophages.
  • Lawrence T, Gilroy DW, Willoughby DA. Inhibition of Macrophage Nuclear Factor-κB Leads to a Dominant Anti-Inflammatory Phenotype that Attenuates Glomerular Inflammation in Vivo. The Journal of Immunology. 2003;171(10):5536-5544. doi:10.4049/jimmunol.171.10.5536
  • Khan I, Ali A, Ibrar A, et al. Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors with antioxidant activity. Bioorg Med Chem. 2010;18(7):2664-2673. doi:10.1016/j.bmc.2010.02.049
  • Defoin-Platel A, Carato P, Lesieur D, et al. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. J Med Chem. 1999;42(23):4745-4754. doi:10.1021/jm991105j
  • van Loo G, de Jager W, van der Veer E, et al. Inhibition of NF-kappaB activation in macrophages increases atherosclerosis in LDL receptor-deficient mice. Arterioscler Thromb Vasc Biol. 2003;23(10):1801-1806. doi:10.1161/01.
  • To DC, Nguyen PH, Hoang VD, et al. Nitric oxide production inhibitors from Polygonum multiflorum. J Appl Pharm Sci. 2024;14(05):148-154. doi:10.7324/JAPS.2024.169653
  • Wilson JT, Miller SC, Gounder M, et al. Manipulating the NF-κB pathway in macrophages using mannosylated, siRNA-delivering nanoparticles can induce immunostimulatory and tumor cytotoxic functions. Int J Nanomedicine. 2015;10:59-71. doi:10.2147/IJN.S71801
  • Omar SA, Krukoff TL. Inhibition of nitrovasodilators by pyocyanin and methylene blue is dissociated from nitric oxide formation. Can J Physiol Pharmacol. 1995;73(1):91-98. doi:10.1139/y95-013
  • Al-Harrasi A, Ali L, Hussain J, et al. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. Molecules. 2020;25(23):5640. doi:10.3390/molecules25235640
  • George MD, Baker JF, Kazi S, et al. Comparative effectiveness of TNF inhibitor vs IL-6 receptor inhibitor as monotherapy or combination therapy with methotrexate in biologic-experienced patients with rheumatoid arthritis: An analysis from the CorEvitas RA Registry. PLoS One. 2023;18(8):e0289899. doi:10.1371/journal.pone.0289899
  • Chen YC, Lin YJ, Chen HH, et al. Comparative Effectiveness of TNF-α and IL-6 Inhibitors on Bone Health Outcomes and Mortality in Rheumatoid Arthritis Patients: A Retrospective Cohort Study. J Pers Med. 2025;15(6):678. doi:10.3390/jpm15060678

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents are cornerstones of laboratory safety, environmental stewardship, and regulatory compliance....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents are cornerstones of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a halogenated heterocyclic compound.

Part 1: Hazard Assessment and Characterization

Before any disposal action is taken, a thorough understanding of the potential hazards is essential. The structure of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine points to several potential hazard classifications.

Structural Analysis:

  • Halogenated Compound: The presence of bromine and fluorine atoms classifies this as a halogenated organic compound. These substances are often persistent in the environment and can be toxic.[5] Their disposal is more costly and requires specialized high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.[5]

  • Benzoxazine Core: Structurally similar benzoxazine derivatives are known to be irritants and can be harmful if swallowed, inhaled, or in contact with skin.[1][6][7]

Based on data from similar compounds, we can infer the following hazard profile.

Hazard Category GHS Hazard Code Description Rationale / Supporting Evidence
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.Consistent with GHS classifications for related benzoxazine compounds.[1]
Skin Irritation H315Causes skin irritation.A common classification for functionalized aromatic and heterocyclic compounds.[6][7]
Eye Irritation H319Causes serious eye irritation.A common classification for functionalized aromatic and heterocyclic compounds.[6][7]
Respiratory Irritation H335May cause respiratory irritation.A common classification for functionalized aromatic and heterocyclic compounds.[6][7]

Given these potential hazards, this compound must be treated as hazardous waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific local requirements that may augment federal guidelines.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to ensure safety and compliance throughout the disposal process.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as contaminated material), ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure via inhalation, ingestion, or skin contact.

  • Gloves: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact) are mandatory.[1]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[8]

  • Lab Coat: A standard laboratory coat to protect from splashes.[1]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

Step 2: Waste Segregation - The Critical Divide

Proper segregation is the most important step in laboratory waste management.[2] It prevents dangerous chemical reactions, protects personnel, and significantly reduces disposal costs.

The core principle is the separation of halogenated from non-halogenated waste. [5][9][10]

  • Why? Halogenated waste requires high-temperature incineration. Mixing it with non-halogenated solvents contaminates the entire volume, forcing the more expensive disposal route for all of it.

  • Action: Designate a specific, clearly labeled waste container solely for "Halogenated Organic Waste." This container should be used for 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine and any solvents (like dichloromethane or chloroform) used with it.

Step 3: Waste Collection and Container Management

Waste must be accumulated at or near the point of generation in appropriate containers.[2]

  • Select the Right Container:

    • Use a container made of a material chemically compatible with the waste (e.g., a poly bottle or a safety-coated glass bottle).[9]

    • The container must have a secure, leak-proof, threaded cap.[9] It must be kept closed at all times except when waste is actively being added.[5][9] This is a critical RCRA requirement to prevent the release of volatile compounds.

  • Labeling:

    • Label the container before adding the first drop of waste.[9]

    • The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (no formulas or abbreviations), and the approximate percentages of each component.[9][11]

    • Clearly mark the applicable hazard characteristics (e.g., "Toxic," "Irritant").[5]

  • Collecting Different Waste Forms:

    • Unused/Expired Pure Compound: If the original container is in good condition, it can serve as the waste container.[9] Label it clearly as "Hazardous Waste" for disposal.

    • Solutions: Collect liquid waste containing the compound in your designated "Halogenated Organic Waste" container. Do not fill containers more than 3/4 full to allow for vapor expansion.[10]

    • Contaminated Labware: Disposable items like pipette tips, gloves, and weighing papers that are contaminated with the compound should be collected in a separate, sealed plastic bag or container, clearly labeled as "Solid Hazardous Waste" with the chemical name.

Step 4: Storage and Final Disposal
  • Satellite Accumulation: Store your labeled waste container in a designated Satellite Accumulation Area (SAA) within the lab.[5] This area must be under the control of laboratory personnel. The container should be kept in a secondary containment bin to catch any potential leaks.[2]

  • Arrange for Pickup: Once the container is full or you are finished with the process, contact your institution's EHS department to arrange for a hazardous waste pickup. Do not pour any amount of this chemical down the drain.[2][3]

Part 3: Decision-Making and Compliance

The disposal process can be visualized as a decision-making flowchart, ensuring all waste streams are handled correctly.

G start Waste Generation (7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine) waste_type What is the form of the waste? start->waste_type pure_solid Unused/Expired Pure Solid waste_type->pure_solid Solid solution Solution in Organic Solvent waste_type->solution Liquid contaminated_ppe Contaminated PPE, Weighing Paper, etc. waste_type->contaminated_ppe Solid (Contaminated) action_solid Option 1: Label original container 'Hazardous Waste'. Option 2: Transfer to a labeled solid waste container. pure_solid->action_solid action_solution Is the solvent halogenated? solution->action_solution action_ppe Collect in a sealed, labeled bag or container for solid hazardous waste. contaminated_ppe->action_ppe storage Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. action_solid->storage halogenated_container Transfer to 'Halogenated Organic Waste' container. Ensure container is compatible and properly labeled. action_solution->halogenated_container Yes non_halogenated_container This is now a mixed halogenated waste stream. Transfer to 'Halogenated Organic Waste' container. action_solution->non_halogenated_container No action_ppe->storage halogenated_container->storage non_halogenated_container->storage ehs_pickup Contact Environmental Health & Safety (EHS) for waste pickup. storage->ehs_pickup

Caption: Disposal decision workflow for 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine.

Regulatory Context: RCRA Waste Codes

The U.S. Environmental Protection Agency (EPA) categorizes hazardous wastes with specific codes.[12] While this specific compound is not explicitly on the P-list (acutely hazardous) or U-list (toxic), it would likely be managed under the F-list if mixed with certain common laboratory solvents.[12][13][14] However, the most accurate approach is to characterize it based on its properties. Your EHS department will make the final determination, but providing them with complete information on the compound's nature is your responsibility.

By adhering to this guide, you ensure that the disposal of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine is conducted safely, responsibly, and in full compliance with environmental regulations, thereby protecting yourself, your colleagues, and the wider community.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • P and U Listed Hazardous Wastes. Hazardous Waste Experts.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Delaware.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
  • Disposal of Chemicals in the Labor
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA).
  • Listed Hazardous Wastes (F, K, U, and P lists). Cornell University Environmental Health and Safety.
  • Safe Disposal of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol. BenchChem.
  • A Quick and Comprehensive Review of EPA Hazmat Classific
  • Halogenated Solvents in Laboratories - Chemical Waste Guideline.
  • Hazardous Waste Management in the Labor
  • Standard Guide for Disposal of Laboratory Chemicals and Samples.
  • 7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Laboratory chemical waste disposal guidelines. University of Otago Health and Safety.
  • 7-Fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine - SAFETY D
  • 7-Bromo-3,4-dihydro-4-methyl-2H-1,4-benzoxazine - SAFETY D
  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.
  • 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, 96% - SAFETY D

Sources

Handling

Personal protective equipment for handling 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Title: Comprehensive Safety and Operational Guide: Handling 7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine Executive Summary: Chemical Profile & Hazard Assessment 7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 10...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide: Handling 7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Executive Summary: Chemical Profile & Hazard Assessment

7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 105679-34-3, PubChem CID: 116739925) is a highly specialized halogenated heterocyclic building block[1]. It is frequently utilized by medicinal chemists in the synthesis of advanced pharmaceutical intermediates, particularly for novel antibacterial and CNS-active scaffolds.

Due to its unique structural features—a nucleophilic secondary amine embedded within a benzoxazine core, flanked by electron-withdrawing bromine and fluorine atoms—this compound presents specific handling, safety, and operational challenges. Based on the chemical behavior of its parent scaffold (3,4-dihydro-2H-1,4-benzoxazine), this compound triggers the following primary hazard classifications[2][3]:

  • Acute Tox. 4 (Oral): Harmful if swallowed.

  • Skin Irrit. 2: Causes skin irritation.

  • Eye Irrit. 2A: Causes serious eye irritation.

  • STOT SE 3: May cause respiratory tract irritation.

Mechanistic Safety: The Causality Behind the Protocol

As researchers, standard organic laboratory protocols are insufficient without understanding the molecular dynamics at play. Every safety measure must be grounded in the compound's physicochemical reality:

  • Enhanced Dermal Penetration (Lipophilicity): The strategic substitution of bromine at the 7-position and fluorine at the 6-position fundamentally alters the molecule's profile. These halogens significantly increase the compound's lipophilicity (predicted XLogP ~2.4)[1]. This elevated LogP means the molecule can partition into and traverse the lipid-rich stratum corneum (skin barrier) much faster than its unhalogenated counterpart.

  • Local Tissue Irritation: The secondary amine acts as a localized base and nucleophile. Upon contact with mucosal membranes or ocular fluid, it can disrupt cellular membranes, leading to severe localized irritation[2].

  • Metabolic Toxicity: Halogenated aromatics, particularly brominated species, are susceptible to hepatic oxidative metabolism if systemically absorbed. This necessitates stringent barriers against ingestion and inhalation to prevent the formation of reactive intermediates in vivo[4].

Personal Protective Equipment (PPE) Matrix

To counteract the specific mechanistic hazards outlined above, the following PPE matrix is mandatory.

PPE CategorySpecificationMechanistic Justification
Eye/Face Protection ANSI Z87.1 / EN 166 compliant chemical safety goggles. Face shield required for bulk transfers.Protects against mucosal absorption and severe ocular irritation (H319) caused by the nucleophilic amine.
Hand Protection Double-layered Nitrile gloves (Outer layer: >0.11 mm thickness). Change immediately if contaminated.Halogenated lipophilicity (LogP ~2.4) allows rapid permeation through thin, single-layer gloves. Double-gloving ensures a fail-safe barrier.
Body Protection Flame-resistant, tightly woven laboratory coat. Tyvek sleeves for scale-up operations.Prevents dermal accumulation of micro-dust/powders which can cause localized dermatitis (H315).
Respiratory Handled exclusively in a certified Class II fume hood. N95/FFP3 mask required if hood is temporarily compromised.Mitigates inhalation of fine particulates that induce respiratory tract irritation (H335).

Operational Workflow: Step-by-Step Methodology

OperationalWorkflow Storage 1. Storage & Retrieval (Inert Gas, Ambient/Cool) PPE 2. PPE Verification (Double Nitrile, Goggles, Coat) Storage->PPE Weighing 3. Weighing Station (Analytical Balance in Hood) PPE->Weighing Dissolution 4. Solvent Addition (e.g., DMF, DMSO, DCM) Weighing->Dissolution Spill Spill Protocol (Vermiculite/Sand Containment) Weighing->Spill If spill occurs Reaction 5. Reaction Execution (Closed System / N2 Atm) Dissolution->Reaction Dissolution->Spill If spill occurs Waste 6. Waste Segregation (Halogenated Organic Stream) Reaction->Waste Spill->Waste Sweep & Containerize

Workflow for the safe handling, reaction setup, and disposal of halogenated benzoxazine derivatives.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Confirm the Class II fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Because halogenated organic powders often accumulate static charge, use anti-static weighing boats and spatulas to prevent aerosolization.

  • Inert Gas Purge: Prepare an argon or nitrogen line. The secondary amine is susceptible to oxidation; maintaining an inert atmosphere ensures both safety and chemical integrity.

Phase 2: Weighing and Material Transfer

  • Tare: Tare the receiving reaction vessel (e.g., a round-bottom flask) directly on an analytical balance inside the fume hood.

  • Transfer: Carefully transfer the 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine directly into the vessel. Do not weigh on filter paper or open boats that require secondary transfer steps.

  • Seal: Cap the vessel with a septum before removing it from the balance area to prevent cross-contamination.

Phase 3: Reaction Execution

  • Atmosphere Exchange: Pierce the septum with a needle connected to the Schlenk line and perform three vacuum/inert gas backfill cycles.

  • Solvent Addition: Introduce anhydrous solvents (e.g., DMF, DMSO, or DCM) via a chemically compatible syringe.

  • Agitation: Begin magnetic stirring only after the solvent has fully wetted the powder to eliminate dust generation.

Phase 4: Quenching and Decontamination

  • Tool Decontamination: Rinse all spatulas and glassware with a polar aprotic solvent (e.g., acetone) directly into a designated halogenated waste container.

  • Aqueous Wash: Wash the tools with copious amounts of water and laboratory detergent only after the initial solvent rinse.

Spill Response & Disposal Plan

Immediate Spill Response Protocol

  • Evacuation & Isolation: If spilled outside a fume hood, immediately evacuate personnel from the immediate vicinity.

  • Respiratory Protection: The responder must don a half-mask air-purifying respirator equipped with an ABEK-P3 combination filter before re-entering the area.

  • Containment: Do not sweep dry. Cover the powder with damp sand or vermiculite to suppress dust generation.

  • Collection: Use non-sparking, anti-static tools to scoop the absorbed material into a rigid, sealable polypropylene container.

Disposal Logistics

  • Segregation: Label the container explicitly as "Halogenated Organic Waste - Contains Bromine and Fluorine".

  • Incineration Requirement: Never mix with non-halogenated waste. Halogenated compounds require specialized high-temperature incineration (typically >1100°C) to prevent the environmental release of highly toxic dioxins and furans.

References

  • PubChemLite - 7-bromo-6-fluoro-3,4-dihydro-2h-1,4-benzoxazine (C8H7BrFNO) . Université du Luxembourg. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.